molecular formula C11H9NO3 B114293 (S)-N-Glycidylphthalimide CAS No. 161596-47-0

(S)-N-Glycidylphthalimide

Cat. No.: B114293
CAS No.: 161596-47-0
M. Wt: 203.19 g/mol
InChI Key: DUILGEYLVHGSEE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Glycidylphthalimide, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(+)-N-(2,3-Epoxypropyl)phthalimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILGEYLVHGSEE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352110
Record name 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161596-47-0
Record name 2-[(2S)-2-Oxiranylmethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161596-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl phthalimide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161596470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((2S)-Oxiran-2-ylmethyl)-1H-isoindol-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-oxiranylmethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycidyl Phthalimide, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GA7C6L4S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-N-Glycidylphthalimide CAS number 161596-47-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-N-Glycidylphthalimide

CAS Number: 161596-47-0

This technical guide provides a comprehensive overview of this compound, a crucial chiral building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, safety and handling protocols, synthetic and analytical methodologies, and key applications.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure features a phthalimide (B116566) group attached to a glycidyl (B131873) (epoxy) moiety, rendering it a versatile bifunctional molecule. The "(S)" designation indicates the specific stereochemistry at the chiral center of the oxirane ring, which is critical for its application in asymmetric synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
CAS Number 161596-47-0[3][4]
Molecular Formula C₁₁H₉NO₃[3][4]
Molecular Weight 203.19 g/mol [3][4]
Appearance White or off-white crystalline powder[1][2][4]
Melting Point 100 - 104 °C[1][4]
Boiling Point 347.4 °C at 760 mmHg[3][5]
Density 1.446 g/cm³[3][5]
Optical Rotation [α]²⁰_D_ = +7 to +13° (c=2.2 in CHCl₃)[1][3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate (B1210297).[3][5] Soluble in N,N-Dimethylformamide.[6] Practically insoluble in water.[6]
Vapor Pressure 5.38E-05 mmHg at 25°C[3]
Flash Point 163.9 °C[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause serious eye damage and is suspected of causing genetic defects.[7][8][9]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementReferences
Pictograms GHS05, GHS08Danger[5]
Hazard Statements H318Causes serious eye damage.[5][8][9]
H341Suspected of causing genetic defects.[5][8][9]
Precautionary Statements P201, P202Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P308+P313IF exposed or concerned: Get medical advice/attention.[8]
P501Dispose of contents/container to an approved waste disposal plant.[8]

Handling and Storage:

  • Handling: Use in a well-ventilated area.[4] Avoid formation of dust and aerosols.[4] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place.[4][10] Keep the container tightly closed and store under an inert gas (e.g., nitrogen or argon) at 2-8°C.[3][5][11] The compound is sensitive to moisture.[12]

  • Disposal: Dispose of the material at a licensed chemical destruction plant. Do not discharge into sewer systems.

Experimental Protocols

This compound is a key intermediate, and several synthetic routes have been developed. Below are representative protocols for its synthesis and analysis.

Synthesis via Ring-Closure of a Dihydroxypropyl Intermediate

A common and scalable method involves the synthesis from (S)-3-aminopropane-1,2-diol, followed by selective tosylation and ring-closure.[13]

Experimental Workflow:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Selective Tosylation cluster_2 Step 3: Ring Closure A (S)-3-aminopropane-1,2-diol + o-Phthalic Anhydride (B1165640) B 2-[(2S)-2,3-Dihydroxypropyl] isoindole-1,3-dione A->B Ethyl Acetate D Tosylated Intermediate B->D Selective reaction at primary -OH C Tosyl Chloride C->D Selective reaction at primary -OH F This compound D->F Intramolecular Cyclization E Sodium Hydroxide (B78521) (aq) E->F Intramolecular Cyclization

Caption: Synthesis workflow for this compound.

Methodology:

  • Condensation: (S)-3-aminopropane-1,2-diol is condensed with o-phthalic anhydride in ethyl acetate to yield 2-[(2S)-2,3-Dihydroxypropyl)isoindole-1,3-dione.[13]

  • Selective Tosylation: The primary hydroxyl group of the resulting diol is selectively reacted with tosyl chloride.[13] This step is crucial for directing the subsequent cyclization.

  • Ring-Closure: The tosylated intermediate undergoes an intramolecular ring-closure reaction in the presence of a base, such as sodium hydroxide solution, to form the epoxide ring of this compound.[13] This route is reported to produce the target compound with a total yield of 77.9%, a chemical purity of 99.9%, and an optical purity of 99.2%.[13]

Synthesis from Phthalimide and (S)-Epichlorohydrin

Another widely used approach involves the direct reaction of a phthalimide salt with an optically active epihalohydrin, followed by base-induced cyclization.

Methodology:

  • Reaction: Phthalimide (or its potassium salt) is reacted with (S)-epichlorohydrin in a suitable solvent (e.g., isopropanol) in the presence of a phase transfer catalyst (e.g., tetra-n-butylammonium hydrogensulfate) and a base like anhydrous sodium carbonate.[14]

  • Cyclization: After the initial reaction, a stronger base such as potassium tert-butoxide is added to facilitate the ring-closure to the epoxide, yielding crude this compound.[14]

  • Purification: The crude product is typically purified by recrystallization from a solvent mixture like ethyl acetate-hexane to yield the final product as white crystals.[15]

Analytical Protocol: Chiral HPLC for Optical Purity

The enantiomeric excess (e.e.) or optical purity is a critical quality attribute for this compound. It is typically determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Methodology:

  • Instrument: Standard HPLC system with UV detection.

  • Column: CHIRALPAC AD (0.46 cm φ x 25 cm L).[14]

  • Mobile Phase: n-hexane/isopropanol (90/10 v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 220 nm.[14]

  • Retention Times: The (S)-isomer typically elutes before the (R)-isomer under these conditions.[14] The optical purity is calculated from the relative peak areas of the two enantiomers.[14]

Applications and Significance

This compound serves as a versatile chiral intermediate in various fields, most notably in the pharmaceutical and polymer industries.[1] Its epoxy functionality allows for nucleophilic ring-opening reactions, while the phthalimide group serves as a protected primary amine, which can be deprotected under specific conditions.

G cluster_0 Core Applications cluster_1 Specific Examples A This compound (CAS 161596-47-0) B Pharmaceutical Synthesis A->B C Polymer Chemistry A->C D Advanced Materials A->D B1 Linezolid (Antibiotic) B->B1 B2 Rivaroxaban (Anticoagulant) B->B2 C1 Specialty Polymers & Resins C->C1 D1 High-Performance Adhesives D->D1 D2 Durable Coatings D->D2

Caption: Key application areas of this compound.

  • Pharmaceutical Intermediate: This is the most significant application. It is a key intermediate for producing the antibiotic Linezolid and the anticoagulant Rivaroxaban.[3][5][13][16] Its defined stereochemistry is essential for the biological activity of these final drug products. It is also used in the development of prodrugs to improve bioavailability.[1]

  • Polymer Chemistry: It acts as a reactive intermediate or monomer in the synthesis of specialty polymers and resins.[1] The incorporation of this molecule can enhance properties such as thermal stability, mechanical strength, and adhesion.[1]

  • Adhesives, Sealants, and Coatings: The compound is used in formulating high-performance adhesives and coatings, where its epoxy group contributes to strong bonding, durability, and resistance to chemicals and environmental factors.[1]

Conclusion

This compound (CAS 161596-47-0) is a high-value chiral intermediate with significant applications in the synthesis of life-saving pharmaceuticals and advanced materials. Its precise stereochemistry, coupled with its dual functionality, makes it an indispensable tool for chemists and material scientists. Proper handling and storage are paramount due to its hazardous nature. The synthetic and analytical methods outlined in this guide provide a foundation for its effective use in research and development settings. effective use in research and development settings.

References

Synthesis of Chiral Epoxides from Allylic Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methodologies for the stereoselective synthesis of chiral epoxides from allylic alcohols, a critical transformation in the synthesis of complex, biologically active molecules. Key methods, including the foundational Sharpless asymmetric epoxidation, other metal-catalyzed systems, and emerging organocatalytic and enzymatic approaches, are discussed. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in the selection and implementation of the most suitable synthetic strategy.

Metal-Catalyzed Asymmetric Epoxidation

Transition metal catalysis remains a cornerstone for the enantioselective epoxidation of allylic alcohols. The hydroxyl group of the substrate plays a crucial directing role, enabling high levels of stereocontrol.

Sharpless-Katsuki Asymmetric Epoxidation

Developed by K. Barry Sharpless and Tsutomu Katsuki, this method is a highly reliable and widely used protocol for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] It utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate (DET or DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[3] A key advantage is that the facial selectivity of the epoxidation is predictably determined by the chirality of the tartrate ligand employed.[4]

Data Presentation: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference(s)
(E)-2-Hexen-1-ol(+)-DIPT85-95>95[5]
Geraniol(+)-DIPT7795[5]
Cinnamyl alcohol(+)-DET90>98[5]
3-Methyl-2-buten-1-ol(-)-DIPT8891[5]
(Z)-2-Hexen-1-ol(+)-DIPT8085[5]

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from established literature procedures.

Materials:

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • (E)-2-Hexen-1-ol

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343)

  • Activated 3Å molecular sieves

  • 10% aqueous tartaric acid solution

  • Diethyl ether (Et₂O) or dichloromethane for extraction

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add activated 3Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol) and anhydrous dichloromethane. Cool the suspension to -20 °C.

  • Catalyst Formation: To the cooled suspension, add titanium(IV) isopropoxide (0.05-0.10 equivalents) via syringe, followed by the dropwise addition of (+)-diisopropyl tartrate (0.06-0.12 equivalents). A color change to yellow or orange is typically observed. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Substrate Addition: Add the allylic alcohol, (E)-2-hexen-1-ol (1.0 equivalent), to the reaction mixture.

  • Epoxidation: Add the anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature while stirring vigorously for at least 1 hour to break up the titanium complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxy alcohol, which can be further purified by chromatography.

Mandatory Visualization: Sharpless Asymmetric Epoxidation Catalytic Cycle

Sharpless_Epoxidation catalyst [Ti(tartrate)(OiPr)₂]₂ active_catalyst Active Monomeric Ti Complex catalyst->active_catalyst Ligand Exchange substrate_complex Ti-Tartrate-Allyl Alcohol-TBHP Complex active_catalyst->substrate_complex + Allylic Alcohol, + TBHP product_complex Ti-Tartrate-Epoxy Alcohol Complex substrate_complex->product_complex Oxygen Transfer product_complex->active_catalyst - Epoxy Alcohol, + Ligand product Chiral Epoxy Alcohol product_complex->product

Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.

Other Metal-Catalyzed Systems

While the Sharpless epoxidation is highly effective, other metal-based systems offer complementary selectivities and reactivities.

  • Vanadium-Based Catalysts: Vanadium complexes are particularly effective for the diastereoselective epoxidation of chiral allylic alcohols. The use of chiral hydroxamic acid ligands has enabled the development of highly enantioselective vanadium-catalyzed epoxidations.[6] These systems can be effective at low catalyst loadings.

  • Niobium-Based Catalysts: Chiral niobium-salan complexes have been shown to catalyze the asymmetric epoxidation of allylic alcohols using aqueous hydrogen peroxide (H₂O₂) as the oxidant, offering a more environmentally friendly alternative to TBHP.[1]

  • Tungsten-Based Catalysts: Tungsten-bishydroxamic acid complexes also utilize aqueous H₂O₂ as the oxidant and have demonstrated high enantioselectivities for a broad range of allylic and homoallylic alcohols.[7][8]

Data Presentation: Comparison of Metal-Catalyzed Epoxidation Methods

Catalyst SystemOxidantTypical SubstratesKey Advantage(s)Reference(s)
Ti(OⁱPr)₄ / Chiral TartrateTBHPPrimary & Secondary Allylic AlcoholsHigh enantioselectivity, predictable stereochemistry[1][2]
Vanadium / Chiral Hydroxamic AcidTBHP/CHPChiral Allylic AlcoholsHigh diastereoselectivity, low catalyst loading[6][9]
Niobium-Salanaq. H₂O₂Primary Allylic Alcohols"Green" oxidant (water byproduct)[1]
Tungsten-Bishydroxamic Acidaq. H₂O₂Primary, Secondary, & Tertiary Allylic AlcoholsBroad substrate scope, "green" oxidant[7][8]

Organocatalytic Asymmetric Epoxidation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the epoxidation of allylic alcohols, chiral ketones are the most prominent class of organocatalysts.

Chiral Ketone-Catalyzed Epoxidation (e.g., Shi Epoxidation)

The Shi epoxidation utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant.[10] While highly effective for a range of unfunctionalized olefins, its application to allylic alcohols can be complicated by competing pathways. However, modifications and the development of new ketone catalysts are expanding the scope of this methodology.

Experimental Protocol: General Procedure for Chiral Ketone-Catalyzed Epoxidation

This is a general protocol and requires optimization for specific substrates and catalysts.

Materials:

  • Allylic alcohol

  • Chiral ketone catalyst (e.g., Shi catalyst)

  • Acetonitrile (B52724) and water (as solvent)

  • Potassium carbonate (K₂CO₃)

  • Oxone (potassium peroxymonosulfate)

  • Ethyl acetate (B1210297) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask, add the allylic alcohol, the chiral ketone catalyst (typically 10-30 mol%), and a mixture of acetonitrile and water.

  • Addition of Base and Oxidant: Add potassium carbonate to the mixture, followed by the portion-wise addition of Oxone over a period of time, maintaining the reaction temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization: Organocatalytic Epoxidation Workflow

Organocatalytic_Epoxidation start Allylic Alcohol + Chiral Ketone add_reagents Add Solvent, Base (e.g., K₂CO₃), and Oxidant (e.g., Oxone) start->add_reagents reaction Reaction at Controlled Temperature add_reagents->reaction workup Quench and Extraction reaction->workup purification Chromatographic Purification workup->purification product Chiral Epoxy Alcohol purification->product

Caption: General workflow for chiral ketone-catalyzed epoxidation.

Enzymatic Epoxidation

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral epoxides. Lipases and peroxygenases are the primary enzymes employed for the epoxidation of allylic alcohols.

Chemoenzymatic Epoxidation using Lipases

This method typically involves a two-step, one-pot process where a lipase (B570770) catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide. The in situ generated peracid then acts as the oxidant for the epoxidation of the allylic alcohol. This approach avoids the need to handle potentially hazardous pre-formed peracids.[11][12]

Data Presentation: Lipase-Catalyzed Epoxidation of Unsaturated Compounds

SubstrateLipaseOxidant SystemConversion (%)Selectivity (%)Reference(s)
Oleic Acid Methyl EsterNovozym 435H₂O₂ / Lauric Acid>99High[12]
Various AlkenesLipaseH₂O₂ / Lactone87-95 (Yield)High[13]

Experimental Protocol: General Procedure for Lipase-Catalyzed Epoxidation

This protocol is a general guideline and requires optimization.

Materials:

  • Allylic alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Hydrogen peroxide (30-50% aqueous solution)

  • Carboxylic acid (e.g., caprylic acid) or a lactone

  • Organic solvent (e.g., toluene or hexane)

  • Buffer solution (optional, to maintain pH)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve the allylic alcohol in an appropriate organic solvent. Add the immobilized lipase.

  • Peracid Formation and Epoxidation: To the stirred suspension, add the carboxylic acid or lactone. Then, add the hydrogen peroxide solution dropwise over an extended period to maintain a low concentration of the oxidant and peracid, which helps to preserve the enzyme's activity.

  • Reaction Monitoring: Maintain the reaction at a specific temperature (e.g., 30-50 °C) and monitor the progress by GC or HPLC.

  • Workup: After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse. The organic phase is then washed (e.g., with sodium bicarbonate solution to remove the carboxylic acid), dried, and concentrated to yield the epoxide, which can be further purified if necessary.

Mandatory Visualization: Chemoenzymatic Epoxidation Pathway

Chemoenzymatic_Epoxidation substrates Carboxylic Acid + H₂O₂ lipase Lipase substrates->lipase peracid Peracid (in situ) lipase->peracid Perhydrolysis epoxide Chiral Epoxy Alcohol peracid->epoxide Epoxidation allylic_alcohol Allylic Alcohol allylic_alcohol->epoxide

Caption: Pathway for lipase-catalyzed chemoenzymatic epoxidation.

Comparative Analysis and Conclusion

The choice of method for the synthesis of a chiral epoxide from an allylic alcohol depends on several factors, including the specific substrate, the desired stereoisomer, scalability, and economic and environmental considerations.

  • Sharpless Asymmetric Epoxidation remains the gold standard for many primary and secondary allylic alcohols due to its high enantioselectivity, predictable stereochemical outcome, and extensive literature precedent.[4]

  • Other Metal-Catalyzed Methods offer valuable alternatives, particularly when using greener oxidants like H₂O₂ or when targeting specific diastereomers.

  • Organocatalytic Methods are attractive for their metal-free nature, but their application to allylic alcohols is still less developed compared to other olefin classes.

  • Enzymatic Methods provide a green and often highly selective approach, with the added benefit of catalyst recyclability (in the case of immobilized enzymes). However, substrate scope and enzyme stability can be limiting factors.

For researchers and professionals in drug development, a thorough evaluation of these methods is crucial. For well-precedented transformations, the Sharpless epoxidation is often the most direct route. For novel substrates or when "green chemistry" principles are a priority, exploring newer metal-catalyzed systems with aqueous oxidants or enzymatic methods is highly recommended. Organocatalysis continues to evolve and may offer unique selectivity profiles for challenging substrates in the future.

References

(S)-N-Glycidylphthalimide as a chiral building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-N-Glycidylphthalimide as a Chiral Building Block in Organic Chemistry

Introduction

This compound, also known as (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, is a versatile and highly valuable chiral building block in modern organic synthesis.[1][2][3] Its rigid phthalimide (B116566) group provides steric hindrance, directing nucleophilic attacks to the terminal carbon of the epoxide ring, while the chiral epoxide moiety serves as a precursor to a 1,2-amino alcohol synthon. This unique structural combination makes it a cornerstone in the enantioselective synthesis of numerous biologically active molecules, particularly pharmaceuticals.

This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications in drug development, with a focus on detailed experimental protocols and reaction pathways. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4][5] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 161596-47-0[4][6][7]
Molecular Formula C₁₁H₉NO₃[4][6][7]
Molecular Weight 203.19 g/mol [6][7][8]
Appearance White or off-white crystalline powder[4][5][8]
Melting Point 100 - 104 °C[4]
Optical Rotation [α]²⁰/D = +7° to +13° (c=2.2 in CHCl₃)[4]
Purity ≥98% (GC)[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[7][8]
Storage Store at room temperature or under inert gas at 2-8°C[1][4][7][8]

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common and efficient industrial-scale approach involves the reaction of phthalimide with an (S)-1-substituted propylene (B89431) oxide derivative, followed by a base-mediated intramolecular cyclization to form the epoxide ring.[9][10][11] This method is advantageous due to its use of readily available starting materials, high yield, and excellent enantiomeric purity.[10][11]

Logical Workflow for Synthesis

G Synthesis of this compound cluster_0 Step 1: Nucleophilic Ring-Opening cluster_1 Step 2: Intramolecular Cyclization (Epoxidation) A Phthalimide E Intermediate: 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione A->E Reaction B (S)-Epichlorohydrin B->E Reaction C Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) C->E Reaction D Solvent (e.g., Isopropanol) D->E Reaction F Intermediate (from Step 1) I This compound F->I Ring Closure G Base (e.g., Sodium Methoxide) G->I Ring Closure H Solvent (e.g., Toluene) H->I Ring Closure

Caption: General workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from patented industrial methods.[10][11]

Step 1: Synthesis of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add isopropanol (B130326) (160 g), phthalimide (29.6 g, 0.20 mol), (S)-epichlorohydrin (27.8 g, 0.30 mol), and benzyltriethylammonium chloride (2.27 g, 0.01 mol).[10]

  • Heat the mixture and maintain the internal temperature at 43°C with stirring for 10 hours.[10]

  • After the reaction is complete, recover the isopropanol by distillation under reduced pressure.

  • To the residue, add n-hexane (80 g) and stir at room temperature for 1 hour.

  • Filter the mixture and wash the filter cake with n-hexane (20 g). Combine the filtrates.

  • Recover the n-hexane and excess (S)-epichlorohydrin by distillation under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in toluene (B28343) (200 g) in a 500 mL flask.

  • Stir the system at 25°C to mix well.

  • Slowly add a 30% sodium methoxide (B1231860) solution in methanol (B129727) (36 g) dropwise over 15 minutes, maintaining the temperature at 25°C.[10][11]

  • Continue stirring the reaction at 25°C for 30 minutes.[10]

  • After the reaction is complete, filter the mixture. Add ice water (10 g) to the filtrate.

  • Recover the toluene by distillation.

  • Recrystallize the residue from ethanol (B145695) (100 g) to obtain pure this compound.

Starting MaterialProductYieldHPLC PurityOptical Purity (e.e.)Reference
PhthalimideThis compound87.6%99.2%99.3%[10][11]

Applications in Pharmaceutical Synthesis

The primary utility of this compound is as an electrophilic building block. The epoxide ring is susceptible to nucleophilic attack, typically by amines, alcohols, or thiols. This ring-opening reaction, followed by deprotection of the phthalimide group (e.g., with hydrazine (B178648) or methylamine), provides a straightforward route to chiral 1,2-amino alcohols, which are key structural motifs in many pharmaceuticals.

General Reaction Pathway

G General Ring-Opening Reaction SNG This compound Intermediate Ring-Opened Intermediate SNG->Intermediate + Nu Nucleophile (e.g., R-NH2) Product Chiral 1,2-Amino Alcohol Intermediate->Product Deprotection Deprotection (e.g., Hydrazine Hydrate)

Caption: Nucleophilic ring-opening of this compound to form chiral amino alcohols.

A. Synthesis of Rivaroxaban (B1684504) Intermediate

Rivaroxaban (Xarelto®) is an oral anticoagulant that directly inhibits Factor Xa.[12][13][14] this compound is a crucial intermediate for constructing the chiral oxazolidinone core of the molecule.[7][8][13][15]

G Synthesis of Rivaroxaban Intermediate SNG This compound Condensation Condensation (Ring-Opening) SNG->Condensation Amine 4-(4-Aminophenyl)-3-morpholinone Amine->Condensation Intermediate1 2-((2R)-2-Hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl)isoindoline-1,3-dione Condensation->Intermediate1 Cyclization Cyclization with Carbonyl Source (e.g., CDI) Intermediate1->Cyclization Intermediate2 Phthalimide-Protected Oxazolidinone Core Cyclization->Intermediate2 Deprotection Deprotection (e.g., Methylamine) Intermediate2->Deprotection Riva_Intermediate Key Rivaroxaban Amine Intermediate Deprotection->Riva_Intermediate

Caption: Pathway to a key amine intermediate for Rivaroxaban synthesis.

This protocol describes the condensation of (S)-Glycidyl Phthalimide with 4-(4-aminophenyl)-3-morpholinone.[15]

  • Charge a 2 L four-necked round-bottom flask with Methanol (1500 ml).

  • Add 4-(4-aminophenyl)-3-morpholinone (100 g) and (S)-Glycidyl Phthalimide (127 g).[15]

  • Reflux the reaction mass for 24 hours.

  • Cool the reaction mixture to 25-30°C.

  • Filter the resulting solid and wash the residue with Methanol (50 ml).

  • Dry the solid at 45-50°C under vacuum to yield 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione.

  • The subsequent deprotection step can be carried out by treating this intermediate with aqueous methylamine (B109427) solution.[13]

B. Synthesis of (S)-Propranolol

Propranolol is a non-selective beta-blocker used to treat high blood pressure and other heart conditions. The (S)-enantiomer is responsible for the beta-blocking activity. This compound serves as an excellent starting material for its synthesis.[16]

G Chemoenzymatic Synthesis of (S)-Propranolol SNG This compound RingOpening1 Base-catalyzed Ring-Opening SNG->RingOpening1 Naphthol α-Naphthol Naphthol->RingOpening1 Intermediate1 Phthalimide-protected (S)-Naphthyl Glycidyl Ether Analog RingOpening1->Intermediate1 Deprotection Phthalimide Removal (Hydrazinolysis) Intermediate1->Deprotection Intermediate2 (S)-1-(Naphthalen-1-yloxy)-3-aminopropan-2-ol Deprotection->Intermediate2 RingOpening2 Reaction with Acetone (B3395972)/Reductive Amination or Isopropylamine Intermediate2->RingOpening2 Propranolol (S)-Propranolol RingOpening2->Propranolol

Caption: Synthetic route to (S)-Propranolol using this compound.

This conceptual protocol is based on standard organic transformations utilizing this compound as a starting point.[16][17]

  • Step 1: Synthesis of (S)-2-(3-(naphthalen-1-yloxy)-2-hydroxypropyl)isoindoline-1,3-dione. In a suitable solvent like DMF, dissolve α-naphthol (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents). Add this compound (1.0 equivalent) and heat the mixture (e.g., to 80°C) until the reaction is complete (monitored by TLC). Work up by pouring into water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography.

  • Step 2: Deprotection. Dissolve the product from Step 1 in ethanol. Add hydrazine hydrate (B1144303) (2-3 equivalents) and reflux the mixture for several hours. Cool the reaction, filter off the phthalhydrazide (B32825) byproduct, and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Step 3: N-isopropylation. Dissolve the crude amino alcohol from Step 2 in a solvent such as methanol. Add acetone (3-5 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation over Pd/C under a hydrogen atmosphere. The reaction proceeds via reductive amination to yield (S)-Propranolol. Purify the final product by crystallization or column chromatography.

Broader Applications

Beyond pharmaceuticals, this compound and its racemic counterpart are utilized in material science.[4] Its reactive epoxide group makes it a useful monomer or cross-linking agent in the synthesis of specialty polymers, enhancing properties like thermal stability and mechanical strength.[4] It is also incorporated into high-performance adhesives, sealants, and coatings to improve adhesion and chemical resistance.[4]

Conclusion

This compound is a high-purity, versatile chiral synthon that provides an efficient entry point to a wide range of enantiomerically pure compounds. Its primary application in the regioselective synthesis of chiral 1,2-amino alcohols has cemented its role as an indispensable building block in the development of modern pharmaceuticals, including anticoagulants, antibiotics, and beta-blockers. The robust and scalable synthetic routes to this compound itself further enhance its appeal for large-scale industrial applications, extending its utility into the realm of advanced materials and polymer chemistry.

References

Technical Guide: Spectroscopic Data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, a key intermediate in various chemical syntheses. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

Table 1: ¹H NMR Spectroscopic Data

This table presents the proton NMR data, including chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz).

Chemical Shift (δ) ppmMultiplicity & Coupling Constants (J) HzAssignment
7.81–7.96multiplet2H (Aromatic)
7.62–7.79multiplet2H (Aromatic)
3.91–4.04multiplet1H (CH₂-N)
3.72–3.85multiplet1H (CH₂-N)
3.24tdd, J = 5.0, 3.9, 2.51H (Epoxy CH)
2.75–2.90multiplet1H (Epoxy CH₂)
2.68dd, J = 4.9, 2.51H (Epoxy CH₂)
Data sourced from a 500 MHz spectrum in CDCl₃[1].
Table 2: ¹³C NMR Spectroscopic Data

This table details the carbon-13 NMR chemical shifts (δ) in ppm.

Chemical Shift (δ) ppmAssignment
168.0Carbonyl (C=O)
134.1Aromatic
131.9Aromatic
123.4Aromatic
49.1Epoxy CH
46.1Epoxy CH₂
39.7N-CH₂
Data sourced from a 126 MHz spectrum in CDCl₃[1].
Table 3: Infrared (IR) Spectroscopy Data

This table lists the characteristic absorption bands (νmax) in wavenumbers (cm⁻¹).

Wavenumber (νmax) cm⁻¹Functional Group Assignment
1772, 1712C=O stretch (Phthalimide)
1606C=C stretch (Aromatic)
1395C-N stretch
1254, 900, 848Epoxide ring vibrations
Data sourced from a Nujol mull preparation[1].

Experimental Protocols

The data presented in this guide were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Varian NMR System 500 MHz spectrometer.[1] The solvent used was deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced relative to the residual solvent signals (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a Nujol mull.[1]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_output Output Sample (S)-(+)-N-(2,3-Epoxypropyl)phthalimide Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Nujol Mull Sample->Prep_IR NMR NMR Spectrometer (500 MHz) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR Process_NMR Process NMR Spectra (1H, 13C) NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Table_NMR Tables 1 & 2 Process_NMR->Table_NMR Table_IR Table 3 Process_IR->Table_IR

Caption: Workflow for Spectroscopic Analysis.

Synthesis_Workflow reagent1 Potassium Phthalimide reaction Nucleophilic Substitution (120 °C) reagent1->reaction reagent2 Epichlorohydrin reagent2->reaction product (S)-(+)-N-(2,3-Epoxypropyl)phthalimide reaction->product

Caption: Synthesis of the Target Compound.

References

Enantioselective epoxidation methods like Sharpless and Jacobsen epoxidations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Enantioselective Epoxidation: Sharpless and Jacobsen Methodologies

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of epoxides is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and other complex, biologically active molecules. The inherent strain of the three-membered ring makes epoxides versatile intermediates for a variety of stereospecific transformations. Among the most powerful and reliable methods for achieving high enantiopurity in epoxidation are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation. This guide provides a detailed technical overview of these two seminal reactions, focusing on their core principles, catalytic mechanisms, substrate scope, and experimental protocols.

Sharpless Asymmetric Epoxidation

Developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, the Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] For this work, K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[2] The reaction utilizes a titanium-based catalyst in conjunction with a chiral tartrate ester to direct the stereochemical outcome.

Core Principles

The SAE transforms a prochiral or racemic allylic alcohol into a chiral 2,3-epoxyalcohol with very high enantioselectivity (often >90% ee).[3][4] The reaction is renowned for its broad substrate scope and the predictability of its stereochemical outcome, which is determined solely by the chirality of the tartrate ligand used.[5][6]

The key reagents are:

  • Catalyst: Titanium (IV) isopropoxide, [Ti(OiPr)₄].[3][7]

  • Oxidant: tert-Butyl hydroperoxide (TBHP).[7][8]

  • Chiral Ligand: An enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[3][9]

A crucial feature of the SAE is that the facial selectivity of the epoxidation is independent of the substitution pattern on the allylic alcohol and is instead controlled by the choice of the chiral tartrate.[2]

  • Using (+)-DET or (+)-DIPT: The oxidant delivers the oxygen atom from the bottom (or re) face of the alkene when the allylic alcohol is drawn in a specific orientation.[6][10]

  • Using (–)-DET or (–)-DIPT: The oxygen is delivered from the top (or si) face.[10]

Catalytic Cycle and Mechanism

The active catalyst is a C₂-symmetric dinuclear titanium complex. The mechanism begins with the rapid exchange of isopropoxide ligands on the titanium center with the chiral tartrate, the allylic alcohol substrate, and the TBHP oxidant.[1][11][12] This self-assembly creates a rigid chiral environment around the titanium atom.

The key steps in the catalytic cycle are:

  • Catalyst Formation: Two molecules of Ti(OiPr)₄ react with two molecules of the dialkyl tartrate to form a C₂-symmetric dimeric catalyst, [Ti₂(tartrate)₂(OiPr)₄].[5][11]

  • Ligand Exchange: Two of the isopropoxide ligands on the dimer are exchanged, one for the allylic alcohol substrate and one for the TBHP oxidant, to form the "loaded" active catalyst.[3][11]

  • Oxygen Transfer: The titanium atom activates the coordinated TBHP, and the peroxide oxygen atom proximal to the metal is transferred to the double bond of the allylic alcohol. The chiral tartrate ligands create a sterically constrained environment that dictates the face of the alkene that can approach the activated oxygen, ensuring high enantioselectivity.[1][9]

  • Product Release: The resulting chiral epoxide and tert-butanol (B103910) are released, regenerating the catalyst for the next cycle.[3]

Visualization: Sharpless Epoxidation Catalytic Cycle

Sharpless_Epoxidation catalyst [Ti₂(tartrate)₂(OiPr)₄] (Inactive Catalyst Dimer) active_catalyst [Ti₂(tartrate)₂(OiPr)₂(Allyl-O)(O-OtBu)] (Loaded Active Catalyst) catalyst->active_catalyst ligand_exchange_in 2 iPrOH catalyst->ligand_exchange_in product Chiral Epoxide + tBuOH active_catalyst->product Intramolecular Oxygen Transfer active_catalyst->p1 substrate Allylic Alcohol + TBHP substrate->active_catalyst Ligand Exchange product->catalyst Product Release & Catalyst Regeneration product->p2 ligand_exchange_out 2 iPrOH ligand_exchange_out->active_catalyst p1->product p2->catalyst Jacobsen_Epoxidation mn3_catalyst Mn(III)-Salen Complex (Precatalyst) mn5_oxo Mn(V)=O-Salen Complex (Active Oxidant) mn3_catalyst->mn5_oxo Oxidation mn5_oxo->mn3_catalyst Oxygen Atom Transfer epoxide Chiral Epoxide mn5_oxo->epoxide alkene Alkene alkene->mn5_oxo oxidant Terminal Oxidant (e.g., NaOCl) oxidant->mn3_catalyst oxidant_spent Spent Oxidant (e.g., NaCl) oxidant->oxidant_spent

References

Role of (S)-N-Glycidylphthalimide in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (S)-N-Glycidylphthalimide in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is a pivotal chiral building block in modern organic chemistry.[1][2][3][4] Its unique structure, featuring a stereodefined epoxide ring and a masked primary amine (phthalimide group), makes it an exceptionally versatile intermediate for the asymmetric synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical role in the stereoselective preparation of key pharmaceutical intermediates, particularly chiral β-amino alcohols. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a practical resource for professionals in research and drug development.

Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its physical and chemical properties are fundamental to its application in synthesis.

PropertyValueReference
CAS Number 161596-47-0[1]
Molecular Formula C₁₁H₉NO₃[1][5]
Molecular Weight 203.19 g/mol [1][5][6]
Appearance White or off-white crystalline powder[1]
Melting Point 100 - 104 °C[1]
Optical Rotation [α]²⁰D = +7° to +13° (c=2.2 in CHCl₃)[1]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature or under inert gas at 2-8°C[1][5][7]
Synonyms (S)-N-(2,3-Epoxypropyl)phthalimide, (S)-(+)-Glycidyl Phthalimide (B116566)[1][5]

Synthesis of this compound

The efficient and stereoretentive synthesis of this compound is critical for its use in pharmaceutical manufacturing. Several methods have been developed, primarily focusing on high yield and the preservation of optical purity.

A prevalent industrial method involves the reaction of phthalimide or its potassium salt with an (S)-chiral C3 synthon, followed by an intramolecular cyclization to form the epoxide ring.[5][8][9][10]

Common Synthetic Routes
  • From Phthalimide and (S)-1-Substituted Propylene (B89431) Oxide: This is a two-step process where phthalimide is first reacted with an (S)-1-substituted propylene oxide (e.g., (S)-epichlorohydrin) to form a halo-alcohol intermediate.[9][11] This intermediate, 2-((S)-3-substituent-2-hydroxypropyl)isoindoline-1,3-dione, is then treated with a base (e.g., sodium methoxide) to induce a ring-closure reaction, yielding the final product.[8][9][10] This route is favored for its use of readily available materials and high yields.[9]

  • From (S)-3-Aminopropane-1,2-diol: This method involves the initial condensation of (S)-3-aminopropane-1,2-diol with o-phthalic anhydride (B1165640) to produce 2-[(2S)-2,3-Dihydroxypropyl]isoindole-1,3-dione.[12] The primary hydroxyl group is then selectively tosylated, followed by a base-induced ring-closure to form the epoxide, affording the target compound with high purity.[12]

Quantitative Data on Synthesis

The following table summarizes yields and optical purities reported for various synthetic preparations of this compound.

Starting MaterialsKey Reagents/ConditionsYieldOptical Purity (ee%)Reference
Phthalimide, (S)-1-Chloroepoxypropane1. Tetrabutylammonium bromide, Isopropanol; 2. Sodium methoxide, Toluene87.6%99.3%[9][11]
Phthalimide, (S)-1-Bromoepoxypropane1. Tetrabutylammonium bromide, Isopropanol; 2. Sodium methoxide, Toluene85.1%99.2%[9]
(S)-3-Aminopropane-1,2-diol, o-Phthalic anhydride1. Ethyl acetate; 2. Tosyl chloride, NaOH77.9% (total)99.2%[12]
Potassium Phthalimide, (S)-EpichlorohydrinBenzyltrimethylammonium chloride, tert-Butyl alcohol72%97%[13]
2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dioneSodium carbonate, Xylene, Reflux94%99.8%[10]

Diagram: General Synthesis Workflow

G General Synthesis of this compound cluster_0 Step 1: Nucleophilic Ring-Opening cluster_1 Step 2: Intramolecular Cyclization Phthalimide Phthalimide Intermediate 2-((S)-3-chloro-2-hydroxypropyl) isoindoline-1,3-dione Phthalimide->Intermediate Catalyst (e.g., TBAB) Epichlorohydrin (S)-Epichlorohydrin Epichlorohydrin->Intermediate Intermediate->Intermediate_ref Base Base (e.g., NaOMe) Product This compound Base->Product

Caption: A two-step synthesis of this compound.

Role in Asymmetric Synthesis: The Chiral Synthon

The synthetic utility of this compound stems from the high reactivity of its strained epoxide ring toward nucleophiles. The reaction proceeds via a highly regioselective Sɴ2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon of the epoxide. This ring-opening transfers the defined stereochemistry from the starting material to the product, making it an excellent method for installing a chiral hydroxy-amine functionality.

This transformation is a cornerstone for the synthesis of β-amino alcohols, a structural motif present in numerous pharmaceuticals.[14][15]

Key Reaction: Synthesis of Chiral β-Amino Alcohols

The most significant application of this compound is its reaction with primary or secondary amines. This aminolysis of the epoxide yields chiral N-protected 1-amino-3-(alkylamino)propan-2-ols. Subsequent deprotection of the phthalimide group (typically with hydrazine) liberates the primary amine, affording the final β-amino alcohol.

Diagram: Mechanism of Nucleophilic Ring-Opening

G Regioselective Ring-Opening Mechanism SGP This compound Transition Sɴ2 Transition State SGP->Transition Nu Nucleophile (e.g., R-NH₂) Nu->SGP Attack at C3 Nu->Transition Product Ring-Opened Adduct (Chiral β-Amino Alcohol Precursor) Transition->Product Inversion of Stereochemistry G Use in Rivaroxaban Synthesis SGP This compound Reaction1 Ring-Opening SGP->Reaction1 Amine 4-(4-aminophenyl) morpholin-3-one Amine->Reaction1 Intermediate1 Amino Alcohol Intermediate Reaction1->Intermediate1 Reaction2 Cyclization & Deprotection Intermediate1->Reaction2 Riva_Core (S)-Oxazolidinone Core (Rivaroxaban Precursor) Reaction2->Riva_Core

References

A Technical Guide to the Discovery and History of Chiral Epoxides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral epoxides are indispensable building blocks in modern organic synthesis, valued for their versatility and the stereochemical control they provide.[1] These strained three-membered rings, containing two adjacent stereocenters, act as powerful intermediates in the creation of complex, biologically active molecules.[1] Their capacity for regioselective and stereospecific ring-opening reactions with a diverse range of nucleophiles makes them crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1] This guide delves into the key discoveries that have shaped the field of chiral epoxide synthesis, tracing their progression from laboratory novelties to essential tools for asymmetric synthesis.[1]

Early Developments: From Racemic Mixtures to Resolution

The synthesis of epoxides, or oxiranes, dates back to the 19th century; however, these compounds were initially produced as racemic mixtures.[1] The significant challenge of accessing enantiomerically pure epoxides hindered their application in stereoselective synthesis.[1] Early methods were often inefficient and lacked general applicability, primarily relying on two main strategies:

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as carbohydrates, amino acids, or terpenes, as starting materials. The inherent chirality of these precursors is transferred through a series of chemical transformations to yield the desired chiral epoxide.[1] A significant drawback of this method is its dependence on the availability and structural variety of the initial chiral pool.[1]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. A notable example is the hydrolytic kinetic resolution (HKR) of terminal epoxides, later refined by researchers like Eric Jacobsen.[1][2] While effective, kinetic resolution is inherently limited to a theoretical maximum yield of 50% for the desired epoxide, making it a wasteful process.[1]

These early methods, though providing access to some chiral epoxides, were often substrate-specific and lacked the broad applicability needed for widespread synthetic use.[1] The true revolution in this field awaited the advent of catalytic asymmetric methods.[1]

The Dawn of Catalytic Asymmetric Epoxidation

The 1980s and 1990s represented a paradigm shift in the synthesis of chiral epoxides.[1] During this period, powerful catalytic systems emerged that could directly convert prochiral alkenes into enantiomerically enriched epoxides with high efficiency and predictability.[1]

The Sharpless-Katsuki Epoxidation: A Landmark Discovery

In 1980, K. Barry Sharpless and Tsutomu Katsuki reported a groundbreaking method for the asymmetric epoxidation of primary and secondary allylic alcohols.[3][4] This reaction, which utilizes a catalyst generated from titanium tetraisopropoxide (Ti(OiPr)₄), a chiral dialkyl tartrate (e.g., diethyl tartrate or DET), and tert-butyl hydroperoxide (TBHP) as the oxidant, was the first practical method for asymmetric epoxidation.[3][5][6]

The Sharpless-Katsuki epoxidation is renowned for its high degree of enantioselectivity, often exceeding 90% enantiomeric excess (ee).[4] The facial selectivity of the epoxidation is predictable based on the chirality of the tartrate ester used.

Catalytic Cycle of the Sharpless-Katsuki Epoxidation

Sharpless_Epoxidation cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ti_iPr4 Ti(OiPr)₄ Catalyst_Precursor [Ti(DET)(OiPr)₂]₂ Ti_iPr4->Catalyst_Precursor - 2 iPrOH DET (+)-DET DET->Catalyst_Precursor Active_Catalyst Active Catalyst [Ti(DET)(OR)(OOR')] Catalyst_Precursor->Active_Catalyst + Allylic Alcohol (ROH) + TBHP (R'OOH) - 2 iPrOH Alkene_Complex Alkene Complex Active_Catalyst->Alkene_Complex + Alkene Transition_State Transition State Alkene_Complex->Transition_State Oxygen Transfer Product_Complex Product Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst - Epoxide + TBHP + Alkene Chiral_Epoxide Chiral Epoxide Product_Complex->Chiral_Epoxide Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Alkene_Complex TBHP TBHP TBHP->Active_Catalyst

Caption: A simplified catalytic cycle of the Sharpless-Katsuki epoxidation.[1]

Quantitative Data for Sharpless-Katsuki Epoxidation

Allylic Alcohol SubstrateTartrate EsterEnantiomeric Excess (ee, %)Yield (%)
Geraniol(+)-DIPT>9587
(Z)-α-Phenylcinnamyl alcohol(-)-DIPT9991
(E)-2-Hexen-1-ol(+)-DIPT9580
Cinnamyl alcohol(+)-DIPT9675

Data are representative and may vary based on specific reaction conditions.

Experimental Protocol for Sharpless-Katsuki Epoxidation of Geraniol

  • Preparation of the Catalyst: A flame-dried, two-necked flask equipped with a magnetic stirrer is charged with dichloromethane (B109758) (DCM, 50 mL) under an argon atmosphere. Titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) is added, followed by (+)-diisopropyl tartrate ((+)-DIPT) (0.56 g, 2.4 mmol). The mixture is stirred at -20°C for 30 minutes.

  • Reaction: Geraniol (3.08 g, 20 mmol) is added to the catalyst solution. A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (5.5 M, 7.3 mL, 40 mmol) is added dropwise over 20 minutes, maintaining the temperature at -20°C.

  • Quenching and Work-up: The reaction is stirred at -20°C for 4 hours, after which it is quenched by the addition of water (10 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) gradient) to afford the chiral epoxide.

The Jacobsen-Katsuki Epoxidation: Expanding the Scope

While the Sharpless epoxidation is highly effective for allylic alcohols, it is generally not suitable for unfunctionalized alkenes. This limitation was addressed by Eric Jacobsen and Tsutomu Katsuki independently in 1990. They developed chiral manganese-salen complexes as catalysts for the asymmetric epoxidation of unfunctionalized olefins, particularly cis-disubstituted and trisubstituted alkenes.[3][7]

The Jacobsen-Katsuki epoxidation typically employs sodium hypochlorite (B82951) (bleach) or m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant. The catalyst's structure can be fine-tuned to optimize enantioselectivity for different substrates.

Catalytic Cycle of the Jacobsen-Katsuki Epoxidation

Jacobsen_Epoxidation cluster_catalysis Catalytic Cycle cluster_io Inputs & Outputs Mn_Salen_III Mn(III)-Salen Catalyst Mn_Salen_V_Oxo Mn(V)=O Salen Complex (Active Oxidant) Mn_Salen_III->Mn_Salen_V_Oxo + Oxidant (e.g., NaOCl) - Cl⁻ Side_On_Approach Side-on Alkene Approach Mn_Salen_V_Oxo->Side_On_Approach + Alkene Metallo_Oxetane Metallo-oxetane Intermediate Side_On_Approach->Metallo_Oxetane Epoxide_Release Epoxide Formation and Catalyst Regeneration Metallo_Oxetane->Epoxide_Release Epoxide_Release->Mn_Salen_III - Chiral Epoxide Chiral_Epoxide Chiral Epoxide Epoxide_Release->Chiral_Epoxide Alkene Prochiral Alkene Alkene->Side_On_Approach Oxidant Stoichiometric Oxidant Oxidant->Mn_Salen_III

Caption: A simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.[1]

Quantitative Data for Jacobsen-Katsuki Epoxidation

Alkene SubstrateOxidantEnantiomeric Excess (ee, %)Yield (%)
(Z)-1-PhenylpropenemCPBA9284
2,2-DimethylchromeneNaOCl9788
Indene (B144670)NaOCl>9876
1,2-DihydronaphthalenemCPBA9690

Data are representative and may vary based on specific reaction conditions and catalyst structure.

Experimental Protocol for Jacobsen-Katsuki Epoxidation of Indene

  • Catalyst Preparation: The chiral (R,R)-Jacobsen's catalyst (0.1 g, 0.16 mmol) is dissolved in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Reaction Setup: Indene (2.32 g, 20 mmol) and 4-phenylpyridine (B135609) N-oxide (0.27 g, 1.6 mmol) are added to the solution. The mixture is cooled to 0°C.

  • Oxidant Addition: A buffered solution of commercial bleach (12.5% NaOCl, 20 mL) is added dropwise over 2 hours with vigorous stirring.

  • Work-up: After the addition is complete, the reaction is stirred for an additional 12 hours at 0°C. The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the chiral indene oxide.

Organocatalytic Epoxidation: The Shi Epoxidation

A significant advancement in asymmetric epoxidation came in 1996 with the development of an organocatalytic method by Yian Shi.[1] This approach, a departure from the transition-metal-based systems, uses a chiral ketone derived from D-fructose as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant.[1][3] The active oxidizing species is a chiral dioxirane (B86890) generated in situ.

The Shi epoxidation is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes and has found wide application due to its operational simplicity and the use of a metal-free catalyst.

Logical Progression of Key Asymmetric Epoxidation Methods

Logical_Progression cluster_timeline Historical Development of Asymmetric Epoxidation Early_Methods Early Methods (Chiral Pool, Resolution) Pre-1980 Sharpless_1980 Sharpless-Katsuki Epoxidation (1980) Substrate: Allylic Alcohols Early_Methods->Sharpless_1980 Need for Catalytic Enantioselectivity Jacobsen_1990 Jacobsen-Katsuki Epoxidation (1990) Substrate: Unfunctionalized cis-Alkenes Sharpless_1980->Jacobsen_1990 Limitation to Allylic Alcohols Shi_1996 Shi Epoxidation (1996) Substrate: Unfunctionalized trans-Alkenes (Organocatalytic) Jacobsen_1990->Shi_1996 Development of Metal-Free Systems

Caption: A timeline showing the logical progression of major asymmetric epoxidation methods.

The journey to develop practical and efficient methods for the synthesis of chiral epoxides has been one of remarkable innovation.[1] From the early reliance on the chiral pool and resolution techniques to the landmark discoveries of the Sharpless, Jacobsen, and Shi epoxidations, the field has been fundamentally transformed.[1] These powerful catalytic asymmetric methods have provided chemists with precise and predictable tools for installing stereocenters, profoundly impacting the synthesis of complex molecules and the development of new therapeutics.[1] The continued evolution of this field, with a growing emphasis on organocatalytic and enzymatic methods, promises to further expand the toolkit available to researchers in their pursuit of novel and life-changing molecules.[8]

References

(S)-N-Glycidylphthalimide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core physicochemical properties of (S)-N-Glycidylphthalimide, a versatile building block in organic and medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, is a key intermediate in various synthetic processes.[1] Its chemical and physical characteristics are fundamental to its application in research and development.

PropertyValue
Molecular Formula C₁₁H₉NO₃[1][2][3][4][5]
Molecular Weight 203.19 g/mol [1][3][4][5] (often rounded to 203.2)[2]
CAS Number 161596-47-0[1][2][3][4][5]
Appearance White or off-white crystalline powder[2]
Melting Point 100 - 104 °C[2]

Logical Relationship of Compound Data

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

A B Molecular Formula C₁₁H₉NO₃ A->B has C Molecular Weight 203.19 g/mol A->C has D CAS Number 161596-47-0 A->D is identified by

Fig. 1: Core Identifiers of this compound

This document is intended for informational purposes for a technical audience. Due to the nature of the request, experimental protocols and signaling pathways are not applicable for the presentation of basic molecular data.

References

Solubility Profile of (S)-N-Glycidylphthalimide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-N-Glycidylphthalimide, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is a crucial building block in asymmetric synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. Understanding its solubility profile allows for the optimization of manufacturing processes, ensuring efficiency, purity, and yield.

Solubility Data

Solvent ClassificationSolvent ExamplesReported Solubility
Halogenated Hydrocarbons ChloroformSlightly Soluble
Alcohols MethanolSlightly Soluble
Other AlcoholsSoluble
Ketones Acetone, etc.Soluble
Ethers Diethyl ether, THF, etc.Soluble
Water Insoluble

This data is compiled from various chemical supplier specifications and general chemical literature. "Slightly Soluble" indicates that the compound does not dissolve readily or completely at standard room temperature, while "Soluble" suggests good dissolution.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized procedure for determining the thermodynamic solubility of this compound in an organic solvent of interest. This method, often considered the "gold standard," is designed to ensure that the solvent is fully saturated with the solute and that equilibrium has been reached.

3.1. Materials and Equipment

  • This compound (purity ≥ 98%)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

  • Addition of Solute: Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Add a precise volume of the organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

  • Agitation: Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility as the mean concentration from replicate experiments. The results are typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess This compound B Add Precise Volume of Organic Solvent A->B C Seal Vials B->C D Agitate at Constant Temperature (24-72h) C->D E Sedimentation or Centrifugation D->E F Filter Supernatant (0.22 µm filter) E->F G Dilute Sample F->G H Quantify by HPLC G->H I I H->I Calculate Solubility

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains sparse, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a robust framework for researchers and drug development professionals to accurately determine its solubility in solvents relevant to their specific applications. Accurate solubility data is indispensable for the efficient and scalable synthesis, purification, and formulation of pharmaceuticals derived from this important chiral intermediate.

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Using (S)-N-Glycidylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Glycidylphthalimide is a versatile chiral building block of significant importance in the pharmaceutical industry. Its rigid phthalimide (B116566) group provides a robust protecting group for the amine functionality, while the reactive epoxide ring allows for stereospecific ring-opening reactions with various nucleophiles. This enables the enantioselective synthesis of a wide range of chiral molecules, particularly β-amino alcohols, which are key structural motifs in many active pharmaceutical ingredients (APIs). The high optical purity of commercially available this compound makes it an excellent starting material for the synthesis of enantiomerically pure drugs, ensuring high efficacy and reducing potential side effects associated with the inactive enantiomer.

This document provides detailed protocols for the application of this compound in the enantioselective synthesis of key intermediates for the antibiotic Linezolid, the anticoagulant Rivaroxaban, and the β-blocker (S)-Propranolol.

Key Applications

This compound serves as a crucial intermediate in the synthesis of several drugs. Its primary utility lies in the regioselective and stereospecific ring-opening of the epoxide by nucleophiles, leading to the formation of chiral 1-amino-2-hydroxypropyl derivatives.

  • Synthesis of Oxazolidinone Antibacterials (e.g., Linezolid): The synthesis of Linezolid intermediates involves the reaction of this compound with an appropriate aniline (B41778) derivative. The resulting amino alcohol is then cyclized to form the core oxazolidinone ring structure.

  • Synthesis of Factor Xa Inhibitors (e.g., Rivaroxaban): For Rivaroxaban, this compound is reacted with a substituted aniline to furnish a key intermediate containing the chiral amino alcohol moiety.[1]

  • Synthesis of β-Blockers (e.g., (S)-Propranolol): Chiral β-amino alcohols, the core of β-blockers, can be synthesized through the ring-opening of this compound with an appropriate amine or phenoxide nucleophile.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps detailed in the protocols.

Table 1: Synthesis of Linezolid Intermediate
Reaction Step Yield (%)
Reaction of 3-fluoro-4-morpholinobenzenamine with this compound~85-90%
Deprotection of the phthalimide group using hydrazine (B178648) hydrate (B1144303) to yield (S)-5-aminomethyl-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one~90%
Overall Optical Purity (ee%) >99%
Table 2: Synthesis of Rivaroxaban Intermediate
Reaction Step Yield (%)
Reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with this compound~91%
Deprotection of the phthalimide group using aqueous methylamine (B109427) to yield 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-oneHigh
Overall Optical Purity (ee%) >99%
Table 3: Synthesis of (S)-Propranolol Intermediate
Reaction Step Yield (%)
Ring-opening of this compound with 1-naphthol (B170400)~95%
Deprotection of the phthalimide group with hydrazine hydrate followed by reaction with isopropylamine~89%
Overall Optical Purity (ee%) >98%

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Linezolid

This protocol details the synthesis of (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine, a crucial intermediate for Linezolid, starting from this compound.

Step 1: Synthesis of 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione

  • Materials:

    • This compound (1.0 eq)

    • 3-fluoro-4-morpholinobenzenamine (1.0 eq)

    • Ethanol (B145695)

    • Water

  • Procedure:

    • To a solution of this compound in a mixture of ethanol and water, add 3-fluoro-4-morpholinobenzenamine.[2]

    • Heat the reaction mixture to reflux and maintain for approximately 20 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting residue is the desired product and can be used in the next step without further purification.

Step 2: Deprotection of the Phthalimide Group

  • Materials:

    • 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione (from Step 1)

    • Hydrazine hydrate (excess)[3]

    • Methanol (B129727)

    • Dichloromethane

    • Water

  • Procedure:

    • Dissolve the crude product from Step 1 in methanol.

    • Add hydrazine hydrate to the solution.[3]

    • Heat the reaction mixture to reflux for 1 hour.[3]

    • Cool the mixture to ambient temperature and dilute with water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic extracts with water and concentrate to yield the amine intermediate.[3]

G

Protocol 2: Synthesis of a Key Intermediate for Rivaroxaban

This protocol outlines the synthesis of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, a key precursor for Rivaroxaban.

Step 1: Synthesis of 2-({(5S)-3-[4-(3-Oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione

  • Materials:

    • This compound (1.0 eq)

    • 4-(4-aminophenyl)morpholin-3-one (1.0 eq)

    • Ethanol

  • Procedure:

    • In a reaction vessel, dissolve 4-(4-aminophenyl)morpholin-3-one and this compound in ethanol.

    • Heat the mixture to 50°C and monitor the reaction by HPLC.

    • After completion, filter the reaction mixture.

    • Concentrate the filtrate and crystallize the product.

    • Filter, wash the solid, and dry to obtain the intermediate.

Step 2: Phthalimide Deprotection

  • Materials:

    • The product from Step 1

    • Aqueous methylamine solution[4]

    • Methanol

    • Water

  • Procedure:

    • To a mixture of methanol and water, add the phthalimide-protected intermediate from Step 1.

    • Add aqueous methylamine solution at room temperature.[4]

    • Slowly raise the temperature to 80-85°C and maintain for 2-3 hours.

    • Cool the reaction mixture to room temperature to obtain the crude amine intermediate.

G

Protocol 3: Synthesis of (S)-Propranolol

This protocol describes a synthetic route to the β-blocker (S)-Propranolol.

Step 1: Synthesis of 1-(1-Naphthoxy)-3-(phthalimido)propan-2-ol

  • Materials:

    • This compound (1.0 eq)

    • 1-Naphthol (1.0 eq)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 1-naphthol in DMF.

    • Add potassium carbonate to the solution.

    • Add this compound and heat the mixture to 60-70°C.

    • Stir the reaction for several hours until completion (monitored by TLC).

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Phthalimide Deprotection and Reaction with Isopropylamine

  • Materials:

    • 1-(1-Naphthoxy)-3-(phthalimido)propan-2-ol (from Step 1)

    • Hydrazine hydrate[5]

    • Ethanol

    • Isopropylamine (excess)

  • Procedure:

    • Dissolve the product from Step 1 in ethanol.

    • Add hydrazine hydrate and reflux the mixture for 2-4 hours to cleave the phthalimide group.[5]

    • After deprotection is complete (monitored by TLC), cool the reaction mixture.

    • Filter to remove the phthalhydrazide (B32825) byproduct.

    • To the filtrate containing the crude amino alcohol, add an excess of isopropylamine.

    • Reflux the mixture for 1 hour.

    • Remove the solvent under reduced pressure to yield crude (S)-Propranolol, which can be purified by recrystallization from hexane.

G

Conclusion

This compound is a highly valuable and versatile chiral synthon for the enantioselective synthesis of a variety of pharmaceutical agents. The protocols provided herein demonstrate its effective use in constructing the chiral core of important drugs such as Linezolid, Rivaroxaban, and (S)-Propranolol. The stereospecificity of the epoxide ring-opening reaction, combined with the reliability of the phthalimide protecting group, ensures the production of enantiomerically pure final products, which is a critical requirement in modern drug development. These methodologies are robust and can be adapted for the synthesis of other structurally related chiral molecules.

References

Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing (S)-N-Glycidylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rivaroxaban (B1684504), an orally administered anticoagulant, functions as a direct inhibitor of Factor Xa. Its synthesis often employs a convergent approach where (S)-N-Glycidylphthalimide serves as a crucial chiral building block.[1][2][] This key intermediate introduces the necessary stereochemistry for the eventual formation of the oxazolidinone ring system within the Rivaroxaban molecule. The application of this compound provides an efficient pathway to enantiomerically pure Rivaroxaban, which is critical for its therapeutic efficacy and safety.[4]

This document outlines the synthetic route from this compound to Rivaroxaban, providing detailed experimental protocols and summarizing key quantitative data from various reported methodologies.

Logical Relationship of Key Intermediates

The synthesis of Rivaroxaban from this compound involves a key epoxide ring-opening reaction, followed by cyclization to form the oxazolidinone core, deprotection, and final amidation. The logical flow of these key steps is illustrated below.

Rivaroxaban_Synthesis_Logic A Key Starting Materials B Epoxide Ring-Opening A->B Reaction C Oxazolidinone Ring Formation B->C Cyclization D Deprotection of Phthalimide (B116566) C->D Hydrolysis E Final Amidation D->E Acylation F Rivaroxaban E->F Final Product

Caption: Logical workflow of Rivaroxaban synthesis starting from key materials.

Quantitative Data Summary

The following table summarizes the yields reported for the key steps in the synthesis of Rivaroxaban starting from the reaction of 4-(4-aminophenyl)morpholine-3-one and this compound.

StepReactantsSolvent(s)Catalyst/ReagentYield (%)Purity (%)Reference
Epoxide Ring-Opening 4-(4-aminophenyl)morpholine-3-one, this compoundMethanol (B129727)-82.7-WO2015198259A1[5]
Oxazolidinone Ring Formation 2-({(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl)isoindole-1,3-dioneChlorobenzeneN,N'-Carbonyldiimidazole--WO2015198259A1[5]
Deprotection (Hydrolysis) 2-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)isoindole-1,3-dioneWater40% Methylamine solution--WO2016030669A1[6]
Final Amidation (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholine-3-one nitrate, 5-chlorothiophene-2-carbonyl chlorideDichloromethaneTriethylamine (B128534)90.2>99.85 (after purification)WO2015198259A1[5]
Overall Process 4-(4-Nitrophenyl) morpholin-3-one (B89469) and (S)-Glycidyl Phthalimide (multi-step process)Water, other organic solventsRaney Nickel, etc.HighHighWO2016030669A1[6]

Experimental Protocols

The following protocols are adapted from patent literature and represent a common synthetic route.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the following diagram.

Rivaroxaban_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate I cluster_intermediate2 Intermediate II cluster_intermediate3 Intermediate III cluster_final Final Product A 4-(4-aminophenyl)morpholine-3-one C 2-({(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl)isoindole-1,3-dione A->C Methanol, 60°C B This compound B->C D 2-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)isoindole-1,3-dione C->D N,N'-Carbonyldiimidazole, Chlorobenzene E (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholine-3-one D->E Methylamine, Water F Rivaroxaban E->F 5-chlorothiophene-2-carbonyl chloride, Triethylamine, Dichloromethane

Caption: Synthetic pathway to Rivaroxaban from this compound.

Step 1: Epoxide Ring-Opening

This step involves the reaction of 4-(4-aminophenyl)morpholine-3-one with this compound to form the amino alcohol intermediate.

  • Materials:

    • 4-(4-aminophenyl)morpholine-3-one

    • This compound[7][8]

    • Methanol

  • Procedure (based on WO2015198259A1): [5]

    • Charge a suitable reactor with 4-(4-aminophenyl)morpholine-3-one and this compound in a molar ratio of approximately 1:1.1.

    • Add methanol as the solvent.

    • Heat the mixture to approximately 60°C and maintain this temperature for about 20 hours.

    • Cool the reaction mixture to 0-10°C to induce precipitation of the product.

    • Filter the precipitate and wash it with cold methanol.

    • Dry the product in an oven to obtain 2-({(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl)isoindole-1,3-dione.

Step 2: Oxazolidinone Ring Formation

The amino alcohol intermediate is cyclized to form the oxazolidinone ring.

  • Materials:

    • 2-({(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl)isoindole-1,3-dione

    • N,N'-Carbonyldiimidazole (CDI)

    • Chlorobenzene

  • Procedure (based on WO2015198259A1): [5]

    • In a reactor, suspend the intermediate from Step 1 in chlorobenzene.

    • Add N,N'-carbonyldiimidazole to the suspension.

    • Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

    • Upon completion, the product, 2-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)isoindole-1,3-dione, can be isolated.

Step 3: Deprotection of the Phthalimide Group

The phthalimide protecting group is removed to yield the primary amine.

  • Materials:

    • 2-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)isoindole-1,3-dione

    • 40% Aqueous Methylamine solution

    • Water

  • Procedure (based on WO2016030669A1): [6]

    • Add the phthalimide-protected intermediate to a reactor with water.

    • Add a 40% aqueous solution of methylamine.

    • Stir the reaction mass at approximately 35°C for about 5 hours.

    • The completion of the reaction yields an aqueous solution of 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one.

    • Apply a vacuum to the reaction mass to remove excess methylamine. The resulting aqueous solution is often used directly in the next step without isolation.

Step 4: Final Amidation to Rivaroxaban

The final step is the acylation of the primary amine with 5-chlorothiophene-2-carbonyl chloride.

  • Materials:

    • Aqueous solution of (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholine-3-one (or its salt form)[5]

    • 5-chlorothiophene-2-carbonyl chloride

    • Dichloromethane

    • Triethylamine (or another suitable base)

    • Water

  • Procedure (based on WO2015198259A1): [5]

    • To a glass-lined reactor, add the amine intermediate (as a salt or free base) and dichloromethane.

    • Add triethylamine to the suspension.

    • Maintain the temperature between 10-20°C and add a solution of 5-chlorothiophene-2-carbonyl chloride.

    • Allow the reaction to proceed for about one hour at 10-20°C.

    • Add water to the reaction mixture.

    • The resulting suspension is centrifuged to separate the solid crude Rivaroxaban.

    • Wash the solid with water.

    • The recovered solid is dried to yield crude Rivaroxaban, which can be further purified by recrystallization from a suitable solvent like acetic acid to achieve high purity.[5]

References

Application Notes and Protocols: Stereospecific Ring-Opening of (S)-N-Glycidylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the stereospecific ring-opening of (S)-N-Glycidylphthalimide, a valuable chiral building block in the synthesis of pharmaceuticals. The following protocols outline methods for the nucleophilic addition of azide (B81097), aromatic amines, and alcohols to the epoxide ring, yielding important β-amino alcohol precursors.

Overview and Significance

This compound is a key intermediate in the synthesis of various chiral drugs. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities in a stereospecific manner. This retention of stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients. The reactions described herein provide reliable methods for the preparation of key synthons for further elaboration.

Experimental Protocols

Stereospecific Ring-Opening with an Aromatic Amine

This protocol details the reaction of this compound with an aromatic amine, specifically 4-(4-aminophenyl)morpholinone, to yield the corresponding (S)-N-(2-hydroxy-3-(4-(3-oxomorpholino)phenylamino)propyl)phthalimide.

Reaction Scheme:

Experimental Procedure:

  • To a reaction vessel containing a mixture of methanol (B129727) and water (9:1, 1000 mL), add 4-(4-aminophenyl)morpholinone (100 g, 0.5202 moles) and (S)-(+)-glycidyl phthalimide (B116566) (106.6 g, 0.5246 moles).[1]

  • Heat the reaction mixture to 65-70°C with continuous stirring.[1]

  • Maintain the temperature and continue stirring for 20 hours.[1]

  • After 20 hours, add a second lot of (S)-(+)-glycidyl phthalimide (if monitoring indicates incomplete reaction, although the cited procedure does not specify this, it is good practice).

  • Continue stirring at 65-70°C for an additional 12 hours to ensure completion of the reaction.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain (S)-N-(2-hydroxy-3-(4-(3-oxomorpholino)phenylamino)propyl)phthalimide.

Data Presentation:

ReactantMolar Equiv.SolventTemperatureTime (h)Yield (%)
This compound1.008Methanol:Water (9:1)65-70°C3292
4-(4-aminophenyl)morpholinone1.0
Stereospecific Ring-Opening with Sodium Azide (General Procedure)

While a specific detailed protocol for the azidolysis of this compound was not found in the literature search, a general procedure for the ring-opening of epoxides with sodium azide can be adapted. This reaction is expected to proceed with high regioselectivity, with the azide nucleophile attacking the less sterically hindered carbon of the epoxide.

Anticipated Reaction Scheme:

General Experimental Protocol (to be optimized):

  • Dissolve this compound in a suitable solvent such as a mixture of methanol and water or dimethylformamide.

  • Add sodium azide (NaN₃) in a slight molar excess (e.g., 1.2-1.5 equivalents).

  • The addition of a catalyst, such as ammonium (B1175870) chloride, may be beneficial.

  • Stir the reaction mixture at a temperature ranging from room temperature to a moderate heat (e.g., 50-60°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (S)-N-(3-azido-2-hydroxypropyl)phthalimide.

Stereospecific Ring-Opening with an Alcohol/Phenol (B47542) (General Procedure)

Similar to the azidolysis, a specific detailed protocol for the alcoholysis or phenolysis of this compound was not identified. The following general procedure outlines the expected reaction, which can be catalyzed by either acid or base. Basic conditions are generally preferred for this substrate to minimize potential side reactions.

Anticipated Reaction Scheme (with Phenol):

General Experimental Protocol (to be optimized):

  • Dissolve this compound and the alcohol or phenol (1.0-1.5 equivalents) in a suitable aprotic solvent (e.g., THF, DMF).

  • Add a catalytic amount of a base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting product by flash column chromatography.

Visualizations

Experimental Workflow for Aromatic Amine Addition

References

Application Notes and Protocols: (S)-N-Glycidylphthalimide as a Chiral Intermediate for β-Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Glycidylphthalimide is a versatile and valuable chiral building block in the asymmetric synthesis of various pharmaceuticals. Its primary application lies in its role as a key intermediate for the production of enantiomerically pure (S)-β-adrenergic blockers. The therapeutic efficacy of many β-blockers, a class of drugs widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias, resides predominantly in the (S)-enantiomer. For example, (S)-propranolol is approximately 100 times more potent as a β-blocker than its (R)-enantiomer. The use of this compound provides a reliable method for introducing the required (S)-stereochemistry at the C2 position of the propanolamine (B44665) side chain, which is a common structural feature of most β-blockers.

These application notes provide detailed protocols for the synthesis of representative (S)-β-blockers using this compound as the chiral starting material. The protocols are based on established synthetic transformations, including the nucleophilic ring-opening of the epoxide and subsequent deprotection of the phthalimide (B116566) group.

Data Presentation

Table 1: Synthesis of this compound Intermediate

Starting MaterialReactionProductYield (%)Enantiomeric Excess (ee%)Reference
Phthalimide, (S)-EpichlorohydrinPhase Transfer CatalysisThis compound83.999.3[1]
Phthalimide, (S)-GlycidolMitsunobu ReactionThis compound~30>98[2]
(S)-3-aminopropane-1,2-diol, o-phthalic anhydrideCondensation, Tosylation, CyclizationThis compound77.999.2[3]

Table 2: Synthesis of (S)-β-Blockers from Chiral Precursors

β-BlockerChiral PrecursorKey Reaction StepsOverall Yield (%)Enantiomeric Excess (ee%)Reference
(S)-Propranololα-Naphthyl glycidyl (B131873) etherKinetic resolution, Aminolysis5589[4]
(S)-Atenolol(R)-EpichlorohydrinEpoxide ring-opening, Aminolysis85-9096.8-99.0[5]
(S)-Pindolol(S)-4-(2,3-epoxypropoxy)-1H-indoleAminolysisNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol ((S)-Propranolol)

This protocol involves a two-step process: the ring-opening of this compound with 1-naphthol (B170400), followed by the deprotection of the phthalimide group and reaction with isopropylamine (B41738).

Step 1: Synthesis of (S)-N-(2-hydroxy-3-(1-naphthyloxy)propyl)phthalimide

  • To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as DMF or DMSO, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium naphthoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (S)-N-(2-hydroxy-3-(1-naphthyloxy)propyl)phthalimide.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve the phthalimide-protected intermediate from Step 1 in ethanol.

  • Add hydrazine (B178648) hydrate (B1144303) (4-5 eq) to the solution.

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Dissolve the crude product in a suitable solvent like methanol (B129727) and add isopropylamine (excess).

  • Reflux the mixture for 24 hours.[7]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield (S)-propranolol.[7]

Protocol 2: Synthesis of (S)-1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide ((S)-Atenolol)

This protocol follows a similar two-step pathway involving epoxide ring-opening and subsequent aminolysis after deprotection.

Step 1: Synthesis of (S)-N-(3-(4-acetamidophenoxy)-2-hydroxypropyl)phthalimide

  • To a solution of 4-hydroxyphenylacetamide (B194378) (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 1 hour.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to get pure (S)-N-(3-(4-acetamidophenoxy)-2-hydroxypropyl)phthalimide.

Step 2: Synthesis of (S)-Atenolol

  • Suspend the phthalimide-protected intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (4-5 eq) and reflux for 4-6 hours.

  • Cool the mixture and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate to obtain the crude amino alcohol.

  • Dissolve the crude product in water and add isopropylamine (excess).

  • Stir the reaction at room temperature for 48 hours.

  • Isolate the product by filtration, wash with cold water, and dry to obtain (S)-atenolol. Further purification can be achieved by recrystallization.

Mandatory Visualizations

Signaling Pathway of β-Adrenergic Blockers

G β-Adrenergic Receptor Signaling and Blockade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates targets leading to catecholamines Catecholamines (e.g., Epinephrine) catecholamines->beta_receptor Activates beta_blocker β-Adrenergic Blocker beta_blocker->beta_receptor Blocks

Caption: β-Adrenergic signaling pathway and the inhibitory action of β-blockers.

Experimental Workflow for (S)-β-Blocker Synthesis

G General Workflow for (S)-β-Blocker Synthesis start Start Materials: This compound Aryl Alcohol / Phenol step1 Step 1: Epoxide Ring-Opening - Base (e.g., NaH, K₂CO₃) - Solvent (e.g., DMF, DMSO) start->step1 intermediate Phthalimide-Protected Intermediate step1->intermediate step2 Step 2: Deprotection - Hydrazine Hydrate - Solvent (e.g., Ethanol) intermediate->step2 amino_alcohol Chiral Amino Alcohol step2->amino_alcohol step3 Step 3: Aminolysis - Amine (e.g., Isopropylamine) - Solvent (e.g., Methanol, Water) amino_alcohol->step3 purification Purification (Chromatography/Recrystallization) step3->purification final_product (S)-β-Adrenergic Blocker purification->final_product

Caption: A generalized experimental workflow for synthesizing (S)-β-blockers.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-N-Glycidylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale industrial synthesis of (S)-N-Glycidylphthalimide, a critical chiral intermediate in the manufacturing of various pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticoagulant rivaroxaban.[1][2] The protocols outlined below are designed to be scalable, cost-effective, and produce high-purity this compound suitable for pharmaceutical applications.[3]

Introduction

This compound (CAS: 161596-47-0) is a versatile chiral building block essential for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[2] Its epoxide functional group allows for various nucleophilic ring-opening reactions, making it a valuable synthon in organic chemistry.[4] The demand for enantiomerically pure this compound necessitates robust and efficient manufacturing processes that can be implemented on an industrial scale.[2][5] This document details several synthetic strategies, with a focus on reaction conditions, yields, optical purity, and scalability.

Synthetic Strategies

Several viable synthetic routes for the large-scale production of this compound have been developed. The most common and industrially applicable methods are summarized below.

Method 1: Direct Condensation of Potassium Phthalimide (B116566) with (S)-Epichlorohydrin

This is one of the most direct methods, involving the nucleophilic substitution of the chloride in (S)-epichlorohydrin by potassium phthalimide. The use of a phase transfer catalyst is often employed to improve reaction rates and yields.[3]

Reaction Scheme:

G Potassium Phthalimide Potassium Phthalimide S-N-Glycidylphthalimide S-N-Glycidylphthalimide Potassium Phthalimide->S-N-Glycidylphthalimide Phase Transfer Catalyst, Solvent, Temp S-Epichlorohydrin S-Epichlorohydrin S-Epichlorohydrin->S-N-Glycidylphthalimide

Caption: Direct condensation of potassium phthalimide and (S)-epichlorohydrin.

Method 2: Two-Step Synthesis via N-(3-chloro-2-hydroxypropyl)phthalimide

This method involves the initial reaction of phthalimide with an epihalohydrin to form a halohydrin intermediate, which is then cyclized in the presence of a base to yield the desired epoxide.[6]

Reaction Scheme:

G Phthalimide Phthalimide Intermediate N-(3-chloro-2-hydroxypropyl)phthalimide Phthalimide->Intermediate Solvent, Catalyst Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Base, Solvent

Caption: Two-step synthesis via a halohydrin intermediate.

Method 3: Synthesis from (S)-3-Aminopropane-1,2-diol

This route begins with the condensation of (S)-3-aminopropane-1,2-diol with o-phthalic anhydride (B1165640) to form an intermediate, which then undergoes selective tosylation and subsequent ring-closure to yield this compound. This method is noted for its mild conditions and high purity product.[1]

Reaction Scheme:

G cluster_0 Step 1: Condensation cluster_1 Step 2 & 3: Tosylation & Ring Closure S-3-Aminopropane-1,2-diol S-3-Aminopropane-1,2-diol Intermediate1 2-((2S)-2,3-Dihydroxypropyl) isoindole-1,3-dione S-3-Aminopropane-1,2-diol->Intermediate1 o-Phthalic Anhydride o-Phthalic Anhydride o-Phthalic Anhydride->Intermediate1 Intermediate2 Tosylated Intermediate Intermediate1->Intermediate2 Tosyl Chloride Product This compound Intermediate2->Product Base (NaOH)

Caption: Synthesis from (S)-3-aminopropane-1,2-diol.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported industrial-scale synthesis methods.

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Optical Purity (% e.e.)Citation
1APotassium Phthalimide, (S)-EpichlorohydrinBenzyltrimethylammonium (B79724) chloridetert-Butyl alcohol202472-7597-98[5]
1BPotassium Phthalimide, (R)-EpichlorohydrinBenzyltrimethylammonium chlorideMethanol20156899[5][6]
1CPotassium Phthalimide, (S)-EpichlorohydrinBenzyltriethylammonium chloride, Potassium IodideIsopropanol (B130326)287294.592[3]
2Phthalimide, (R)-EpichlorohydrinAnhydrous Sodium Carbonate, Tetra n-butylammonium hydrogensulfate, Potassium tert-butoxideIsopropanol50 then 2023 then 18098[5]
3(S)-3-Aminopropane-1,2-diol, o-Phthalic AnhydrideTosyl chloride, Sodium hydroxide (B78521)Ethyl acetate (B1210297)--77.999.2[1]

Experimental Protocols

Protocol 1: Direct Condensation of Potassium Phthalimide with (S)-Epichlorohydrin (Method 1A)

This protocol is adapted from a patented industrial process.[5]

Materials:

  • Potassium phthalimide

  • (S)-Epichlorohydrin

  • Benzyltrimethylammonium chloride

  • tert-Butyl alcohol

  • Ethyl acetate

  • Hexane

  • Water

Equipment:

  • Large-scale reaction vessel with temperature control and mechanical stirring

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Charge the reaction vessel with potassium phthalimide (e.g., 5.00 g, 27.0 mmol), benzyltrimethylammonium chloride (e.g., 0.50 g, 2.70 mmol), and tert-butyl alcohol (e.g., 50 ml).[5]

  • Add (S)-epichlorohydrin (e.g., 6.53 g, 54.0 mmol) to the mixture.[5]

  • Stir the mixture at 20°C for 24 hours.[5]

  • Remove the solvent under reduced pressure.[5]

  • To the residue, add ethyl acetate (e.g., 30 ml) and wash with water (e.g., 20 ml).[5]

  • Separate the organic layer and remove the ethyl acetate to yield crude (S)-glycidylphthalimide.[5]

  • Crystallize the crude product from an ethyl acetate-hexane mixture to obtain pure (S)-glycidylphthalimide as white crystals.[5]

Expected Yield: 75%[5] Optical Purity: 98% e.e.[5]

Analytical Method for Optical Purity Determination: [5][6]

  • HPLC System: Standard HPLC with UV detector

  • Column: CHIRALPAC AD (0.46 cm φ x 25 cm L)

  • Mobile Phase: n-hexane/isopropanol (90/10 v/v)

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 220 nm

  • Retention Times: (S)-isomer ≈ 17.9 min, (R)-isomer ≈ 25.5 min

Protocol 2: Two-Step Synthesis via N-(3-chloro-2-hydroxypropyl)phthalimide (Method 2)

This protocol involves the formation and subsequent cyclization of a halohydrin intermediate.[5]

Materials:

  • Phthalimide

  • (R)-Epichlorohydrin

  • Anhydrous sodium carbonate

  • Tetra n-butylammonium hydrogensulfate

  • Potassium tert-butoxide

  • Isopropanol

  • Ethyl acetate

  • Water

Equipment:

  • Reaction vessel with temperature control and stirring

  • Addition funnel

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine phthalimide (e.g., 2.00 g, 13.6 mmol), (R)-epichlorohydrin (24.5 mmol), anhydrous sodium carbonate (0.72 g, 6.80 mmol), tetra n-butylammonium hydrogensulfate (0.46 g, 1.36 mmol), and isopropanol (13 ml).[5]

  • Heat the mixture at 50°C for 23 hours.[5]

  • Cool the reaction mixture to 20°C.

  • Gradually add a solution of potassium tert-butoxide (1.83 g, 16.3 mmol) in isopropanol.[5]

  • Stir the mixture at 20°C for 1 hour.[5]

  • Perform a standard work-up procedure including quenching the reaction, extraction with ethyl acetate, and washing with water.

  • Remove the solvent to obtain crude (R)-glycidylphthalimide, which can be further purified by crystallization.[5]

Expected Yield: 80%[5] Optical Purity: 98% e.e.[5]

Protocol 3: Synthesis from (S)-3-Aminopropane-1,2-diol (Method 3)

This method provides a high-purity product through a multi-step synthesis.[1]

Materials:

  • (S)-3-Aminopropane-1,2-diol

  • o-Phthalic anhydride

  • Ethyl acetate

  • Tosyl chloride

  • Sodium hydroxide solution

Equipment:

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Condensation: React (S)-3-aminopropane-1,2-diol with o-phthalic anhydride in ethyl acetate to obtain 2-[(2S)-2,3-dihydroxypropyl)isoindole-1,3-dione.[1]

  • Selective Tosylation: Selectively react the primary hydroxyl group of the intermediate with tosyl chloride.[1]

  • Ring-Closure: Induce ring-closure of the tosylated intermediate in the presence of a sodium hydroxide solution to form this compound.[1]

  • Isolate and purify the final product.

Expected Overall Yield: 77.9%[1] Purity: 99.9%[1] Optical Purity: 99.2% e.e.[1]

Workflow for Industrial Production

The following diagram illustrates a general workflow for the industrial production of this compound.

G cluster_0 Raw Material Sourcing & QC cluster_1 Synthesis cluster_2 Downstream Processing cluster_3 Final Product Raw_Materials Phthalimide Derivative (e.g., Potassium Phthalimide) & Chiral Epichlorohydrin QC1 Quality Control (Purity, Chirality) Raw_Materials->QC1 Reaction Large-Scale Reactor: - Solvent Addition - Reagent Charging - Temperature Control - Stirring QC1->Reaction Monitoring In-Process Monitoring (HPLC, TLC) Reaction->Monitoring Workup Work-up: - Quenching - Extraction - Washing Monitoring->Workup Purification Purification: - Crystallization - Filtration - Drying Workup->Purification Final_Product This compound Purification->Final_Product QC2 Final Quality Control (Purity, e.e.%, Residual Solvents) Final_Product->QC2 Packaging Packaging & Storage QC2->Packaging

Caption: General workflow for industrial production of this compound.

Conclusion

The large-scale synthesis of this compound is a well-established process with several effective methods available. The choice of a particular synthetic route will depend on factors such as raw material cost and availability, required product purity, and the specific capabilities of the manufacturing facility. The protocols provided herein offer a solid foundation for the industrial production of this key pharmaceutical intermediate. For all applications, stringent quality control is paramount to ensure the final product meets the high standards required for drug development and manufacturing. product meets the high standards required for drug development and manufacturing.

References

Application Notes and Protocols: Regioselective and Stereospecific Ring-Opening Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of regioselective and stereospecific ring-opening reactions of epoxides and aziridines, critical transformations in modern organic synthesis and drug development. The following sections detail the underlying principles, provide quantitative data for various reaction systems, offer detailed experimental protocols for key transformations, and illustrate the logical workflows for these reactions.

Introduction: The Significance of Controlled Ring-Opening

Epoxides and aziridines are highly valuable three-membered heterocyclic building blocks in organic synthesis due to their inherent ring strain, which facilitates ring-opening reactions with a variety of nucleophiles. The ability to control the regioselectivity (which carbon is attacked) and stereospecificity (the stereochemical outcome) of these reactions is paramount for the synthesis of complex molecules such as pharmaceuticals and natural products.[1][2]

  • Regioselectivity is primarily governed by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide or aziridine (B145994). Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[3][4] In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.[3][4]

  • Stereospecificity is a hallmark of these reactions. The SN2-type attack results in an inversion of stereochemistry at the center of attack, leading to anti-addition products. This predictable stereochemical outcome is crucial for establishing specific stereocenters in a target molecule.

The strategic application of these principles allows for the efficient construction of 1,2-difunctionalized motifs, such as amino alcohols and diols, which are prevalent in biologically active compounds.[5][6]

Signaling Pathways and Logical Relationships

The choice of reaction conditions is critical in determining the outcome of the ring-opening reaction. The following diagrams illustrate the decision-making process and the general mechanistic pathways.

regioselectivity_logic start Unsymmetrical Epoxide/ Aziridine conditions Reaction Conditions start->conditions acidic Acidic (H+) conditions->acidic Acid-catalyzed basic Basic/Neutral (Nu-) conditions->basic Base-catalyzed/ Neutral attack_more Nucleophilic attack at more substituted carbon acidic->attack_more SN1-like attack_less Nucleophilic attack at less substituted carbon basic->attack_less SN2 product_a Product A attack_more->product_a product_b Product B attack_less->product_b

Caption: Decision tree for the regioselectivity of epoxide/aziridine ring-opening.

stereospecificity_pathway sub Epoxide/Aziridine (R-stereocenter) ts Backside Attack Transition State (SN2) sub->ts nu Nucleophile (Nu-) nu->ts prod Product (S-stereocenter, Inversion) ts->prod Inversion of Stereochemistry

Caption: Stereospecific pathway of nucleophilic ring-opening via an SN2 mechanism.

Application and Data Summary

The following tables summarize quantitative data from selected regioselective and stereospecific ring-opening reactions, showcasing the influence of catalysts, nucleophiles, and substrates on the reaction outcome.

Table 1: Regioselective Ring-Opening of Epoxides
EpoxideNucleophileConditions/CatalystSolventTemp (°C)Major RegioisomerRegioisomeric Ratio (α:β)¹Yield (%)Reference
Styrene (B11656) OxideMethanol (B129727)Arylazo sulfone (photocatalyst)NeatRTα-attack>99:199[7]
Styrene OxideSodium AzideH₂O (pH 9.5)Water30α-attack80:2095[8]
Styrene OxideSodium AzideH₂O, H₂SO₄ (pH 4.2)Water30α-attack80:2094[8]
Cyclohexene (B86901) OxideSodium AzideH₂O (pH 9.5)Water30trans-96[8]
1,2-EpoxyoctaneSodium AzideH₂O (pH 9.5)Water70β-attack10:9092[8]
1,2-EpoxyoctaneSodium AzideH₂O, H₂SO₄ (pH 4.2)Water70β-attack30:7090[8]

¹ α refers to attack at the more substituted carbon, and β refers to attack at the less substituted carbon. For cyclohexene oxide, the product is the trans-diaxial isomer.

Table 2: Asymmetric Ring-Opening of meso-Epoxides
EpoxideNucleophileCatalyst (mol%)SolventTemp (°C)Productee (%)Yield (%)Reference
Cyclohexene OxideTMSN₃(R,R)-Cr(salen)Cl (2)Et₂ORT(1R,2R)-1-azido-2-(trimethylsilyloxy)cyclohexane8190[9]
cis-Stilbene (B147466) OxideAniline (B41778)(R,R)-Cr(salen) (10)CH₂Cl₂RT(1R,2R)-1,2-diphenyl-2-(phenylamino)ethanol91²92[10]
Cyclohexene OxideTMSN₃Chiral (salen)CrN₃-RT(1R,2R)-2-azidocyclohexanol9499[9]

² Enantiomeric excess of the syn-amino alcohol product.

Table 3: Regioselective Ring-Opening of Aziridines
AziridineNucleophile/ReagentCatalyst (mol%)SolventTemp (°C)Major RegioisomerRegioisomeric RatioYield (%)Reference
N-Tosyl-2-phenylaziridinePhenylboronic acidPd(OAc)₂/SIPr (3)Toluene (B28343)/H₂O80C2-attack>99:195[11]
N-Tosyl-2-phenylaziridineB₂(pin)₂Pd₂(dba)₃/P(t-Bu)₂Me (2.5)Toluene/H₂O50C3-attack>99:199[12]
N-Boc-2-hexylaziridinePendant t-Bu₂SiOHPh₃C⁺BF₄⁻ (10)CH₂Cl₂RTC3-attack>20:185[5][13]

Experimental Protocols

The following are detailed experimental protocols for key reactions cited in this document.

Protocol 1: Photocatalytic Regioselective Ring-Opening of Styrene Oxide with Methanol[7]

This protocol describes the visible-light-mediated, organocatalyzed ring-opening of styrene oxide, yielding predominantly the α-methoxy alcohol.

Workflow Diagram:

protocol1_workflow start Start step1 Combine styrene oxide, methanol, and arylazo sulfone catalyst in a vial. start->step1 step2 Irradiate with 427 nm LED lamp with stirring. step1->step2 step3 Monitor reaction by GC analysis. step2->step3 step4 Purify the product by column chromatography. step3->step4 end End step4->end

Caption: Workflow for the photocatalytic ring-opening of styrene oxide.

Materials:

  • Styrene oxide (1.0 mmol, 120 mg)

  • Methanol (2.5 mmol, 0.1 mL)

  • Arylazo sulfone 1a (5 mol%, as specified in the reference)

  • Reaction vial equipped with a magnetic stir bar

Procedure:

  • In a reaction vial, combine styrene oxide (1.0 mmol), methanol (2.5 mmol), and the arylazo sulfone catalyst (5 mol%).

  • Seal the vial and place it under a 427 nm LED lamp.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford 2-methoxy-2-phenylethan-1-ol.

Expected Outcome:

  • Yield: ~99%

  • Regioselectivity: >99:1 (α-attack)

Protocol 2: Asymmetric Ring-Opening of cis-Stilbene Oxide with Aniline[10]

This protocol details the enantioselective desymmetrization of a meso-epoxide using a chiral chromium salen catalyst to produce a highly enantioenriched syn-amino alcohol.

Materials:

  • cis-Stilbene oxide (0.2 mmol, 39.2 mg)

  • Aniline (0.24 mmol, 22.3 mg)

  • (R,R)-Cr(salen) catalyst (10 mol%, as specified in the reference)

  • Triethylamine (B128534) (Et₃N) (10 mol%, 2.0 mg)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (1.0 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the (R,R)-Cr(salen) catalyst (10 mol%).

  • Add anhydrous dichloromethane (1.0 mL) and stir the mixture.

  • Add cis-stilbene oxide (0.2 mmol) to the solution.

  • Add aniline (0.24 mmol) and triethylamine (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a suitable workup procedure (e.g., addition of water and extraction with an organic solvent).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Expected Outcome:

  • Yield: ~92%

  • Enantiomeric Excess (ee): ~91% for the syn-product

Protocol 3: Palladium-Catalyzed Regioselective Ring-Opening of N-Tosyl-2-phenylaziridine with Phenylboronic Acid[11][14]

This protocol describes a palladium-catalyzed cross-coupling reaction that proceeds with high regioselectivity to form a β-aminated product.

Materials:

  • N-Tosyl-2-phenylaziridine (0.2 mmol, 54.7 mg)

  • Phenylboronic acid (0.3 mmol, 36.6 mg)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (3 mol%, 1.3 mg)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) (6 mol%, 5.1 mg)

  • Potassium phosphate (B84403) (K₃PO₄) (0.4 mmol, 84.9 mg)

  • Toluene (1.0 mL)

  • Water (0.1 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂ (3 mol%), SIPr·HCl (6 mol%), and K₃PO₄ (0.4 mmol) to a reaction vial.

  • Add N-tosyl-2-phenylaziridine (0.2 mmol) and phenylboronic acid (0.3 mmol).

  • Add toluene (1.0 mL) and water (0.1 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C with vigorous stirring for the time specified in the literature (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Expected Outcome:

  • Yield: ~95%

  • Regioselectivity: >99:1 (attack at the C2 benzylic position)

Applications in Drug Development

The regioselective and stereospecific ring-opening of epoxides and aziridines is a cornerstone of pharmaceutical synthesis. These reactions are instrumental in creating chiral building blocks for a wide range of therapeutic agents.

  • β-Blockers: The synthesis of many β-blockers, such as propranolol, involves the ring-opening of an epoxide with an amine.

  • Antivirals: The synthesis of antiviral drugs like Tamiflu has utilized the asymmetric ring-opening of a meso-aziridine as a key step.[1]

  • Immunomodulators: An efficient and scalable synthesis of the immunomodulating drug fingolimod (B1672674) has been developed with the regioselective ring-opening of an aziridine as a pivotal transformation.[14]

  • Natural Product Synthesis: These reactions are widely employed in the total synthesis of complex natural products with potent biological activities, which often serve as inspiration for new drug candidates.[6]

The ability to introduce nitrogen and oxygen functionalities with precise stereochemical control makes these reactions indispensable for accessing the chemical space relevant to drug discovery and development.

References

Application Notes and Protocols for the Synthesis of (S)-N-Glycidylphthalimide Using Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Glycidylphthalimide is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticoagulant rivaroxaban.[1] The use of phase transfer catalysis (PTC) in its synthesis offers significant advantages, such as improved reaction rates, milder reaction conditions, and higher yields compared to traditional methods.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing phase transfer catalysts, enabling researchers to implement efficient and scalable synthetic strategies.

Phase transfer catalysts facilitate the transfer of a reactant from one phase to another where the reaction occurs. In this synthesis, the catalyst transports the phthalimide (B116566) anion from the solid or aqueous phase to the organic phase, where it reacts with (S)-epichlorohydrin. This methodology avoids the need for harsh reaction conditions and expensive, anhydrous solvents, making the process more cost-effective and environmentally friendly.[3][4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound using different phase transfer catalysts and reaction conditions. This allows for an easy comparison of the efficiency of different approaches.

CatalystCo-catalyst/AdditiveSolventTemperature (°C)Molar Ratio (Phthalimide derivative:(S)-Epichlorohydrin:Catalyst)Yield (%)Purity (%)Optical Purity (% ee)Reference
Benzyltriethylammonium chloridePotassium iodideIsopropanol (B130326)281:2:0.194.592Not Reported[1][2]
Benzyltriethylammonium chloridePotassium iodideIsopropanol321:2:0.194.090Not Reported[2]
Benzyltriethylammonium chloridePotassium iodideIsopropanol301:2:0.191.589Not Reported[1]
Tetradecyl trimethyl ammonium (B1175870) chloridePotassium iodideMethanol291:3:0.06580.387.4Not Reported[2]
Not specifiedNot specifiedToluene25 (for cyclization)Not specified87.699.299.3[3]
Not specifiedNot specifiedToluene5 (for cyclization)Not specified83.999.299.3[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a common protocol utilizing a phase transfer catalyst.

Materials:

  • Potassium phthalimide

  • (S)-Epichlorohydrin

  • Benzyltriethylammonium chloride (or other suitable phase transfer catalyst)

  • Potassium iodide

  • Isopropanol (or other suitable solvent)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a 1L single-necked round-bottom flask equipped with a magnetic stirrer, add 85g (0.46 mol) of potassium phthalimide, 10.5g (0.046 mol) of benzyltriethylammonium chloride, and 0.76g (0.0046 mol) of potassium iodide.

  • Solvent Addition: Add 382.5 ml of isopropanol to the flask.

  • Reactant Addition: Stir the mixture at a constant temperature of 28°C. To the stirring suspension, add 85.6g (0.93 mol) of (S)-epichlorohydrin. The system will change from a white, opaque suspension to a light yellow turbidity.

  • Reaction: Maintain the reaction at 28°C for 72 hours with continuous stirring.

  • Work-up: After the reaction is complete, filter the mixture by suction filtration.

  • Purification: Wash the solid product with water.

  • Drying: Dry the purified solid to obtain this compound. The expected yield is approximately 88.1g (94.5%) with a purity of 92%.[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Product Isolation & Purification Potassium_Phthalimide Potassium Phthalimide Mixing Mixing in Solvent (Isopropanol) Potassium_Phthalimide->Mixing S_Epichlorohydrin (S)-Epichlorohydrin S_Epichlorohydrin->Mixing PTC Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) PTC->Mixing KI Potassium Iodide KI->Mixing Reaction Reaction at Controlled Temperature (e.g., 28°C for 72h) Mixing->Reaction Filtration Suction Filtration Reaction->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Scheme reactant1 Potassium Phthalimide product This compound reactant1->product + reactant2 (S)-Epichlorohydrin reactant2->product catalyst Phase Transfer Catalyst catalyst->product Isopropanol, KI, 28°C

Caption: Reaction scheme for this compound synthesis.

References

Synthesis of Chiral β-Amino Alcohols from Epoxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral β-amino alcohols is a critical transformation in organic chemistry, providing key building blocks for a wide range of pharmaceuticals, natural products, and chiral ligands. The ring-opening of epoxides with nitrogen-based nucleophiles represents one of the most direct and atom-economical methods to access these valuable motifs. This document provides detailed application notes and experimental protocols for the synthesis of chiral β-amino alcohols from epoxides, with a focus on catalytic, asymmetric methodologies that afford high levels of regio- and enantioselectivity.

Introduction

Chiral β-amino alcohols are ubiquitous structural motifs found in numerous biologically active molecules, including β-blockers (e.g., Propranolol), antiviral agents (e.g., Saquinavir), and various chiral auxiliaries.[1][2] The precise stereochemical arrangement of the amino and hydroxyl groups is often crucial for their biological function, making their stereocontrolled synthesis a paramount objective. The aminolysis of epoxides is a powerful strategy for constructing this framework. The development of sophisticated chiral catalysts has enabled remarkable control over the stereochemical outcome of this reaction, allowing for the selective synthesis of desired enantiomers.[3][4]

This document outlines two primary catalytic strategies for the enantioselective synthesis of β-amino alcohols from epoxides:

  • Kinetic Resolution of Racemic Epoxides: This approach involves the selective reaction of one enantiomer of a racemic epoxide with an amine, leaving the unreacted epoxide enantiomerically enriched. Hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes is a prominent example.

  • Asymmetric Ring-Opening of Meso-Epoxides: In this strategy, a prochiral meso-epoxide is desymmetrized by a chiral catalyst, leading to the formation of a single enantiomer of the β-amino alcohol product. Chiral chromium-salen complexes are highly effective for this transformation.[5]

Additionally, the use of organocatalysts and other metal-based systems will be discussed, providing a broader overview of the available synthetic methodologies.

Data Presentation

The following tables summarize quantitative data for various catalytic systems employed in the synthesis of chiral β-amino alcohols from epoxides, allowing for easy comparison of their efficacy.

Table 1: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with (salen)Co(III) Catalyst [3][4][6]

Epoxide SubstrateCatalyst Loading (mol%)H₂O (equiv)Time (h)Conversion (%)Yield of Epoxide (%)ee of Epoxide (%)Yield of Diol (%)ee of Diol (%)
Propylene Oxide0.50.55145445>995398
1,2-Epoxyhexane0.20.5585544>995498
Styrene Oxide0.80.55165247>995197
Glycidyl Phenyl Ether0.20.5565445>995398

Table 2: Asymmetric Ring-Opening of Meso-Epoxides with Anilines Catalyzed by (salen)Cr(III)Cl [4][7]

Epoxide SubstrateAmine NucleophileCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)ee (%)
Cyclohexene OxideAniline (B41778)524259597
Cyclopentene Oxide4-Nitroaniline104808895
cis-Stilbene OxideAniline10722598>99
cis-1,2-Disubstituted Epoxidep-Toluidine836259296

Table 3: Regioselective Aminolysis of Styrene Oxide with Various Catalysts [8][9]

CatalystAmine NucleophileTime (h)Temperature (°C)SolventConversion (%)Regioselectivity (α:β attack)Yield (%)
YCl₃ (1 mol%)Aniline0.525Solvent-free>9094:692
ScCl₃ (1 mol%)Aniline125Solvent-free8292:879
Ti-MCM-41Aniline435Solvent-free~90Major α-attack~85
Acetic AcidAniline1225Solvent-free98High95

Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

This protocol is adapted from the work of Jacobsen and co-workers.[3][6]

Materials:

  • (R,R)- or (S,S)-(salen)Co(II) complex

  • Acetic acid

  • Toluene (B28343)

  • Racemic terminal epoxide

  • Distilled water

Catalyst Activation:

  • In a clean, dry flask, dissolve the (salen)Co(II) complex (1.0 equiv) in toluene to make a 1 M solution.

  • Add acetic acid (2.0 equiv) to the solution.

  • Stir the mixture open to the air at room temperature for 30 minutes. The color will change from orange to dark brown.

  • Remove all volatile materials under reduced pressure to yield the (salen)Co(III)OAc catalyst as a brown solid. This can be used without further purification.

Kinetic Resolution:

  • To a flask containing the activated (salen)Co(III)OAc catalyst (0.2-2.0 mol% relative to the epoxide), add the racemic terminal epoxide (1.0 equiv).

  • Add distilled water (0.5-0.6 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature (or as optimized for the specific substrate) and monitor the progress by TLC or GC.

  • Upon reaching approximately 50-55% conversion, quench the reaction.

  • Separate the enantioenriched epoxide and the 1,2-diol by distillation or column chromatography.

Protocol 2: General Procedure for Asymmetric Ring-Opening of Meso-Epoxides with Anilines

This protocol is based on the enantioselective aminolysis of aromatic epoxides.[4][7]

Materials:

  • (R,R)- or (S,S)-[Cr(Salen)Cl]

  • Meso-epoxide

  • Aniline derivative

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4 Å)

Reaction Setup:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4 Å molecular sieves.

  • Add the chiral [Cr(Salen)Cl] catalyst (5-10 mol%).

  • Dissolve the meso-epoxide (1.0 equiv) and the aniline derivative (1.0-1.5 equiv) in anhydrous DCM and add the solution to the flask.

  • Stir the reaction at the optimized temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting chiral β-amino alcohol by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism_HKR Figure 1: Proposed Bimetallic Mechanism for Hydrolytic Kinetic Resolution (HKR) Epoxide Racemic Epoxide Transition_State Bimetallic Transition State Epoxide->Transition_State Coordination H2O H₂O Co_Nu (salen)Co(III)-OH (Nucleophile Delivery) H2O->Co_Nu Forms Co-OH Co_LA (salen)Co(III) (Lewis Acid) Co_LA->Transition_State Activation Co_Nu->Transition_State Delivers OH⁻ Enriched_Epoxide Enantioenriched Epoxide Transition_State->Enriched_Epoxide Unreacted Diol Chiral 1,2-Diol Transition_State->Diol Ring-opening

Caption: Proposed bimetallic mechanism for the hydrolytic kinetic resolution of epoxides.

Experimental_Workflow_ARO Figure 2: Experimental Workflow for Asymmetric Ring-Opening of Meso-Epoxides start Start setup Reaction Setup (Inert atmosphere, catalyst, solvent) start->setup add_reagents Add Meso-Epoxide and Amine setup->add_reagents reaction Stir at Optimized Temperature add_reagents->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Filtration) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Chiral β-Amino Alcohol purification->product

Caption: General experimental workflow for the asymmetric ring-opening of meso-epoxides.

Logical_Relationship_Strategies Figure 3: Logical Relationship between Synthetic Strategies cluster_epoxides Starting Epoxide Type cluster_strategies Synthetic Strategy goal Synthesis of Chiral β-Amino Alcohols racemic Racemic Epoxide k_res Kinetic Resolution (e.g., HKR) racemic->k_res meso Meso Epoxide aro Asymmetric Ring-Opening (Desymmetrization) meso->aro k_res->goal aro->goal

Caption: Relationship between starting epoxide type and synthetic strategy.

References

Application Notes and Protocols for Formulating High-Performance Adhesives and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formulation of high-performance adhesives and coatings is a critical process in numerous industries, including aerospace, automotive, construction, and electronics.[1][2][3] These materials are engineered to provide superior bonding, durability, and protection under demanding conditions.[4][5] High-performance adhesives are characterized by their exceptional mechanical strength and adhesion, while high-performance coatings offer enhanced resistance to corrosion, abrasion, UV exposure, and chemical attack.[4][6][7]

Recent advancements have focused on the development of novel polymer chemistries, the incorporation of nanomaterials, and the utilization of sustainable, bio-based resources to meet increasing performance and environmental standards.[2][8][9][10] Key classes of high-performance systems include epoxy resins, known for their strength and resistance[4][11], and polyurethanes, valued for their flexibility and toughness.[7][12][13] The integration of nanomaterials like fumed silica (B1680970), carbon nanotubes, and metal oxides can further enhance properties such as strength, conductivity, and durability.[1][2][10][14] Concurrently, the industry is shifting towards sustainable alternatives, with bio-based adhesives and coatings derived from plant oils, starches, and natural polymers gaining traction.[8][9][15][16]

This document provides detailed application notes and experimental protocols for researchers and scientists involved in the formulation and evaluation of these advanced materials.

Section 1: Epoxy-Based High-Performance Adhesives

Application Notes

Epoxy adhesives are a class of thermosetting polymers widely recognized for their high mechanical strength, excellent adhesion to a variety of substrates, and resistance to chemicals, heat, and moisture.[4][17][18] These properties make them suitable for structural bonding applications in demanding sectors like aerospace, automotive, and construction.[4][19]

Formulation Principles: Epoxy adhesive formulations are typically two-component systems consisting of an epoxy resin and a hardener (or curing agent).[11]

  • Epoxy Resin: The most common epoxy resin is Bisphenol-A diglycidyl ether (DGEBA).[11] Novolac epoxy resins offer higher thermal stability and chemical resistance.[11] The selection of the resin backbone is critical in determining the final properties of the adhesive.

  • Hardeners/Curing Agents: The choice of curing agent dictates the cure rate, working life (pot life), and the ultimate thermal and mechanical properties of the adhesive.[17] Common types include amines (e.g., triethylenetetramine), polyamides, and amidoamines.[18]

  • Modifiers and Fillers: To enhance specific properties, fillers and modifiers are often incorporated. For example, adding fine particulate fillers like talc (B1216) (hydrated magnesium silicate) can significantly improve adhesive qualities.[17] Other common fillers include silica and alumina.[18] Nanofillers such as carbon nanotubes or nano-silica can dramatically increase toughness, shear strength, and thermal conductivity.[10][14]

The curing process involves an exothermic chemical reaction that crosslinks the polymer chains, transforming the liquid resin and hardener into a rigid, three-dimensional solid.[11]

Data Presentation: Performance of Epoxy Formulations

The following table summarizes typical performance data for various epoxy adhesive formulations, highlighting the impact of different components on key mechanical properties.

Epoxy System Curing Agent Filler/Modifier Lap Shear Strength (MPa) [4][20][21]Peel Strength (N/mm) [4][18]Glass Transition Temp. (Tg) (°C)
Bisphenol-A (DGEBA)PolyamideNone18 - 252.8 - 3.560 - 80
Bisphenol-A (DGEBA)AmidoamineTalc (5 wt%)22 - 302.5 - 3.270 - 90
Novolac EpoxyAnhydrideNone28 - 351.5 - 2.2150 - 180
Bisphenol-A (DGEBA)Aliphatic AmineNano-silica (5 wt%)30 - 403.0 - 4.085 - 105

Experimental Protocols & Workflows

Accurate characterization of epoxy adhesives is crucial for quality control and formulation development. The following are standard protocols for evaluating key performance metrics.

Logical Relationship: Epoxy Adhesive Formulation Strategy

start Define Application Requirements props Required Properties: - Strength - Flexibility - Cure Time - Resistance (T, Chemical) start->props resin Select Epoxy Resin (e.g., DGEBA, Novolac) props->resin hardener Select Curing Agent (e.g., Amine, Polyamide) props->hardener modifier Select Fillers/ Modifiers (Optional) props->modifier formulate Formulate & Mix Components resin->formulate hardener->formulate modifier->formulate test Perform QC Tests - Viscosity - Lap Shear - Peel Strength - DSC/TGA formulate->test test->formulate Iterate/Optimize final Final Adhesive Product test->final

Caption: Logical workflow for formulating an epoxy adhesive.

Protocol 1: Lap Shear Strength Testing (ASTM D1002)

This test determines the shear strength of an adhesive bond between two metal substrates.[20][22]

  • Objective: To measure the maximum shear stress an adhesive can withstand.

  • Apparatus: Universal Testing Machine (UTM) with grips, calipers, test specimens (e.g., aluminum plates).[21][23]

  • Procedure:

    • Specimen Preparation: Prepare two metal plates as per ASTM D1002 specifications.[20] Clean and degrease the bonding surfaces.

    • Adhesive Application: Mix the two-part epoxy adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the specified overlap area on one of the plates.

    • Assembly: Join the two plates, ensuring a consistent overlap (typically 12.7 mm). Apply pressure to squeeze out excess adhesive and ensure a uniform bond line.

    • Curing: Cure the assembled specimen under the specified conditions (temperature and time).

    • Testing:

      • Secure the ends of the cured specimen in the grips of the UTM, ensuring proper alignment.[20]

      • Apply a tensile load at a constant rate (e.g., 1.3 mm/min or to achieve 1200-1400 psi/min) until the bond fails.[21][22][23]

    • Data Analysis: Record the maximum load (F_max) at failure. Calculate the lap shear strength (τ) using the formula: τ = F_max / A, where A is the bonded area.[21][23] Report the strength in MPa or psi and note the failure mode (adhesive, cohesive, or substrate failure).[21]

Experimental Workflow: Lap Shear Test

prep 1. Prepare & Clean Metal Substrates mix 2. Mix Epoxy Resin & Hardener prep->mix apply 3. Apply Adhesive to Overlap Area mix->apply assemble 4. Assemble & Cure Specimen apply->assemble test 5. Mount in UTM & Apply Tensile Load assemble->test analyze 6. Record Max Load & Calculate Strength test->analyze

Caption: Workflow for the ASTM D1002 Lap Shear Test.

Section 2: Polyurethane-Based High-Performance Adhesives and Coatings

Application Notes

Polyurethane (PU) adhesives and coatings are highly versatile, known for their excellent flexibility, high peel strength, and resistance to abrasion and impact.[3][7][12] They are widely used in automotive applications, construction, footwear, and packaging.[3][7]

Formulation Principles: PU chemistry is based on the reaction between an isocyanate component and a polyol component.[12]

  • Isocyanates: The choice between aromatic isocyanates (e.g., MDI, TDI) and aliphatic isocyanates (e.g., HDI, IPDI) is critical. Aromatic isocyanates are cost-effective and used for general purposes, while aliphatic isocyanates provide superior UV stability and are preferred for coatings.[7]

  • Polyols: These components form the "soft segment" of the polymer and control properties like flexibility and chemical resistance. Common types include polyether polyols and polyester (B1180765) polyols.[12]

  • System Type: PU systems can be one-component (1K) or two-component (2K).

    • 1K Systems: Often moisture-curing, where the isocyanate reacts with ambient humidity to cure. They are easy to use but may have longer cure times.[12][13]

    • 2K Systems: The isocyanate and polyol are mixed just before application, offering faster curing and stronger properties.[12][13]

  • Non-Isocyanate Polyurethanes (NIPUs): Driven by sustainability and safety concerns, NIPUs are an emerging alternative.[24] These are often based on the reaction of poly(cyclic carbonate)s and polyamines to form poly(hydroxyurethane)s (PHUs).[7][24]

Data Presentation: Performance of Polyurethane Formulations

PU System Isocyanate Type Polyol Type Peel Strength (N/mm) [25][26]Elongation at Break (%) Application
2K AromaticMDIPolyether15 - 25400 - 600Construction Adhesive[3]
2K AliphaticIPDIPolyester10 - 20200 - 400Automotive Coating[7]
1K Moisture-CureMDI PrepolymerPolyether12 - 18500 - 700Wood Flooring Adhesive[7]
2K NIPU (PHU)(Cyclic Carbonate)(Polyamine)8 - 15150 - 300Hybrid Coatings[7]

Experimental Protocols & Workflows

Protocol 2: 180° Peel Adhesion Testing (ASTM D903)

This method measures the force required to peel a flexible material from a rigid substrate at a 180° angle.[25][27][28]

  • Objective: To determine the peel or stripping strength of an adhesive bond.[27][29]

  • Apparatus: Universal Testing Machine (UTM) with a 180° peel fixture, test substrates (one flexible, one rigid).

  • Procedure:

    • Specimen Preparation: Prepare the flexible and rigid substrates. Ensure surfaces are clean.[27]

    • Adhesive Application: Apply the PU adhesive or coating to the rigid substrate.

    • Assembly: Carefully lay the flexible substrate onto the adhesive, avoiding air bubbles. Use a roller to ensure consistent contact.

    • Curing: Cure the assembly as specified. Cut the cured sample into standard-width strips (e.g., 25 mm).[29]

    • Testing:

      • Separate a small portion of the flexible substrate from the rigid one to create a free end.

      • Clamp the rigid substrate in the stationary grip of the UTM.

      • Fold back the free end of the flexible substrate 180° and clamp it in the moving grip.[28]

      • Move the crosshead at a constant speed (e.g., 152 mm/min) to peel the flexible material.

    • Data Analysis: Record the force as a function of displacement. Calculate the average peel force over the tested length. Peel strength is reported as force per unit width (e.g., N/mm or lb/in).[30]

Experimental Workflow: 180° Peel Test

start 1. Prepare Flexible & Rigid Substrates apply 2. Apply Adhesive & Assemble Sample start->apply cure 3. Cure and Cut Test Strips apply->cure mount 4. Mount Substrate in Stationary Grip cure->mount peel 5. Clamp Flexible Strip in Moving Grip (180°) mount->peel test 6. Pull at Constant Speed to Peel peel->test analyze 7. Calculate Average Peel Force per Width test->analyze start Cured Adhesive Sample dsc DSC Analysis start->dsc tga TGA Analysis start->tga dsc_proc Heat/Cool/Reheat @ 10°C/min dsc->dsc_proc tga_proc Heat @ 10°C/min in N2/Air tga->tga_proc dsc_out Output: Thermogram (Heat Flow vs. Temp) Determine Tg, Tm, Tc dsc_proc->dsc_out tga_out Output: Thermogram (Weight % vs. Temp) Determine Thermal Stability tga_proc->tga_out

References

Troubleshooting & Optimization

Improving yield and purity in (S)-N-Glycidylphthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-N-Glycidylphthalimide for higher yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time.[1][2] - Increase reaction temperature within the optimal range (e.g., 28-32°C for the phase transfer catalysis method).[1][2] - Ensure efficient stirring.[1]
Side reactions forming byproducts.- In the reaction of phthalimide (B116566) with (S)-epichlorohydrin, the addition of a base can lead to side reactions. Consider a two-step process where the intermediate is formed first, followed by a ring-closing reaction.[3] - The use of a phase transfer catalyst and potassium iodide can help minimize side reactions.[1][2]
Loss of product during workup and purification.- Optimize the recrystallization solvent and procedure. Ethanol (B145695) is a commonly used solvent for recrystallization.[3][4] - Minimize the number of transfer steps.
Low Chemical Purity Presence of unreacted starting materials.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Adjust the stoichiometry of reactants. An excess of (S)-epichlorohydrin is often used.[1][2]
Formation of byproducts.- A common byproduct is the result of the phthalimide anion attacking the epoxide ring of the final product. Dropwise addition of the base during the ring-closing step can mitigate this.[4] - Another side reaction can lead to the formation of the (R)-isomer, affecting optical purity.[3]
Inefficient purification.- Recrystallization is a key step for purification. Ensure the crude product is fully dissolved in the hot solvent and allowed to cool slowly for optimal crystal formation.[3][4] - Column chromatography can be used for further purification if high purity is required.[5]
Low Optical Purity (enantiomeric excess, ee%) Racemization during the reaction.- Avoid harsh reaction conditions such as excessively high temperatures or strong bases that could lead to the opening of the epoxide ring and subsequent racemization.
Presence of the (R)-isomer impurity.- The reaction between potassium phthalimide and (S)-epichlorohydrin can sometimes produce a small amount of the (R)-glycidylphthalimide byproduct.[3] Using a phase transfer catalyst can improve selectivity.[1]
Contaminated starting materials.- Ensure the enantiomeric purity of the starting (S)-epichlorohydrin or other chiral precursors.
Slow Reaction Rate Low reaction temperature.- While higher temperatures can lead to side reactions, a temperature that is too low will slow down the reaction. Find the optimal balance for your specific method. For instance, some methods specify temperatures between 5°C and 40°C for the ring-closure step.[3]
Poor solubility of reactants.- The low solubility of potassium phthalimide can lead to slow reaction rates.[3] The choice of solvent is crucial; isopropanol (B130326) has been shown to give better yields than methanol (B129727) or ethanol in some cases.[1]
Inefficient catalysis.- When using a phase transfer catalyst, ensure the correct catalyst and concentration are used. Benzyltriethylammonium chloride is a commonly used option.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include phthalimide or potassium phthalimide and an (S)-chiral three-carbon building block such as (S)-epichlorohydrin, (S)-glycidol, or (S)-3-amino-1,2-propanediol.[3][6][7]

Q2: How can I improve the yield of the reaction between potassium phthalimide and (S)-epichlorohydrin?

A2: To improve the yield, you can use a phase transfer catalyst (e.g., benzyltriethylammonium chloride) and potassium iodide.[1][2] Optimizing the solvent is also important; isopropanol has been reported to provide higher yields compared to methanol or ethanol.[1] Additionally, adjusting the reaction temperature to an optimal range, such as 28-32°C, and ensuring a sufficient reaction time (e.g., 72 hours) are crucial.[1][2]

Q3: What side reactions should I be aware of?

A3: A primary side reaction involves the nucleophilic attack of the phthalimide anion on the epoxide ring of the desired this compound product, leading to byproducts.[3] Another potential side reaction is the formation of the (R)-isomer, which will decrease the optical purity of your product.[3] When using a base in the presence of phthalimide and (S)-epichlorohydrin, side reactions can occur, making a two-step process preferable.[3]

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and effective method for purifying this compound.[3][4] Ethanol is frequently used as the recrystallization solvent.[3][4] For very high purity requirements, silica (B1680970) gel column chromatography can be employed.[5]

Q5: How can I confirm the purity of my synthesized this compound?

A5: The chemical purity can be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][8] The optical purity (enantiomeric excess) is typically determined by chiral HPLC.[6] The structure can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Data Presentation

Table 1: Comparison of Different Synthesis Conditions for this compound

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)Optical Purity (% ee)Reference
Phase Transfer CatalysisPotassium Phthalimide, (S)-EpichlorohydrinBenzyltriethylammonium chloride, KIIsopropanol287294.592Not specified[1][2]
Phase Transfer CatalysisPotassium Phthalimide, (S)-EpichlorohydrinBenzyltriethylammonium chloride, KIIsopropanol327294.090Not specified[2]
Two-Step Ring ClosurePhthalimide, (S)-1-chloroepoxypropaneTetrabutylammonium (B224687) bromideIsopropanol431287.6 (overall)99.299.3[4][7]
Two-Step Ring ClosurePhthalimide, (S)-1-bromopropylene oxide-Toluene (B28343)50.583.9 (overall)99.299.3[4]
Diol Condensation & Cyclization(S)-3-aminopropane-1,2-diol, o-phthalic anhydrideTosyl chloride, NaOHEthyl AcetateNot specifiedNot specified77.9 (overall)99.999.2[6]

Experimental Protocols

Protocol 1: Synthesis via Phase Transfer Catalysis

This protocol is based on the reaction of potassium phthalimide and (S)-epichlorohydrin using a phase transfer catalyst.[1][2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add potassium phthalimide (e.g., 0.46 mol), benzyltriethylammonium chloride (e.g., 0.046 mol), and potassium iodide (e.g., 0.0046 mol).

  • Solvent Addition: Add isopropanol (e.g., 382.5 ml) to the vessel and stir the mixture.

  • Reactant Addition: While stirring, add (S)-epichlorohydrin (e.g., 0.93 mol) to the reaction mixture.

  • Reaction: Maintain the reaction temperature at 28°C and continue stirring for 72 hours. The mixture will typically change from a white to a faint yellow turbidity.

  • Workup: After the reaction is complete, filter the mixture. Wash the collected solid with water.

  • Drying: Dry the solid product to obtain this compound.

Protocol 2: Two-Step Synthesis with Intermediate Formation and Ring Closure

This protocol involves the formation of an intermediate followed by a base-mediated ring closure.[4][7]

Step 1: Intermediate Formation

  • Reaction Setup: To a reaction vessel, add phthalimide (e.g., 0.20 mol), (S)-1-chloroepoxypropane (e.g., 0.30 mol), and tetrabutylammonium bromide (e.g., 0.01 mol) in isopropanol (e.g., 160 g).

  • Reaction: Heat the mixture and stir for 12 hours at 43°C.

  • Isolation of Intermediate: After the reaction, distill the isopropanol under reduced pressure. Add n-hexane to the residue, stir, and then filter to isolate the crude intermediate, 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Step 2: Ring Closure

  • Reaction Setup: Dissolve the crude intermediate in toluene (e.g., 200 g) in a reaction vessel and stir at 25°C.

  • Base Addition: Dropwise, add a 30% sodium methoxide (B1231860) solution in methanol (e.g., 36 g) over 15 minutes.

  • Reaction: Stir the reaction mixture at 25°C for 0.5 hours.

  • Workup: Filter the reaction mixture. To the filtrate, add ice water and then recover the toluene by distillation.

  • Purification: Recrystallize the residue from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction phthalimide Phthalimide intermediate 2-((S)-3-chloro-2-hydroxypropyl) isoindoline-1,3-dione phthalimide->intermediate Step 1: Addition Reaction epichlorohydrin (S)-Epichlorohydrin epichlorohydrin->intermediate product This compound intermediate->product Step 2: Ring Closure (Base-mediated) Troubleshooting_Workflow start Experiment Start problem Problem Encountered? (e.g., Low Yield, Low Purity) start->problem check_reaction Check Reaction Conditions: - Temperature - Time - Stirring problem->check_reaction Yes end Successful Synthesis problem->end No check_reagents Check Reagents: - Purity of Starting Materials - Stoichiometry check_reaction->check_reagents check_workup Check Workup & Purification: - Extraction Technique - Recrystallization Solvent check_reagents->check_workup optimize Optimize Conditions check_workup->optimize optimize->start Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes temp Temperature yield Yield temp->yield affects purity Purity temp->purity affects rate Reaction Rate temp->rate affects time Reaction Time time->yield affects catalyst Catalyst catalyst->yield improves catalyst->rate improves solvent Solvent solvent->yield affects solvent->rate affects

References

Technical Support Center: Optimization of Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of epoxide ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges and optimizing reaction conditions for desired outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during epoxide ring-opening experiments, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes & Solutions
Low Reaction Yield or Incomplete Conversion My epoxide ring-opening reaction has a low yield or is not proceeding to completion. What are the possible reasons and how can I improve it?1. Catalyst Inactivation or Insufficient Loading: - Cause: Lewis acid catalysts can be sensitive to moisture. Homogeneous catalysts might also have poor solubility or deactivate quickly. Insufficient catalyst will lead to a slow or incomplete reaction.[1] - Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider using a more robust heterogeneous catalyst. Optimize catalyst loading, as too little can result in low yield, while an excess can promote side reactions.[1]2. Sub-optimal Reaction Temperature: - Cause: High temperatures can cause decomposition of starting materials or products, or promote side reactions. Conversely, a temperature that is too low will result in an incomplete reaction.[1] - Solution: Optimize the reaction temperature. For instance, in one study, a temperature of 120°C was found to be optimal for the synthesis of a bio-polyol.[2]3. Inappropriate Reactant Molar Ratio: - Cause: The stoichiometry of the nucleophile to the epoxide is crucial. An insufficient amount of nucleophile may not drive the reaction to completion. - Solution: An excess of the nucleophile can help drive the reaction to completion. For example, increasing the molar ratio of glycerol (B35011) to epoxidized methyl oleate (B1233923) from 1:5 to 1:10 was shown to favor the ring-opening reaction over oligomerization.[2]4. Side Reactions: - Cause: The high reactivity of epoxides can lead to polymerization, especially under harsh conditions.[2] The formation of byproducts can also lower the yield of the desired product. - Solution: The addition of a small amount of water (8-10 wt%) has been shown to suppress side reactions and improve product selectivity in certain cases.[2]
Poor Regioselectivity I am getting a mixture of regioisomers. How can I control the site of nucleophilic attack?1. Inappropriate Reaction Conditions (Acidic vs. Basic): - Cause: The regioselectivity is highly dependent on the reaction conditions. Acidic conditions generally favor attack at the more substituted carbon (SN1-like), while basic/neutral conditions with a strong nucleophile favor attack at the less sterically hindered carbon (SN2).[2][3] - Solution to favor attack at the less substituted carbon: Use a strong nucleophile (e.g., sodium methoxide (B1231860) instead of methanol) in a neutral or basic medium. Aprotic solvents like THF or diethyl ether are preferable to avoid protonation of the epoxide.[3] - Solution to favor attack at the more substituted carbon: Use acidic conditions. A Lewis acid catalyst (e.g., YCl₃, Sc(OTf)₃, BF₃·OEt₂) can be more selective and allow for milder conditions than a strong Brønsted acid.[3]2. Nature of the Nucleophile: - Cause: The strength and nature of the nucleophile play a key role. Weak nucleophiles generally require acidic catalysis, leading to SN1-like regioselectivity. Strong nucleophiles operate under basic/neutral conditions, leading to SN2-like regioselectivity.[4] - Solution: Choose your nucleophile based on the desired regioisomer. For attack at the less substituted carbon, use a strong nucleophile. For attack at the more substituted carbon, use a weak nucleophile in the presence of an acid catalyst.
Stereochemistry Issues What is the expected stereochemistry of the product, and how can I control it?1. Lack of Stereospecificity: - Cause: Epoxide ring-opening is a stereospecific reaction. - Solution: The nucleophile attacks the epoxide carbon from the side opposite to the C-O bond, resulting in an inversion of configuration at the site of attack. This leads to the formation of trans or anti products.[2][4]

Frequently Asked Questions (FAQs)

Question Answer
Q1: What are the key factors that influence the regioselectivity of epoxide ring-opening reactions? A1: The primary factors are the reaction conditions (acidic vs. basic/neutral) and the substitution pattern of the epoxide. Under acidic conditions , the reaction proceeds through a transition state with significant positive charge on the more substituted carbon, leading to nucleophilic attack at that position (SN1-like). Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon.[3][5][6]
Q2: How does the choice of solvent affect the reaction? A2: The solvent can influence reaction rates and sometimes selectivity. Polar solvents can facilitate the reaction, but in some cases, solvent-free conditions or non-polar solvents may be more effective.[7] For instance, in one study, toluene (B28343) was identified as the optimal solvent for a specific transformation, with more polar solvents leading to lower catalytic activity or decreased chemoselectivity. It has also been noted that the polarity of the solvent can affect the rearrangement of intermediate carbocations.[8]
Q3: When should I use a Lewis acid versus a Brønsted acid catalyst? A3: While both can catalyze the reaction, Lewis acids (e.g., YCl₃, Sc(OTf)₃) are often preferred for their ability to promote the reaction under milder conditions and with higher selectivity.[3] Brønsted acids (e.g., H₂SO₄) are also effective but can sometimes lead to more side reactions.[9]
Q4: Can water be used as a solvent or additive? A4: Yes, in some cases, water can be a beneficial additive or even the solvent. It has been shown to act as a proton transfer carrier, which can facilitate the conversion of an intermediate to the target product and suppress side reactions.[10] Ring-opening reactions with sodium azide (B81097) have been successfully carried out in water, with the pH of the medium controlling reactivity and regioselectivity.[11][12]
Q5: What is the expected stereochemical outcome of an epoxide ring-opening reaction? A5: The reaction is stereospecific. The nucleophile attacks the epoxide from the backside, leading to an inversion of the stereochemistry at the carbon being attacked. This results in the formation of a trans or anti product.[2][4]

Data Presentation

Table 1: Optimization of Reaction Parameters for Bio-Polyol Synthesis[13][14]

This table summarizes the effect of different reaction parameters on the hydroxyl value (OHV) in the synthesis of a bio-polyol from epoxidized methyl oleate (EMO) and glycerol.

ParameterRange StudiedOptimal ConditionEffect on Hydroxyl Value (OHV)
Mole Ratio (EMO:Glycerol) 1:5 to 1:101:10Increasing the glycerol concentration favored the ring-opening reaction over oligomerization, thus increasing the OHV.[13]
Catalyst Loading (BF₃·Et₂O) 0.15% - 0.55%0.18%The hydroxyl value increased as the amount of catalyst decreased from 1.0% to 0.125%.[13]
Reaction Temperature 90°C - 150°C120°CThe OHV increased with temperature up to 120°C, after which a slight reduction was observed.[14]

The optimized conditions resulted in an experimental hydroxyl value of 306.190 mg KOH/g.[14]

Table 2: Comparative Performance of Lewis Acid Catalysts in the Ring-Opening of Epichlorohydrin with Methanol[15]
CatalystSupportTurnover Frequency (TOF₀) (h⁻¹)Regioselectivity for Terminal Ether (%)
Sn-Beta Zeolite6~97%
Zr-Beta Zeolite1Not specified
Hf-Beta Zeolite0.86Not specified
Sn-SBA-15 Mesoporous SilicaLower than Sn-BetaNot specified

This data highlights that Sn-Beta is a highly efficient and selective catalyst for this specific reaction.

Table 3: Regioselectivity of Azidolysis of Epoxides in Water at Different pH[11][12]
EpoxidepHTemperature (°C)Time (h)α-attack (%)β-attack (%)
Styrene Oxide 9.525249010
Styrene Oxide 4.2250.58515
1,2-Epoxyoctane 9.560481090
1,2-Epoxyoctane 4.22523070

This table demonstrates the significant influence of pH on both the reaction rate and regioselectivity.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening of 1,2-Epoxyhexane (B74757) with Methanol[16][17]

Objective: To synthesize 2-methoxyhexan-1-ol and 1-methoxyhexan-2-ol via the acid-catalyzed ring-opening of 1,2-epoxyhexane.

Materials:

  • 1,2-Epoxyhexane

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, stir bar, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask, dissolve 1,2-epoxyhexane in methanol.

  • Add a magnetic stir bar and begin stirring the solution.

  • Carefully add one drop of concentrated sulfuric acid to the reaction mixture.

  • Allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the acid is neutralized (cessation of gas evolution).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Base-Catalyzed Ring-Opening of an Epoxide with Sodium Azide[11][18]

Objective: To synthesize a β-azido alcohol via the base-catalyzed ring-opening of an epoxide.

Materials:

  • Epoxide (e.g., cyclohexene (B86901) oxide)

  • Sodium Azide (NaN₃)

  • Ammonium (B1175870) Chloride (NH₄Cl)

  • Methanol/Water solvent mixture

  • Diethyl ether

  • Round-bottom flask, reflux condenser, stir bar, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask, dissolve the epoxide and sodium azide in a methanol/water mixture.

  • Add ammonium chloride to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Epoxide, Nucleophile, Solvent, Catalyst setup Reaction Setup (Inert atmosphere, Temperature control) reagents->setup 1 addition Slow Addition of Nucleophile/Catalyst setup->addition 2 monitoring Monitor Progress (TLC, GC, LC-MS) addition->monitoring 3 quench Quench Reaction monitoring->quench 4 extract Extraction quench->extract 5 dry Drying extract->dry 6 concentrate Concentration dry->concentrate 7 purify Purification (Chromatography, Distillation) concentrate->purify 8 characterization Characterization (NMR, IR, MS) purify->characterization 9

Caption: General experimental workflow for epoxide ring-opening reactions.

regioselectivity_pathway cluster_acid Acidic Conditions cluster_base Basic/Neutral Conditions start Asymmetric Epoxide protonation Protonation of Epoxide Oxygen start->protonation sn2 S_N2 Attack start->sn2 sn1_like S_N1-like Attack protonation->sn1_like product_a Product A (Attack at more substituted carbon) sn1_like->product_a product_b Product B (Attack at less substituted carbon) sn2->product_b

Caption: Signaling pathways for regioselectivity in epoxide ring-opening.

troubleshooting_logic start Problem Encountered low_yield Low Yield / Incomplete Reaction? start->low_yield poor_regio Poor Regioselectivity? start->poor_regio check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Yes optimize_temp Optimize Temperature & Time low_yield->optimize_temp Yes adjust_ratio Adjust Reactant Ratio low_yield->adjust_ratio Yes acid_base Check Reaction Conditions (Acidic vs. Basic) poor_regio->acid_base Yes nucleophile_strength Evaluate Nucleophile Strength poor_regio->nucleophile_strength Yes solvent_choice Consider Solvent Effects poor_regio->solvent_choice Yes

Caption: Logical relationship for troubleshooting common issues.

References

Technical Support Center: Purification of Crude (S)-N-Glycidylphthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (S)-N-Glycidylphthalimide via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the amount of crude material. Incrementally add small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Refer to the Solvent Selection Table below to choose a more appropriate solvent.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.[1][2]

Q2: After cooling, no crystals have formed in my solution. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue, often referred to as supersaturation.[3] Here are several techniques to induce crystallization:

  • Seed Crystals: Add a small crystal of pure this compound to the solution. This provides a nucleation site for crystal growth.[3]

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can serve as nucleation points.[3]

  • Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.

  • Solvent Evaporation: If the solution is too dilute, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the compound is significantly impure.[3] To remedy this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change Solvent: If slow cooling does not resolve the issue, a different recrystallization solvent or a solvent mixture may be necessary.

Q4: The recovered crystals are discolored (e.g., yellow). How can I obtain a white product?

A4: Discoloration is typically due to the presence of colored impurities.

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The charcoal will adsorb the colored impurities.[1] Perform a hot filtration to remove the charcoal before cooling the solution to form crystals.

  • Multiple Recrystallizations: A second recrystallization of the discolored crystals may be necessary to achieve the desired purity and a white crystalline appearance.

Q5: My final yield is very low. What are the likely causes?

A5: A low recovery of purified product can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[3]

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated and the solution is kept hot.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: this compound has some solubility even in cold solvents. Some loss of product in the mother liquor is unavoidable.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 102-104 °C[4]
Optical Rotation [α]D²⁰ = +7 to +13° (c=2.2 in CHCl₃)[4]
Table 2: Solubility of this compound in Common Solvents
SolventSolubility at Room TemperatureSuitability for Recrystallization
Ethanol (B145695) Sparingly solubleExcellent: Good solubility when hot, poor when cold.
Methanol Sparingly solubleExcellent: Good solubility when hot, poor when cold.[5]
Isopropanol Sparingly solubleGood: Can be used as an alternative to ethanol or methanol.
Ethyl Acetate Slightly soluble[6]Fair: May require a co-solvent system for optimal results.
Chloroform Slightly soluble[6]Poor: Often too soluble at room temperature for high recovery.
Toluene Sparingly solubleFair: Can be effective, but may require careful optimization.
Water InsolubleUnsuitable as a primary solvent.
Hexane InsolubleGood as an anti-solvent in a co-solvent system.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound from Ethanol

This protocol outlines the steps for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a low temperature.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution to Induce Crystallization dissolve->cool troubleshoot_dissolve Troubleshoot Dissolution dissolve->troubleshoot_dissolve Incomplete Dissolution oil_out Product 'Oiled Out'? cool->oil_out crystals_form Crystals Formed? collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes troubleshoot_no_crystals Induce Crystallization crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oiling Address Oiling Out oil_out->troubleshoot_oiling Yes pure Crystals Pure and White? collect->pure end Pure this compound pure->end Yes troubleshoot_purity Address Impurities pure->troubleshoot_purity No troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve troubleshoot_purity->dissolve

Caption: A flowchart outlining the key decision points and troubleshooting pathways during the recrystallization of this compound.

Logical Relationships of Recrystallization Issues and Solutions

G Common Recrystallization Problems and Solutions problems No Crystals Form Oiling Out Discolored Crystals Low Yield solutions Add Seed Crystal / Scratch Flask Re-dissolve and Cool Slowly / Change Solvent Use Activated Charcoal / Re-recrystallize Use Minimal Hot Solvent / Wash with Ice-Cold Solvent problems:p0->solutions:s0 problems:p1->solutions:s1 problems:p2->solutions:s2 problems:p3->solutions:s3

Caption: A diagram illustrating the direct relationships between common recrystallization problems and their respective solutions.

References

Technical Support Center: Phthalimide Deprotection Without Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalimide (B116566) deprotection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding alternative methods to hydrazine (B178648) for the removal of the phthaloyl protecting group.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to hydrazine for phthalimide deprotection?

While hydrazine is a classic and often effective reagent for cleaving phthalimides, it presents several drawbacks. Hydrazine is highly toxic and potentially explosive, requiring careful handling and specialized disposal procedures. Furthermore, the phthalhydrazide (B32825) byproduct formed during the reaction can sometimes be difficult to remove from the desired amine product, leading to purification challenges. Alternative methods often offer milder reaction conditions, easier workup, and a better safety profile.

Q2: What are the most common non-hydrazine methods for phthalimide deprotection?

Several effective alternatives to hydrazine are available. The most widely used methods include:

  • Sodium borohydride (B1222165) (NaBH₄) followed by acetic acid: A mild, two-stage, one-pot procedure that is particularly useful for sensitive substrates, including α-amino acids, as it minimizes the risk of racemization.[1][2][3]

  • Primary Amines (e.g., Methylamine (B109427), Ethylenediamine): These reagents offer a less harsh and safer alternative to hydrazine.[4][5][6] Ethylenediamine (B42938) is often used in solid-phase synthesis.[5][6]

  • Sodium Sulfide: This method can be effective, particularly for substrates soluble in aqueous THF or acetone.

  • Alkanolamines (e.g., Monoethanolamine): This method involves heating the phthalimide with an alkanolamine, which acts as both the reagent and the solvent.[7]

Q3: How do I choose the best alternative method for my specific substrate?

The choice of deprotection method depends on several factors, including the stability of your substrate, the desired reaction conditions (e.g., temperature, pH), and the scale of your reaction. For substrates sensitive to harsh conditions or racemization, the sodium borohydride method is an excellent choice.[3] For solid-phase peptide synthesis, ethylenediamine is a well-established alternative.[5][6] The methylamine method is a convenient room temperature procedure for many common substrates.[4]

Troubleshooting Guides

Method 1: Sodium Borohydride (NaBH₄) followed by Acetic Acid

Issue 1: Incomplete reduction of the phthalimide.

  • Possible Cause: Insufficient amount of NaBH₄, or poor quality of the reagent.

  • Troubleshooting Tip:

    • Use a larger excess of NaBH₄ (typically 5-10 equivalents).

    • Ensure the NaBH₄ is fresh and has been stored under anhydrous conditions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] The reduction step can take up to 24 hours at room temperature.[1]

Issue 2: Low yield of the final amine product after acetic acid treatment.

  • Possible Cause: Incomplete cyclization of the intermediate o-hydroxymethyl benzamide.

  • Troubleshooting Tip:

    • Ensure the pH is acidic (around 5) after the addition of acetic acid.[1]

    • Increase the reaction temperature to 80°C for the cyclization step.[1]

    • Extend the heating time to ensure complete conversion.[1]

Issue 3: Difficulty in isolating the amine product.

  • Possible Cause: The amine product may be highly water-soluble. The byproduct, phthalide (B148349), may co-elute during chromatography.

  • Troubleshooting Tip:

    • For water-soluble amines, use ion-exchange chromatography for purification.[1]

    • The phthalide byproduct is neutral and can typically be removed by extraction.[1]

Method 2: Primary Amines (Methylamine or Ethylenediamine)

Issue 1: Slow or incomplete deprotection reaction.

  • Possible Cause: Insufficient concentration or excess of the amine reagent.

  • Troubleshooting Tip:

    • Use a concentrated solution of the amine (e.g., 40% aqueous methylamine).[4]

    • Use a large excess of the amine reagent.

    • For solid-phase synthesis using ethylenediamine, 10 equivalents in isopropanol (B130326) at room temperature has been shown to be effective.[6]

Issue 2: Formation of a precipitate that is difficult to filter.

  • Possible Cause: The byproduct (e.g., N,N'-dimethylphthalamide) may precipitate from the reaction mixture.

  • Troubleshooting Tip:

    • After the reaction is complete, evaporation of the volatile methylamine and solvent can simplify workup.[8]

    • The byproduct is generally soluble in common organic solvents, allowing for separation from the desired amine through extraction or chromatography.

Issue 3: The desired amine product is not obtained, but an intermediate is observed.

  • Possible Cause: The reaction may stall after the initial nucleophilic attack of the amine on one of the carbonyl groups of the phthalimide.

  • Troubleshooting Tip:

    • Ensure the reaction is stirred for a sufficient amount of time. The reaction with methylamine is often complete within minutes to a few hours at room temperature.[4]

    • Consider gentle heating if the reaction is sluggish at room temperature, but be mindful of potential side reactions.

Data Presentation

Table 1: Comparison of Alternative Phthalimide Deprotection Methods

MethodReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Sodium Borohydride 1. NaBH₄, 2-propanol/H₂O, rt, 24h2. Acetic acid, 80°C, 2h[1]High (often >90%)[1]Very mild, avoids racemization, one-pot procedure.[3]Two-step process, may require ion-exchange chromatography for purification.[1]
Methylamine 40% aqueous MeNH₂, rt, 5 min - several hours[4]Quantitative for amino acids[4]Fast, room temperature reaction, volatile reagent is easy to remove.[8]Byproduct may require chromatographic separation.[8]
Ethylenediamine 10 eq. ethylenediamine, isopropanol, rt[6]HighLess harsh and safer than hydrazine, effective for solid-phase synthesis.[5][6]Byproduct removal may be necessary.
Sodium Sulfide Na₂S, aqueous THF or acetoneModerate to HighUseful for certain substrates.Limited literature on scope and potential side reactions.
Alkanolamines Monoethanolamine, 60-100°C[7]Not specifiedSimple procedure, reagent acts as solvent.[7]Requires elevated temperatures, which may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Deprotection using Sodium Borohydride and Acetic Acid

This protocol is adapted from Osby, J. O.; Martin, M. G.; Ganem, B. Tetrahedron Lett. 1984, 25, 2093-2096.[1][3]

  • Reduction: Dissolve the N-substituted phthalimide in a 6:1 mixture of 2-propanol and water.

  • Add sodium borohydride (NaBH₄, 5-10 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cyclization and Amine Release: Carefully add glacial acetic acid to the reaction mixture until the pH is approximately 5. Foaming will occur.

  • Heat the mixture to 80°C for 2 hours.

  • Work-up: Cool the reaction mixture. For water-soluble amines, the crude mixture can be loaded onto a Dowex 50 (H⁺) column, washed with water, and the amine eluted with aqueous ammonia.[1] For other amines, standard extractive work-up can be employed to remove the phthalide byproduct.

Protocol 2: Deprotection using Aqueous Methylamine

This protocol is based on the findings of Wolfe, S.; Hasan, S. K. Can. J. Chem. 1970, 48, 3572-3577.[4]

  • Dissolve the N-substituted phthalimide in a suitable solvent (e.g., ethanol).

  • Add an excess of 40% aqueous methylamine solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a short period (5 minutes to a few hours). Monitor the reaction by TLC.

  • Work-up: Evaporate the solvent and excess methylamine under reduced pressure.

  • The resulting residue, containing the desired amine and N,N'-dimethylphthalamide, can be purified by standard methods such as column chromatography or extraction.

Mandatory Visualizations

Deprotection_Workflows cluster_NaBH4 Sodium Borohydride Method cluster_Methylamine Methylamine Method start_NaBH4 N-Substituted Phthalimide step1_NaBH4 Reduction with NaBH₄ in 2-Propanol/H₂O start_NaBH4->step1_NaBH4 intermediate_NaBH4 o-Hydroxymethyl Benzamide Intermediate step1_NaBH4->intermediate_NaBH4 step2_NaBH4 Acidification (Acetic Acid) & Heating (80°C) intermediate_NaBH4->step2_NaBH4 end_NaBH4 Primary Amine + Phthalide step2_NaBH4->end_NaBH4 start_MeNH2 N-Substituted Phthalimide step1_MeNH2 Reaction with aq. MeNH₂ at Room Temperature start_MeNH2->step1_MeNH2 end_MeNH2 Primary Amine + N,N'-Dimethylphthalamide step1_MeNH2->end_MeNH2

Caption: Experimental workflows for phthalimide deprotection.

Deprotection_Logic start Phthalimide-Protected Amine hydrazine Hydrazine (Traditional) start->hydrazine Standard Method alternatives Hydrazine-Free Alternatives start->alternatives Safer/Milder Conditions nabh4 NaBH₄ / Acetic Acid alternatives->nabh4 Mild, Racemization-Free amines Primary Amines (MeNH₂, Ethylenediamine) alternatives->amines Convenient, Good for SPS other Other Methods (Na₂S, Alkanolamines) alternatives->other Substrate-Specific

Caption: Decision logic for choosing a deprotection method.

References

How to minimize by-product formation in glycidyl phthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of glycidyl (B131873) phthalimide (B116566).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing glycidyl phthalimide?

A1: The most common methods for synthesizing glycidyl phthalimide involve the reaction of a phthalimide salt (typically potassium phthalimide) or phthalimide itself with an epihalohydrin, such as epichlorohydrin (B41342). The synthesis can be performed as a one-pot reaction or a two-step process. The two-step process involves the initial formation of an N-(3-halo-2-hydroxypropyl)phthalimide intermediate, which is then cyclized using a base to form the desired glycidyl phthalimide.[1][2]

Q2: What are the most common by-products observed in glycidyl phthalimide synthesis?

A2: Common by-products can include:

  • Diol formation: This occurs through the hydrolysis of the epoxide ring of glycidyl phthalimide, particularly under strong basic or acidic conditions.[3][4]

  • Racemization: When synthesizing a specific enantiomer (e.g., (S)-glycidyl phthalimide), the formation of the opposite enantiomer can occur, leading to a lower optical purity. This can be influenced by the solvent and reaction conditions. For instance, using DMF as a solvent in the reaction of potassium phthalimide with optically active epichlorohydrin has been shown to lead to significant racemization.[5]

  • Polymerization: The epoxide ring can undergo polymerization, especially in the presence of strong acids or bases and at elevated temperatures.

  • Unreacted starting materials: Incomplete reactions can leave residual phthalimide, potassium phthalimide, or epihalohydrin in the product mixture.

  • Intermediate accumulation: The N-(3-halo-2-hydroxypropyl)phthalimide intermediate may not fully cyclize to the final product.

Q3: How does the choice of base impact the formation of by-products?

A3: The choice of base is critical. Strong bases like potassium tert-butoxide can effectively promote the cyclization of the intermediate to form the epoxide ring. However, they can also promote side reactions like epoxide ring-opening and polymerization if not used under carefully controlled conditions (e.g., low temperature, controlled addition).[5][6] Weaker bases, such as sodium carbonate, can be used in the initial reaction of phthalimide with epichlorohydrin to form the intermediate, which is then treated with a stronger base for cyclization.[1][7]

Q4: What is the role of a phase transfer catalyst in this synthesis?

A4: A phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., benzyltrimethylammonium (B79724) chloride or tetrabutylammonium (B224687) bromide), is often used to facilitate the reaction between the phthalimide salt (which may have low solubility in the organic solvent) and the epihalohydrin.[1][8] The PTC helps to transfer the phthalimide anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Increase the reaction time or temperature, but be mindful of potential by-product formation at higher temperatures. - Ensure efficient stirring to overcome mass transfer limitations.
2. Suboptimal base or solvent.- Experiment with different bases (e.g., potassium tert-butoxide, sodium methoxide) and solvents (e.g., isopropanol (B130326), methanol (B129727), t-butanol) to find the optimal conditions for your specific substrate.[1][5][6]
3. By-product formation.- Refer to the sections on specific by-products below to identify and minimize their formation.
Low Optical Purity (Racemization) 1. Inappropriate solvent choice.- Avoid solvents like DMF that are known to promote racemization in this reaction.[5] Alcohols like methanol or isopropanol are often better choices for maintaining optical purity.[2]
2. Reaction temperature is too high.- Conduct the reaction at a lower temperature. The reaction of phthalimide with epichlorohydrin can often be carried out at room temperature or even lower.[5][6]
Presence of Diol Impurity 1. Hydrolysis of the epoxide ring.- Ensure anhydrous reaction conditions. Use dry solvents and reagents. - Avoid excessively strong basic conditions or prolonged reaction times at high temperatures. - During workup, minimize contact with water, especially under acidic or basic conditions.
Presence of Unreacted Intermediate 1. Incomplete cyclization.- Ensure a sufficient amount of a strong base (e.g., potassium tert-butoxide, sodium methoxide) is used for the cyclization step.[6] - The base should be added after the formation of the N-(3-halogeno-2-hydroxypropyl)phthalimide is complete.[6]
Product is a viscous oil instead of a solid 1. Presence of impurities.- Purify the crude product by crystallization or column chromatography.[1] Recrystallization from a suitable solvent like ethanol (B145695) can yield a solid product.[8]

Data on Reaction Conditions and Outcomes

The following tables summarize various reaction conditions for the synthesis of glycidyl phthalimide and their reported outcomes, extracted from patent literature.

Table 1: Synthesis of (R)-Glycidyl Phthalimide from Phthalimide

Starting MaterialsBaseCatalystSolventTemperature & TimeYieldOptical Purity (% e.e.)Reference
Phthalimide, (R)-epichlorohydrinPotassium tert-butoxideBenzyltrimethylammonium chlorideIsopropanolRoom temp, 26h17%96%[5]
Phthalimide, (R)-epichlorohydrinAnhydrous sodium carbonate, then Potassium tert-butoxideTetrabutylammonium hydrogensulfateIsopropanol50°C, 23h then 20°C, 1h80%98%[5]
Phthalimide, (R)-epichlorohydrinAnhydrous sodium carbonate, then Potassium tert-butoxideBenzyltrimethylammonium chlorideIsopropanolRoom temp, 15h then 20°C, 1h--[5]

Table 2: Synthesis of Glycidyl Phthalimide from Potassium Phthalimide

Starting MaterialsCatalystSolventTemperature & TimeYieldOptical Purity (% e.e.)Reference
Potassium phthalimide, (R)-epichlorohydrinBenzyltrimethylammonium chlorideMethanol20°C, 15h68%99%[2][5]
Potassium phthalimide, (R)-epichlorohydrinBenzyltrimethylammonium chlorideDMFRoom temp, 16h82%63%[5]
Potassium phthalimide, (S)-epichlorohydrinBenzyltrimethylammonium chloridetert-Butyl alcohol20°C, 24h--[1]

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of (R)-Glycidyl Phthalimide [5]

  • Step 1: Formation of N-(3-chloro-2-hydroxypropyl)phthalimide.

    • To a reaction vessel, add phthalimide (2.00g, 13.6 mmol), (R)-epichlorohydrin (2.52g, 27.2 mmol), anhydrous sodium carbonate (144mg, 1.36 mmol), benzyltrimethylammonium chloride (252mg, 1.36 mmol), and isopropanol (13 ml).

    • Stir the mixture at room temperature for 15 hours.

    • Remove the unreacted epichlorohydrin under reduced pressure.

  • Step 2: Cyclization to (R)-Glycidyl Phthalimide.

    • To the residue from Step 1, add isopropanol (13 ml) and cool the mixture to 20°C.

    • Gradually add a solution of potassium tert-butoxide (1.83g, 16.3 mmol) in isopropanol (7 ml) dropwise.

    • Stir the mixture at 20°C for 1 hour.

    • Perform an appropriate workup (e.g., extraction with an organic solvent like ethyl acetate (B1210297) and washing with water) to isolate the crude product.

    • The crude product can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of (R)-Glycidyl Phthalimide from Potassium Phthalimide [2]

  • To a reaction vessel, add potassium phthalimide (5.00g, 27.0 mmol), benzyltrimethylammonium chloride (0.50g, 2.70 mmol), and methanol (50 ml).

  • Add (R)-epichlorohydrin (9.99g, 81.0 mmol) to the mixture.

  • Stir the mixture at 20°C for 15 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate (30 ml) and wash with water (20 ml).

  • Remove the ethyl acetate to yield the crude (R)-glycidylphthalimide.

Visual Guides

Reaction Pathway and By-Product Formation

Glycidyl_Phthalimide_Synthesis Phthalimide Phthalimide Intermediate N-(3-chloro-2-hydroxypropyl)phthalimide Phthalimide->Intermediate + Epichlorohydrin, + Weak Base Epichlorohydrin Epichlorohydrin Base1 Weak Base (e.g., Na2CO3) Base2 Strong Base (e.g., t-BuOK) GlycidylPhthalimide Glycidyl Phthalimide (Product) Intermediate->GlycidylPhthalimide + Strong Base (Cyclization) Diol Diol By-product (Hydrolysis) GlycidylPhthalimide->Diol H2O, Base/Acid Racemic Racemic Mixture GlycidylPhthalimide->Racemic Harsh Conditions (e.g., high temp, certain solvents)

Caption: Reaction pathway for the two-step synthesis of glycidyl phthalimide and major by-product formation routes.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete Analysis Analyze Product (Yield, Purity, Optical Purity) Start->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield? Problem->LowYield Yes LowPurity Low Purity? Problem->LowPurity Yes LowOpticalPurity Low Optical Purity? Problem->LowOpticalPurity Yes End Problem Solved Problem->End No OptimizeConditions Optimize Reaction Conditions: - Time - Temperature - Stirring LowYield->OptimizeConditions CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents LowPurity->CheckReagents Purify Purify Product: - Crystallization - Chromatography LowPurity->Purify ChangeSolvent Change Solvent (avoid DMF for chiral synthesis) LowOpticalPurity->ChangeSolvent ControlTemp Lower Reaction Temperature LowOpticalPurity->ControlTemp OptimizeConditions->Analysis CheckReagents->Analysis Purify->Analysis ChangeSolvent->Analysis ControlTemp->Analysis

Caption: A logical workflow for troubleshooting common issues in glycidyl phthalimide synthesis.

References

Technical Support Center: Enhancing Enantioselectivity in Chiral Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral epoxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselective epoxidation reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing enantioselectivity in asymmetric epoxidation?

A1: Several factors can significantly impact the enantiomeric excess (ee) of your reaction. Key considerations include:

  • Catalyst Integrity: The purity and activity of the chiral catalyst are paramount. Degradation of the catalyst or its chiral ligand will lead to a loss of the asymmetric environment.[1]

  • Purity of Reagents and Solvents: Impurities in the substrate, oxidant, or solvent can interfere with the catalyst's function. The presence of water, in particular, can hydrolyze the catalyst in certain systems, like the Sharpless epoxidation, leading to the formation of achiral catalytic species and a racemic mixture.[2]

  • Reaction Temperature: Most asymmetric epoxidations are highly sensitive to temperature. Lower temperatures often enhance enantioselectivity by favoring the transition state with the lowest activation energy.[1][2][3]

  • Stoichiometry of Catalyst Components: In catalyst systems with multiple components, such as the Sharpless epoxidation, the ratio of the metal precursor to the chiral ligand is critical for the formation of the active catalyst.[1]

  • Substrate Structure: The inherent stereochemistry and functional groups of the starting alkene can influence the approach of the oxidizing agent.[2]

Q2: How do I choose the right asymmetric epoxidation method for my substrate?

A2: The choice of method depends largely on the functional groups present in your substrate:

  • Sharpless-Katsuki Epoxidation: This method is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][4]

  • Jacobsen-Katsuki Epoxidation: This is a more versatile method for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes.[2][5][6][7]

  • Shi Epoxidation: This organocatalytic method is suitable for a variety of alkenes, including trans-disubstituted and trisubstituted olefins, using a fructose-derived ketone catalyst.[8][9][10]

Q3: What is the difference between substrate-controlled and reagent-controlled epoxidation?

A3: The fundamental difference lies in the source of stereochemical control:

  • Substrate-controlled epoxidation: The existing stereochemistry of the starting material, often through directing groups like hydroxyls, dictates the face of the double bond to which the oxidant is delivered.[2]

  • Reagent-controlled epoxidation: A chiral catalyst or reagent creates a chiral environment around the double bond, leading to the preferential formation of one enantiomer.[2]

Troubleshooting Guides

Sharpless Asymmetric Epoxidation

Issue 1: Low enantiomeric excess (ee).

  • Possible Cause: Presence of water.

    • Troubleshooting: Ensure all solvents and reagents are anhydrous. Use of molecular sieves (3Å or 4Å) is highly recommended to remove residual moisture.[2] Water can hydrolyze the titanium-tartrate catalyst, generating an achiral species.[2][11]

  • Possible Cause: Impure reagents.

    • Troubleshooting: Verify the purity of the allylic alcohol, titanium(IV) isopropoxide, and the chiral diethyl tartrate (DET). The enantiomeric purity of the DET is crucial; a partially racemized tartrate will directly lower the product's ee.[1][2]

  • Possible Cause: Incorrect stoichiometry.

    • Troubleshooting: The ratio of titanium(IV) isopropoxide to DET is important. A slight excess of the tartrate ligand is often beneficial.[1]

  • Possible Cause: Reaction temperature is too high.

    • Troubleshooting: These reactions are typically run at low temperatures (e.g., -20 °C) to maximize enantioselectivity.[1][2] Ensure precise temperature control throughout the reaction.

Issue 2: Sluggish reaction and low yield, in addition to low ee.

  • Possible Cause: Catalyst inhibition or decomposition.

    • Troubleshooting: The presence of water is a likely culprit, as it can both slow the reaction and lead to the formation of an achiral catalyst.[2] Ensure all glassware is oven-dried and solvents are rigorously dried.

Jacobsen-Katsuki Epoxidation

Issue 3: Low yield and/or low ee%.

  • Possible Cause: Catalyst degradation.

    • Troubleshooting: Degradation of the chiral salen ligand can occur, leading to a loss of the asymmetric environment.[1] Avoid excessively long reaction times.

  • Possible Cause: Inappropriate solvent.

    • Troubleshooting: Dichloromethane (B109758) (DCM) is a commonly used solvent for this reaction.[2] Ensure the solvent is pure and dry.

  • Possible Cause: Suboptimal oxidant.

    • Troubleshooting: While NaOCl is common, other oxidants can be used. The choice of oxidant can influence conversion and enantioselectivity.

Shi Epoxidation

Issue 4: Low conversion or catalyst deactivation.

  • Possible Cause: Baeyer-Villiger oxidation of the ketone catalyst.

    • Troubleshooting: This side reaction can deplete the active catalyst.[9] Maintaining a slightly basic pH (around 10.5) can disfavor this side reaction and increase the rate of dioxirane (B86890) formation.[10]

  • Possible Cause: Low reactivity of the catalyst.

    • Troubleshooting: The reactivity of the ketone catalyst can be enhanced by the presence of electron-withdrawing groups.[10]

Quantitative Data Summary

The following tables provide a summary of quantitative data for various asymmetric epoxidation reactions to facilitate comparison.

Table 1: Performance of Chiral Ligands in the Asymmetric Epoxidation of Styrene [8]

Ligand/Catalyst SystemOxidantTemperature (°C)Yield (%)ee (%)
(R,R)-Mn(Salen)Cl (Jacobsen's Catalyst)NaOCl-78-86
Proline-derived C1-symmetric Salen-Ti(OiPr)₄H₂O₂--96-98 (S)
Shi Catalyst (Fructose-derived)Oxone--71-85 (R)
Modified Shi CatalystOxone-106390 (R)

Table 2: Comparison of Oxidants in Jacobsen-Katsuki Epoxidation of Chalcone [1]

OxidantAdditiveConversion (%)Epoxide Yield (%)Enantiomeric Excess (ee, %)
t-BuOOHNone17-52
t-BuOOHAcetic Acid64-81
H₂O₂Acetic Acid999191
Peracetic AcidNone999989

Experimental Protocols

Sharpless Asymmetric Epoxidation

  • Reaction Setup: Add 3Å or 4Å molecular sieves to an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagents: Add anhydrous dichloromethane (DCM) and cool the flask to -20 °C.

  • Catalyst Formation: Add diethyl tartrate (DET) followed by titanium(IV) isopropoxide. Stir for 30 minutes.

  • Substrate Addition: Add the allylic alcohol to the reaction mixture.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) dropwise.

  • Reaction Monitoring: Stir at -20 °C and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting epoxide by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.[2]

Jacobsen-Katsuki Epoxidation

  • Reaction Setup: Dissolve the alkene and the Mn(salen) catalyst in the chosen solvent (e.g., dichloromethane) and cool the mixture.

  • Oxidant Addition: Add a buffered sodium hypochlorite (B82951) (NaOCl) solution.

  • Reaction: Stir the biphasic mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the starting material is consumed, separate the layers. Wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the epoxide product via chromatography.[4]

Shi Asymmetric Epoxidation

  • Reaction Setup: In a flask, dissolve the alkene in a suitable solvent mixture (e.g., acetonitrile (B52724) and water).

  • Buffer Addition: Add a buffer solution (e.g., K₂CO₃) to maintain the pH around 10.5.

  • Catalyst Addition: Add the fructose-derived ketone catalyst.

  • Oxidant Addition: Cool the mixture to 0 °C and add a solution of Oxone® in the buffer dropwise.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: After the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed check_catalyst Check Catalyst Integrity - Purity of Ligand? - Catalyst Degradation? start->check_catalyst check_reagents Verify Reagent Purity - Anhydrous Solvents? - Substrate Purity? start->check_reagents check_temp Review Reaction Temperature - Consistent and Low Temp? start->check_temp check_stoichiometry Confirm Stoichiometry - Correct Ligand:Metal Ratio? start->check_stoichiometry impure_catalyst Impure/Degraded Catalyst check_catalyst->impure_catalyst No wet_reagents Presence of Water/ Impurities check_reagents->wet_reagents No high_temp Temperature Too High/ Fluctuating check_temp->high_temp No wrong_ratio Incorrect Stoichiometry check_stoichiometry->wrong_ratio No solution_catalyst Use High-Purity Ligand and Fresh Catalyst impure_catalyst->solution_catalyst solution_reagents Use Anhydrous Solvents (add molecular sieves) and Purified Substrate wet_reagents->solution_reagents solution_temp Implement Precise Temperature Control (e.g., -20 °C) high_temp->solution_temp solution_stoichiometry Optimize Ligand:Metal Ratio wrong_ratio->solution_stoichiometry

Caption: A logical workflow for troubleshooting low enantioselectivity.

Chiral_Epoxidation_Method_Selection start Select Substrate q1 Allylic Alcohol? start->q1 q2 cis-Disubstituted Alkene? q1->q2 No sharpless Sharpless-Katsuki Epoxidation q1->sharpless Yes q3 trans-Disubstituted or Trisubstituted Alkene? q2->q3 No jacobsen Jacobsen-Katsuki Epoxidation q2->jacobsen Yes shi Shi Epoxidation q3->shi Yes other Consider Other Methods q3->other No

Caption: Decision tree for selecting a chiral epoxidation method.

Sharpless_Epoxidation_Workflow setup 1. Reaction Setup (Oven-dried flask, inert atm.) cool 2. Add Anhydrous DCM and Cool to -20 °C setup->cool catalyst 3. Add DET, then Ti(OiPr)4 (Stir 30 min) cool->catalyst substrate 4. Add Allylic Alcohol catalyst->substrate oxidant 5. Add TBHP Dropwise substrate->oxidant monitor 6. Monitor by TLC/GC oxidant->monitor workup 7. Quench and Work-up monitor->workup Complete purify 8. Column Chromatography workup->purify analyze 9. Chiral HPLC Analysis purify->analyze

Caption: General experimental workflow for Sharpless Asymmetric Epoxidation.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (S)-N-Glycidylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (S)-N-Glycidylphthalimide is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients, making the accurate assessment of its enantiomeric excess essential. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by experimental data and protocols. We also explore alternative technologies to provide a comprehensive overview for method selection and development.

Comparison of Chiral Separation Techniques

Chiral HPLC is the most established and widely used technique for determining enantiomeric purity. However, other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer potential advantages in terms of speed and reduced solvent consumption. The following table summarizes a comparison of these techniques for the analysis of small chiral molecules like this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase.Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Same as HPLC (Polysaccharide-based CSPs are widely used)Fused silica (B1680970) capillary (chiral selector is in the buffer)
Mobile Phase n-Hexane/Alcohol mixtures (e.g., 2-propanol, ethanol)Supercritical CO2 with alcohol co-solvents (e.g., methanol, ethanol)Aqueous or non-aqueous buffers containing a chiral selector (e.g., cyclodextrins)
Analysis Time 15 - 30 minutes5 - 15 minutes10 - 20 minutes
Solvent Consumption HighLow to ModerateVery Low
Resolution Generally high and can be optimized.Often provides higher efficiency and resolution compared to HPLC.[1][2]Can achieve very high efficiency and resolution.
Method Development Well-established, but can be time-consuming.Can be faster due to rapid equilibration times.Can be complex due to multiple parameters affecting separation.
Cost (Instrument) ModerateHighLow to Moderate
Cost (Operating) High (due to solvent usage)Lower (due to less organic solvent)Low

Experimental Protocols

A detailed experimental protocol for the chiral HPLC analysis of a close structural analog of this compound is provided below. This method can serve as a strong starting point for the analysis of this compound.

Chiral HPLC Method for Enantiomeric Purity

This method is adapted from a validated procedure for a structurally related compound and is expected to provide good resolution for the enantiomers of N-Glycidylphthalimide.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane : 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results: Based on data from structurally similar compounds, the (S)-enantiomer is expected to elute before the (R)-enantiomer. A resolution factor (Rs) of > 2.0 between the two enantiomeric peaks is desirable for accurate quantification.

Alternative Technique: Chiral SFC (Illustrative Protocol)

Supercritical Fluid Chromatography can offer a faster and more environmentally friendly alternative to HPLC.[]

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

Workflow for Chiral HPLC Method Development

The development of a robust chiral separation method typically follows a systematic approach. The following diagram illustrates a general workflow for developing and validating a chiral HPLC method.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis Analyte_Characterization Analyte Characterization CSP_Screening CSP Screening (e.g., Chiralcel OD-H, AD-H) Analyte_Characterization->CSP_Screening Mobile_Phase_Screening Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) CSP_Screening->Mobile_Phase_Screening Optimization Optimization (Mobile Phase Ratio, Flow Rate, Temp.) Mobile_Phase_Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine_Analysis Routine Sample Analysis LOD_LOQ->Routine_Analysis

A general workflow for chiral HPLC method development and validation.

Logical Relationships in Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times.

Chiral_Recognition cluster_0 Analyte cluster_1 Chiral Stationary Phase cluster_2 Diastereomeric Complexes cluster_3 Elution S_Enantiomer (S)-Enantiomer CSP Chiral Selector S_Enantiomer->CSP Interaction R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Interaction S_Complex [(S)-Enantiomer]-[CSP] Complex (Less Stable) CSP->S_Complex R_Complex [(R)-Enantiomer]-[CSP] Complex (More Stable) CSP->R_Complex Early_Elution Early Elution S_Complex->Early_Elution Faster Dissociation Late_Elution Late Elution R_Complex->Late_Elution Slower Dissociation

Mechanism of chiral separation on a chiral stationary phase.

References

A Comparative Guide: Chemical vs. Biocatalytic Synthesis of Chiral Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral epoxides is a critical step in the creation of numerous pharmaceuticals and fine chemicals. These versatile three-membered rings serve as key building blocks, and their enantiopurity can significantly impact the biological activity of the final product. This guide provides an objective comparison of the two primary approaches for achieving this synthesis: traditional chemical catalysis and modern biocatalytic methods. We will delve into the underlying principles, present comparative experimental data, provide detailed experimental protocols, and offer a visual representation of the workflows to aid in methodological selection.

The choice between a chemical or biocatalytic route for chiral epoxide synthesis is often dictated by a variety of factors including substrate scope, desired enantioselectivity, reaction conditions, scalability, and sustainability considerations. While chemical methods offer well-established and robust protocols, biocatalysis is emerging as a powerful "green" alternative with distinct advantages in terms of selectivity and reaction environment.

At a Glance: Chemical vs. Biocatalytic Epoxidation

FeatureChemical Synthesis (e.g., Sharpless, Jacobsen-Katsuki)Biocatalytic Synthesis (e.g., Monooxygenases, Hydrolases)
Stereoselectivity High to excellent enantioselectivity (>90-99% ee) for specific substrate classes.[1]Often exceptionally high enantioselectivity (>99% ee).[1]
Reaction Conditions Often requires anhydrous conditions, cryogenic temperatures, and organic solvents.Typically performed in aqueous media at or near room temperature and neutral pH.[1]
Catalyst Chiral metal complexes (e.g., Titanium, Manganese).[1]Enzymes (e.g., monooxygenases, peroxygenases, lipases, epoxide hydrolases).
Oxidant Peroxides (e.g., t-butyl hydroperoxide), bleach.[2][3]Molecular oxygen (air) or hydrogen peroxide.[1]
Substrate Scope Well-defined for specific functionalized alkenes (e.g., allylic alcohols for Sharpless, cis-alkenes for Jacobsen).[1][4]Can be broad, but often enzyme-specific. Some enzymes are highly specialized while others accept a range of substrates.
Cofactor Requirement None.Often requires cofactors like NAD(P)H, necessitating regeneration systems.[1]
Byproducts Stoichiometric amounts of byproducts from the oxidant and catalyst ligands.Often water is the main byproduct, leading to cleaner reactions.
Environmental Impact Can involve heavy metals and chlorinated solvents.Generally considered more environmentally friendly ("green chemistry").

In-Depth Comparison of Key Methodologies

Chemical Synthesis: Precision Through Metal Catalysis

Chemical methods for asymmetric epoxidation have been cornerstone reactions in organic synthesis for decades, with the Sharpless and Jacobsen-Katsuki epoxidations being the most prominent examples. These methods rely on chiral metal catalysts to control the stereochemistry of the oxygen transfer to the double bond.

1. Sharpless Asymmetric Epoxidation:

This Nobel Prize-winning reaction is renowned for its high enantioselectivity in the epoxidation of primary and secondary allylic alcohols.[5] The catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates which face of the alkene is epoxidized, providing a predictable stereochemical outcome.

  • Advantages: Excellent enantioselectivity (>90-99% ee) and predictable stereochemistry.[1]

  • Disadvantages: The substrate scope is largely limited to allylic alcohols, and it requires stoichiometric amounts of the chiral tartrate in its original protocol, although catalytic versions have been developed.[6]

2. Jacobsen-Katsuki Epoxidation:

Complementary to the Sharpless method, the Jacobsen-Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins.[3][7] This reaction utilizes a chiral manganese-salen complex as the catalyst and typically employs a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach).[3][4]

  • Advantages: Broad substrate scope for unfunctionalized alkenes and high enantioselectivity.[4]

  • Disadvantages: The catalyst can be more complex to synthesize than the Sharpless catalyst, and the use of bleach can sometimes lead to side reactions.

Biocatalytic Synthesis: Nature's Approach to Chirality

Biocatalytic methods employ enzymes to catalyze the epoxidation reaction, often with unparalleled selectivity and under mild, environmentally benign conditions.

1. Monooxygenases:

Enzymes like styrene (B11656) monooxygenases (SMOs) are highly efficient in the asymmetric epoxidation of a variety of alkenes, particularly styrenes and related compounds.[1] They utilize molecular oxygen as the oxidant and require a cofactor, typically NAD(P)H, for the delivery of reducing equivalents. This often necessitates the use of whole-cell systems or in-situ cofactor regeneration.

  • Advantages: Extremely high enantioselectivity (often >99% ee), mild reaction conditions (aqueous, room temperature), and the use of air as the ultimate oxidant.[1]

  • Disadvantages: Enzyme stability can be a concern, and the requirement for cofactor regeneration can add complexity to the process.[1]

2. Peroxygenases:

Unspecific peroxygenases (UPOs) are another class of enzymes that can catalyze epoxidation reactions. They are attractive biocatalysts as they are extracellular enzymes and only require hydrogen peroxide as a co-substrate, simplifying the reaction setup.[8]

  • Advantages: Robust enzymes that do not require complex cofactors like NAD(P)H.

  • Disadvantages: Selectivity can be an issue, with some UPOs producing a mixture of epoxide and hydroxylated byproducts.[8]

3. Chemoenzymatic Epoxidation using Lipases:

This approach combines a biological catalyst with a chemical oxidant. A lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), is used to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[9][10] This peroxy acid then acts as the oxidant in a classical epoxidation of an alkene.

  • Advantages: Avoids the direct use of potentially unstable peroxy acids and operates under mild conditions. Yields can be high (75-99%).[9][10]

  • Disadvantages: The epoxidation step itself is not inherently stereoselective; chirality must come from a chiral substrate or a subsequent resolution step.[1]

4. Kinetic Resolution with Epoxide Hydrolases:

This biocatalytic method is used to resolve a racemic mixture of epoxides. An epoxide hydrolase (EH) enantioselectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

  • Advantages: Can provide access to highly enantiopure epoxides (often >99% ee) and the corresponding chiral diols.[11]

  • Disadvantages: The maximum theoretical yield for the desired epoxide is 50%, and separation of the remaining epoxide from the diol product is required.[1]

Quantitative Performance Comparison

The following table summarizes experimental data for the synthesis of representative chiral epoxides using different methods.

SubstrateMethodCatalyst/EnzymeOxidantYield (%)ee (%)Reference
Geraniol (B1671447)Sharpless EpoxidationTi(OiPr)4 / L-(+)-DETTBHP~70-8083.5[12]
IndeneJacobsen-Katsuki Epoxidation(R,R)-Mn(salen)ClNaOCl9085-88[13]
1-Nonene (B85954)Chemoenzymatic (Lipase)Novozym 435H2O2 / Phenylacetic Acid99N/A[9]
StyreneStyrene MonooxygenaseStyA/StyBO2 / NADH>95>99 (S)[14]
(rac)-Styrene OxideKinetic Resolution (Epoxide Hydrolase)Immobilized A. niger EHH2O~50 (for (S)-epoxide)99[11]

Experimental Protocols

Chemical Synthesis: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from Bradley et al., J. Chem. Educ. 1997.[2]

Materials:

  • L-(+)-diethyltartrate ((+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Dry dichloromethane (B109758) (CH2Cl2)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in nonane (B91170) (5.0–6.0 M solution)

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried 25-mL round-bottom flask under a nitrogen atmosphere, add activated 4 Å molecular sieves.

  • Add 800 mg (3.88 mmol) of L-(+)-diethyltartrate, 10 mL of dry CH2Cl2, and a magnetic stir bar.

  • Cool the flask to -23 °C in a CCl4/dry ice bath.

  • Add 960 µL (921 mg, 3.24 mmol) of Ti(OiPr)4 via syringe and stir for 5 minutes.

  • Add a solution of 500 mg (3.24 mmol) of geraniol in 1 mL of dry CH2Cl2 via syringe.

  • Slowly add 1.2 mL (6.6 mmol) of TBHP solution via syringe.

  • Stir the reaction mixture at -23 °C for 45 minutes.

  • Store the capped reaction flask in a -20 °C freezer for at least 18 hours.

  • Work-up involves quenching the reaction, removing the titanium catalyst with a 10% aqueous tartaric acid solution, and purification by column chromatography.

Biocatalytic Synthesis: Chemoenzymatic Epoxidation of 1-Nonene

This protocol is adapted from Yusof et al., The Scientific World Journal 2014.[9][10]

Materials:

  • 1-Nonene

  • Chloroform

  • Phenylacetic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Hydrogen peroxide (30% w/w aqueous solution)

Procedure:

  • In a 50-mL round-bottom flask, dissolve 0.6 mmol of 1-nonene in 10 mL of chloroform.

  • Add 8.8 mmol of phenylacetic acid and 19.9 mg of Novozym 435 to the mixture.

  • Initiate the reaction by adding 4.4 mmol of 30% H2O2.

  • Shake the flask at 250 rpm and 35 °C for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • After the reaction, the enzyme can be filtered off, and the product can be isolated from the reaction mixture.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for chemical and biocatalytic epoxidation.

Chemical_Epoxidation_Workflow cluster_chemical Chemical Epoxidation Alkene Alkene Reaction Reaction Alkene->Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Oxidant Oxidant Oxidant->Reaction Workup Workup Reaction->Workup Quenching, Extraction Chiral Epoxide Chiral Epoxide Workup->Chiral Epoxide Purification

Caption: Generalized workflow for chemical asymmetric epoxidation.

Biocatalytic_Epoxidation_Workflow cluster_biocatalytic Biocatalytic Epoxidation Alkene Alkene Bioreactor Bioreactor Alkene->Bioreactor Enzyme Enzyme Enzyme->Bioreactor Co-substrate O2 or H2O2 Co-substrate->Bioreactor Extraction Extraction Bioreactor->Extraction Cell removal, Solvent extraction Chiral Epoxide Chiral Epoxide Extraction->Chiral Epoxide Purification

Caption: Generalized workflow for biocatalytic asymmetric epoxidation.

Conclusion and Future Outlook

Both chemical and biocatalytic methods offer powerful and distinct approaches for the synthesis of chiral epoxides. Chemical methods like the Sharpless and Jacobsen-Katsuki epoxidations are robust, well-understood, and provide high enantioselectivity for their respective substrate classes.[1] They remain indispensable tools in the synthetic chemist's arsenal.

Biocatalytic methods, on the other hand, represent a more sustainable and often more selective alternative. The use of enzymes allows for reactions to be performed in aqueous media under mild conditions, reducing the environmental impact. While challenges such as enzyme stability and cofactor dependency remain, ongoing research in protein engineering and process optimization is continuously expanding the applicability of biocatalysis in industrial settings.

For drug development professionals and scientists, the choice of method will be guided by factors such as substrate availability, required scale, cost, timeline, and sustainability goals. In many cases, a chemoenzymatic approach, leveraging the strengths of both chemical and biocatalytic steps, can provide the most efficient and effective route to the target molecule. The continued development of novel enzymes and catalysts ensures that the synthetic toolbox for producing these vital chiral intermediates will only continue to grow.

References

A Comparative Guide: (S)-N-Glycidylphthalimide versus (S)-Epichlorohydrin in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process viability. Among the C3 chiral synthons, (S)-epichlorohydrin has historically been a common choice. However, its counterpart, (S)-N-Glycidylphthalimide, is increasingly recognized for its significant advantages, offering solutions to many of the challenges associated with (S)-epichlorohydrin.

This guide provides a detailed comparison of this compound and (S)-epichlorohydrin, focusing on key performance metrics and supported by experimental data. It is intended for researchers, scientists, and drug development professionals to aid in the selection of the optimal reagent for their synthetic needs.

Core Advantages of this compound

This compound's primary advantages stem from the phthalimide (B116566) group, which acts as a protecting group for the amine functionality. This structural feature leads to superior performance in several key areas:

  • Enhanced Regioselectivity: The bulky phthalimide group effectively directs nucleophilic attack to the terminal carbon of the epoxide ring. This steric hindrance minimizes the formation of undesired byproducts that can arise from attacks at the C2 position, a common issue with (S)-epichlorohydrin.

  • Improved Safety and Handling: (S)-epichlorohydrin is a volatile and highly reactive alkylating agent with known toxicity. In contrast, this compound is a stable, crystalline solid, which significantly reduces handling risks and exposure potential in a laboratory or manufacturing setting.

  • Higher Yields and Purity: Reactions utilizing this compound often proceed with fewer side reactions, leading to higher yields of the target molecule.[1] The improved selectivity simplifies purification processes, often allowing for crystallization to achieve high purity without the need for extensive chromatography.[2] For instance, syntheses of this compound itself have reported yields of 94% with purities of 99.62% and an enantiomeric excess (e.e.) of 99.80%.[2]

  • Suppression of Dimerization and Polymerization: The reactive nature of (S)-epichlorohydrin can lead to self-polymerization or dimerization, reducing the yield of the desired product. The phthalimide-protected nature of this compound prevents these undesirable side reactions.

Comparative Synthesis: Overview

A common application for both synthons is the preparation of chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals, including beta-blockers.[3] The synthesis typically involves the ring-opening of the epoxide by a nucleophile. With (S)-epichlorohydrin, this is often followed by a reaction with an amine. In contrast, this compound already contains the nitrogen functionality in a protected form.

G cluster_epi Synthesis with (S)-Epichlorohydrin cluster_gly Synthesis with this compound Epi (S)-Epichlorohydrin Int1 Glycidyl (B131873) Ether Intermediate Side1 Byproducts (e.g., Diol) Side2 Regioisomers Product_Epi Target Molecule (e.g., Beta-Blocker) Gly This compound Int2 Ring-Opened Intermediate Deprotection Deprotection (Hydrazinolysis) Product_Gly Target Molecule (e.g., Beta-Blocker)

Quantitative Data Summary

The following tables summarize typical quantitative data from the synthesis of key intermediates, illustrating the superior performance of this compound.

Table 1: Synthesis of this compound This table represents the synthesis of the reagent itself, showcasing its potential for high purity and yield from the outset.

Starting MaterialsReagents & SolventsReaction TimeYieldPurity (HPLC)Optical Purity (e.e.)Reference
Phthalimide, (S)-1-substituent propylene (B89431) oxideSodium carbonate, Xylene4 h (reflux)94%99.62%99.80%[2]
(S)-3-aminopropane-1,2-diol, o-phthalic anhydrideTosyl chloride, NaOH, Ethyl acetateNot specified77.9%99.9%99.2%[4]
Phthalimide, (S)-epichlorohydrinSodium methoxide (B1231860), Toluene (B28343), Ethanol (B145695)0.5 h87.6%99.2%99.3%[1]

Table 2: Comparative Synthesis using (S)-Epichlorohydrin This table provides data for reactions where (S)-epichlorohydrin is the starting chiral synthon.

Target / IntermediateStarting MaterialsReagents & SolventsReaction TimeYieldPurity / e.e.Reference
(S)-GlycidylphthalimidePotassium phthalimide, (S)-epichlorohydrinBenzyltriethylammonium chloride, Isopropanol72 h94.5%Purity: 92%[5]
(R)-GlycidylphthalimidePotassium phthalimide, (R)-epichlorohydrinBenzyltrimethylammonium chloride, DMF16 h82%e.e.: 63%[6]
(S)-Propranolol1-Naphthol (B170400), (S)-epichlorohydrinIsopropylamineNot specified80.9%>99% e.e.[7]

Note: The lower optical purity in the DMF solvent system highlights the potential for side reactions that can compromise stereochemical integrity when using (S)-epichlorohydrin.

Experimental Protocols

Experiment 1: Synthesis of this compound from Phthalimide and (S)-Epichlorohydrin

This protocol illustrates a modern, efficient method for preparing the title compound.

  • Objective: To synthesize this compound with high yield and purity.

  • Materials:

    • Phthalimide

    • (S)-Epichlorohydrin

    • Toluene

    • 30% Sodium methoxide in methanol (B129727) solution

    • Ethanol

    • Ice water

  • Procedure:

    • Mix phthalimide and (S)-epichlorohydrin in toluene.

    • Over a period of 15 minutes, add 30% sodium methoxide in methanol solution dropwise to the reaction mixture.

    • Stir the reaction at 25°C for 0.5 hours.

    • Filter the reaction mixture.

    • Add 10 g of ice water to the filtrate.

    • Recover the toluene by distillation.

    • Recrystallize the residue from 100 g of ethanol to yield the final product, this compound.

  • Expected Outcome: A yield of approximately 87.6% with HPLC purity of 99.2% and an optical purity of 99.3% e.e. can be expected.[1]

Experiment 2: Synthesis of a Beta-Blocker Precursor using (S)-Epichlorohydrin

This protocol is a traditional method for synthesizing beta-blockers.[3][8]

  • Objective: To synthesize a glycidyl ether intermediate for beta-blocker production.

  • Materials:

    • A substituted phenol (B47542) (e.g., 1-naphthol for propranolol)

    • (S)-Epichlorohydrin

    • Base (e.g., Sodium hydroxide)

    • Appropriate solvent

  • Procedure:

    • Dissolve the substituted phenol in a suitable solvent under basic conditions.

    • Add (S)-epichlorohydrin to the mixture.

    • Allow the reaction to proceed, typically with heating, to form the corresponding (S)-glycidyl ether.

    • Isolate the intermediate product.

    • React the isolated glycidyl ether with the desired amine (e.g., isopropylamine) in a separate step to yield the final beta-blocker.

  • Challenges: This method often requires careful control of reaction conditions to minimize the formation of byproducts and ensure high enantiomeric purity.[3] The use of the highly reactive and hazardous (S)-epichlorohydrin necessitates stringent safety precautions.

G cluster_epi (S)-Epichlorohydrin Path cluster_gly This compound Path Start Choice of Chiral C3 Synthon Epi High Reactivity Start->Epi Gly Protected Amine Start->Gly Epi_Cons Volatility & Toxicity Risk of Side Reactions (e.g., Polymerization) Potential for Racemization Epi->Epi_Cons Gly_Pros Solid, Stable & Safer High Regioselectivity Higher Yield & Purity Simplified Purification Gly->Gly_Pros

Conclusion

For researchers and drug development professionals aiming for efficient, safe, and high-purity synthesis of chiral molecules, this compound presents a compelling alternative to (S)-epichlorohydrin. Its advantages in regioselectivity, safety, and yield are well-documented. While the initial cost of the reagent may be a consideration, the benefits of simplified reaction profiles, reduced purification efforts, and enhanced safety often translate to a more economical and scalable process in the long run, making it a superior choice for the development of high-value chiral pharmaceuticals.

References

A Comparative Guide to Analytical Method Validation for Quality Control of (S)-Glycidyl Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key analytical methods for the quality control (QC) of (S)-Glycidyl Phthalimide, a critical intermediate in the synthesis of various pharmaceuticals. The validation of these analytical methods is paramount to ensure the identity, purity, and quality of the final drug product. This document presents a comparison of a Chiral High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric purity and a Reverse-Phase HPLC (RP-HPLC) method for the assessment of chemical purity and quantification of related impurities.

The methodologies and data presented are based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure relevance and accuracy for professionals in drug development.

Data Presentation: Comparison of Analytical Method Validation Parameters

The following tables summarize the quantitative data from the validation of a Chiral HPLC method for enantiomeric purity and an RP-HPLC method for chemical purity of (S)-Glycidyl Phthalimide.

Table 1: Validation Summary for Chiral HPLC Method (Enantiomeric Purity)

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution between enantiomersResolution > 2.0
Linearity (r²) ≥ 0.9950.9995
Range (µg/mL) To be defined0.5 - 7.5
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.5 µg/mL
Robustness No significant impact on resultsMethod is robust

Table 2: Validation Summary for RP-HPLC Method (Chemical Purity)

Validation ParameterAcceptance CriteriaResult
Specificity No interference from impuritiesPeak purity > 99.5%
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) To be defined1 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.95%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:11.0 µg/mL
Robustness No significant impact on resultsMethod is robust

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

1. Objective: To separate and quantify the (R)-enantiomer in (S)-Glycidyl Phthalimide.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane: Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of (S)-Glycidyl Phthalimide reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the (S)-Glycidyl Phthalimide sample in the mobile phase to obtain a final concentration of 1 mg/mL.

4. Validation Procedure:

  • Specificity: Inject a solution of the (R)-enantiomer to confirm its retention time and resolution from the (S)-enantiomer.

  • Linearity: Prepare a series of solutions of the (R)-enantiomer ranging from the LOQ to 150% of the expected impurity level. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking the sample solution with known amounts of the (R)-enantiomer at three different concentration levels.

  • Precision: Analyze six replicate injections of the sample solution for repeatability. For intermediate precision, repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine by serial dilution of the (R)-enantiomer solution until the signal-to-noise ratios are approximately 3:1 and 10:1, respectively.

  • Robustness: Evaluate the effect of small, deliberate changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Protocol 2: RP-HPLC Method for Chemical Purity

1. Objective: To determine the chemical purity of (S)-Glycidyl Phthalimide and quantify any related impurities.

2. Chromatographic Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase:

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of (S)-Glycidyl Phthalimide reference standard at a concentration of 0.5 mg/mL in a mixture of water and acetonitrile (50:50).

  • Sample Solution: Accurately weigh and dissolve the (S)-Glycidyl Phthalimide sample in the diluent to obtain a final concentration of 0.5 mg/mL.

4. Validation Procedure:

  • Specificity: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from all degradation products.

  • Linearity: Prepare a series of solutions of (S)-Glycidyl Phthalimide and any known impurities over a range from LOQ to 150% of the target concentration. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of (S)-Glycidyl Phthalimide and impurities at three concentration levels.

  • Precision: Analyze six replicate preparations of the sample for repeatability. For intermediate precision, have a different analyst perform the analysis on a different instrument.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assess the impact of minor variations in mobile phase pH (±0.2), organic modifier content (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Visualizations

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between its key components.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting p1 Define Analytical Method's Intended Purpose p2 Identify Critical Quality Attributes (CQAs) p1->p2 p3 Draft Validation Protocol p2->p3 e1 Prepare Standards and Samples p3->e1 e2 Perform Experiments per Protocol (Specificity, Linearity, Accuracy, etc.) e1->e2 e3 Collect and Process Chromatographic Data e2->e3 v1 Analyze Validation Data e3->v1 v2 Compare Results Against Acceptance Criteria v1->v2 v3 Document Results in Validation Report v2->v3 conclusion Method is Validated for QC Use v3->conclusion

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures Precision Precision Specificity->Precision ensures Linearity Linearity Range Range Linearity->Range defines Accuracy->Range confirms Precision->Range confirms LOD LOD Precision->LOD determines LOQ LOQ Precision->LOQ determines Robustness Robustness Robustness->Accuracy challenges Robustness->Precision challenges

Caption: Interrelationship of Validation Parameters.

(S)-N-Glycidylphthalimide: A Comparative Guide for its Use as a Pharmaceutical Analytical Impurity Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Glycidylphthalimide serves as a critical reference standard in the pharmaceutical industry, particularly in the quality control and impurity profiling of active pharmaceutical ingredients (APIs). Its significance stems from its role as a key chiral intermediate in the synthesis of several drugs, most notably the anticoagulant rivaroxaban (B1684504) and the antibiotic linezolid (B1675486).[1][2][3] As a potential process-related impurity, having a well-characterized standard of this compound is essential for developing and validating analytical methods to ensure the purity, safety, and efficacy of the final drug product.[4]

This guide provides a comparative overview of this compound as a pharmaceutical analytical impurity (PAI) standard. It includes a comparison with other known impurities of rivaroxaban and linezolid, detailed experimental protocols for their analysis, and visual diagrams to elucidate key workflows and relationships.

Comparative Analysis of Impurity Standards

The selection of an appropriate impurity standard is crucial for accurate and reliable analytical testing. The ideal standard should be of high purity, stable, and well-characterized. The following tables provide a comparison of this compound with other known process-related impurities and degradation products of rivaroxaban and linezolid. While direct comparative studies are limited, this guide compiles data from various analytical method development and validation studies to offer a comparative perspective.

Rivaroxaban Impurity Standards

This compound is a key starting material in some synthetic routes for rivaroxaban and can be present as a process-related impurity. The European Pharmacopoeia (EP) lists several official impurity standards for rivaroxaban. The table below compares this compound with some of these standards based on available analytical data.

Impurity StandardCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Method
This compound 161596-47-0C₁₁H₉NO₃203.19Chiral HPLC, RP-HPLC
Rivaroxaban EP Impurity A865479-71-6C₁₉H₁₈ClN₃O₅S435.88RP-HPLC
Rivaroxaban EP Impurity B1429334-00-8C₁₆H₁₉N₃O₅333.34RP-HPLC
Rivaroxaban EP Impurity D1365267-35-1C₂₉H₃₂N₆O₇592.61RP-HPLC
Rivaroxaban EP Impurity F24065-33-6C₅H₃ClO₂S162.59RP-HPLC
Rivaroxaban EP Impurity G446292-08-6C₁₃H₁₅N₃O₄281.28RP-HPLC
Linezolid Impurity Standards

In certain synthetic pathways of linezolid, this compound can be utilized as an intermediate, making it a relevant potential impurity. The table below outlines this compound in comparison to other known impurities of linezolid.

Impurity StandardCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Method
This compound 161596-47-0C₁₁H₉NO₃203.19RP-HPLC, Chiral HPLC
Linezolid Impurity B333753-67-6C₁₅H₂₂FN₃O₃311.35RP-HPLC
Linezolid Related Compound A (USP)168828-84-0C₁₄H₁₆FN₅O₃321.31RP-HPLC
Linezolid Dimer (Impurity D)908143-04-4C₃₀H₃₅F₂N₅O₇615.62RP-HPLC
(S)-N-[[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide832-83-7C₁₆H₂₀FN₃O₄337.35RP-HPLC

Experimental Protocols

Accurate quantification of impurities relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique for impurity profiling of both rivaroxaban and linezolid. Chiral HPLC is specifically required to determine the enantiomeric purity.

General RP-HPLC Method for Rivaroxaban and its Impurities

This protocol is a generalized procedure based on several published stability-indicating methods.

  • Objective: To separate and quantify rivaroxaban and its process-related and degradation impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 2.9) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 27°C).

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution containing known concentrations of this compound and other relevant impurity standards.

    • Inject the sample solution.

    • Identify and quantify the impurities by comparing their retention times and peak areas to those of the standards.

Chiral HPLC Method for Enantiomeric Purity of Rivaroxaban

This method is essential for quantifying the undesired (R)-enantiomer in the (S)-rivaroxaban drug substance.

  • Objective: To separate the (S)- and (R)-enantiomers of rivaroxaban.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, ethanol, and n-butyl amine (e.g., 95:5:0.5 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 27°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a solution of the rivaroxaban sample in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase.

    • Inject a system suitability solution containing both enantiomers to ensure adequate resolution.

    • Inject the sample solution and determine the peak area of the (R)-enantiomer.

General RP-HPLC Method for Linezolid and its Impurities

This protocol is a generalized procedure based on published methods for linezolid impurity analysis.

  • Objective: To separate and quantify linezolid and its process-related and degradation impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the linezolid sample in the mobile phase to a suitable concentration.

  • Procedure:

    • Follow the general HPLC procedure outlined above, injecting standards of linezolid and its known impurities, including this compound, to identify and quantify any impurities present in the sample.

Visualizations

The following diagrams illustrate the logical workflow for impurity standard selection and the experimental process for impurity analysis.

Impurity_Standard_Selection cluster_selection Impurity Standard Selection Workflow Start Start Identify_API Identify API (e.g., Rivaroxaban, Linezolid) Start->Identify_API Review_Synthesis Review Synthetic Route Identify_API->Review_Synthesis Identify_Intermediates Identify Potential Intermediates and By-products Review_Synthesis->Identify_Intermediates SNGP_Identified This compound an Intermediate? Identify_Intermediates->SNGP_Identified Select_SNGP Select this compound as a Potential Impurity Standard SNGP_Identified->Select_SNGP Yes Review_Degradation Review Forced Degradation Studies SNGP_Identified->Review_Degradation No Select_SNGP->Review_Degradation Procure_Standards Procure Certified Reference Standards Select_SNGP->Procure_Standards Identify_Degradants Identify Degradation Products Review_Degradation->Identify_Degradants Select_Other_Stds Select Other Relevant Impurity Standards Identify_Degradants->Select_Other_Stds Select_Other_Stds->Procure_Standards End End Procure_Standards->End

Caption: Logical workflow for selecting impurity standards.

Experimental_Workflow cluster_workflow Analytical Workflow for Impurity Profiling Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep Method_Development HPLC Method Development & Optimization Sample_Prep->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Analysis Chromatographic Analysis (Injection of Standards and Sample) System_Suitability->Analysis Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting End End Reporting->End

Caption: Experimental workflow for impurity analysis.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-N-Glycidylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Glycidylphthalimide is a critical chiral intermediate in the synthesis of several pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticoagulant rivaroxaban. The efficiency and stereoselectivity of its synthesis are of paramount importance. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection in research and development settings.

Overview of Catalytic Strategies

The synthesis of this compound predominantly involves the reaction of phthalimide (B116566) or its potassium salt with an S-configured three-carbon building block. The choice of catalyst is crucial for achieving high yield and, most importantly, high enantiomeric excess (e.e.). Historically, methods involving stoichiometric chiral reagents were employed, but these have been largely superseded by more efficient catalytic approaches. This guide focuses on comparing phase-transfer catalysis with an older, less efficient method. While other modern catalytic methods like asymmetric epoxidation using chiral catalysts such as Jacobsen's catalyst are prominent in chiral epoxide synthesis, specific data for the epoxidation of N-allylphthalimide to this compound is not as readily available in the reviewed literature.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of this compound based on reported experimental data.

Catalyst/Reagent SystemSubstratesSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Purity (%)
Benzyltriethylammonium chloride / KI[1]Phthalimide, Potassium tert-butoxide, (S)-EpichlorohydrinIsopropanol (B130326)287290.5Not explicitly stated, but product optical purity is high92
Benzyltriethylammonium chloride[2]Phthalimide, (S)-1-chloroepoxypropaneIsopropanol431087.699.399.2
Tetradecyl trimethyl ammonium (B1175870) chloride / KI[1]Potassium phthalimide, (S)-EpichlorohydrinMethanol (B129727)297280.3Not explicitly stated, but product optical purity is high87.4
Diethylazodicarboxylate (DEAD) / Triphenylphosphine (B44618) (Ph₃P)[1]Phthalimide, (S)-EpichlorohydrinTetrahydrofuran (B95107) (THF)20-2518~30Not explicitly stated, but product optical purity is low~60

Experimental Workflow

The general experimental workflow for the synthesis of this compound using a phase-transfer catalyst can be visualized as a two-step process. The first step involves the nucleophilic substitution reaction between phthalimide (or its potassium salt) and an (S)-epoxypropane derivative, facilitated by the catalyst. The second step is an intramolecular ring-closure to form the final product.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Ring Closure Reactants Phthalimide/Potassium Phthalimide + (S)-Epichlorohydrin Catalyst Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) Reactants->Catalyst Introduction Solvent Organic Solvent (e.g., Isopropanol) Catalyst->Solvent Dissolution Intermediate Formation of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione Solvent->Intermediate Reaction at controlled temperature Base Base (e.g., Sodium Methoxide) Intermediate->Base Transfer Product This compound Base->Product Addition and Reaction Purification Purification (Recrystallization) Product->Purification FinalProduct High-Purity this compound Purification->FinalProduct

General workflow for phase-transfer catalyzed synthesis.

Detailed Experimental Protocols

Synthesis using Benzyltriethylammonium chloride and Potassium tert-butoxide[1]
  • Materials: Phthalimide, potassium tert-butoxide, benzyltriethylammonium chloride, potassium iodide, isopropanol, (S)-epichlorohydrin.

  • Procedure:

    • To a 1L single-necked bottle, add 67.7g (0.46 mol) of phthalimide, 61.9g of potassium tert-butoxide, 10.5g (0.046 mol) of benzyltriethylammonium chloride, 0.76g (0.0046 mol) of potassium iodide, and 382.5ml of isopropanol.

    • Stir the mixture at 28°C.

    • Add 85.6g (0.93 mol) of (S)-epichlorohydrin to the stirring reaction system. The system will change from a white opacity to a faint yellow muddiness.

    • Maintain the reaction at 28°C for 72 hours.

    • After the reaction is complete, perform suction filtration.

    • Wash the solid product and dry it to obtain the final product.

Synthesis using Benzyltriethylammonium chloride in a Two-Step Process[2]
  • Step 1: Intermediate Synthesis

    • Materials: Isopropanol, phthalimide, (S)-1-chloroepoxypropane, benzyltriethylammonium chloride.

    • Procedure:

      • In a 500 ml four-necked flask equipped with a stirrer, thermometer, and condenser, add 160 g of isopropanol, 29.6 g (0.20 mol) of phthalimide, 27.8 g (0.30 mol) of (S)-1-chloroepoxypropane, and 2.27 g (0.01 mol) of benzyltriethylammonium chloride.

      • Heat the mixture and maintain the internal temperature at 43°C with stirring for 10 hours.

      • After the reaction, recover the isopropanol by distillation under reduced pressure.

  • Step 2: Ring Closure and Final Product Formation

    • Materials: The intermediate from Step 1, 30% sodium methoxide (B1231860) methanol solution, ice water, ethanol (B145695).

    • Procedure:

      • To the crude product from the previous step, add a 30% sodium methoxide methanol solution (36 g) dropwise over 15 minutes at 25°C.

      • Stir the reaction at 25°C for 0.5 hours.

      • After filtration, add 10 g of ice water to the filtrate and recover toluene (B28343) by distillation.

      • Recrystallize the residue from 100 g of ethanol to obtain (S)-glycidylphthalimide.

Synthesis using Tetradecyl trimethyl ammonium chloride[1]
  • Materials: Potassium phthalimide, tetradecyl trimethyl ammonium chloride, potassium iodide, methanol, (S)-epichlorohydrin.

  • Procedure:

    • In a 1L single port bottle, add 85g (0.46 mol) of potassium phthalimide, 8.8g (0.03 mol) of tetradecyl trimethyl ammonium chloride, and 0.76g (0.0046 mol) of potassium iodide in 382.5ml of methanol.

    • Stir the mixture at 29°C.

    • Add 128.4g (1.39 mol) of (S)-epichlorohydrin to the downhill reaction system while stirring. The system will turn from white opacity to faint yellow muddiness.

    • Continue the reaction for 72 hours at 29°C.

    • Perform suction filtration, wash the solid, and dry to get the final product.

Synthesis using Diethylazodicarboxylate (DEAD) and Triphenylphosphine (Ph₃P) (for comparison)[1]
  • Materials: Phthalimide, (S)-epichlorohydrin, diethylazodicarboxylate (DEAD), triphenylphosphine (Ph₃P), tetrahydrofuran (THF).

  • Procedure:

    • The reaction is conducted with phthalimide and (S)-epichlorohydrin as raw materials.

    • Diethylazodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) are used as reagents.

    • Tetrahydrofuran (THF) is used as the solvent.

    • The reaction is carried out at a temperature range of 20°C to 25°C for 18 hours.

    • This method is noted to generate by-products that are difficult to remove.

Conclusion

The comparison clearly indicates that phase-transfer catalysis offers a significantly more efficient and selective method for the synthesis of this compound compared to the older DEAD/Ph₃P system. Catalysts like benzyltriethylammonium chloride provide high yields (up to 90.5%) and excellent enantiomeric excess (up to 99.3% ee) under relatively mild conditions.[1][2] The choice between different phase-transfer catalysts may depend on factors such as cost, availability, and specific process parameters. The detailed protocols provided herein offer a starting point for the development and optimization of robust synthetic routes to this key pharmaceutical intermediate.

References

A Researcher's Guide to Assessing the Optical Purity of (S)-N-Glycidylphthalimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the optical purity of chiral building blocks like (S)-N-Glycidylphthalimide is of paramount importance. This guide provides a comparative overview of the most common analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method's principles, performance, and experimental protocols are detailed to aid in the selection of the most suitable technique for your research needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess (% ee) of this compound and its derivatives depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key aspects of the three primary techniques.

FeatureChiral HPLCNMR SpectroscopyPolarimetry
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral compound.
Primary Output Chromatogram with separate peaks for each enantiomer.NMR spectrum with resolved signals for each enantiomer.Specific rotation value ([α]).
Quantitative Data Peak area integration to calculate % ee.Signal integration to determine the enantiomeric ratio.Calculation of % ee based on the measured specific rotation versus the known value for the pure enantiomer.
Accuracy HighHighModerate to High
Precision HighHighModerate
Sensitivity HighModerateLow
Throughput ModerateHighHigh
Sample Requirement SmallModerateLarger
Development Time Can be time-consuming to develop a new method.Moderate, requires screening of chiral solvating agents.Minimal
Key Advantage Direct separation and quantification of enantiomers.Non-destructive, provides structural information.Rapid and straightforward measurement.
Limitations Requires a specific chiral column for each compound class.Signal resolution can be challenging; requires a suitable chiral solvating agent.Requires a known specific rotation for the pure enantiomer; sensitive to impurities.

Quantitative Data Summary

The optical purity of this compound, a crucial intermediate in the synthesis of pharmaceuticals, has been reported using various synthetic methods, with the enantiomeric excess typically determined by chiral HPLC.

Synthesis ReferenceReported Optical Purity (% ee)Analytical Method
Patent WO2007132990A199.5% ee[1]Chiral HPLC
Patent WO2020051967A199.3% ee[2]Chiral HPLC
Chinese Journal of Pharmaceuticals, 201899.2% eeChiral HPLC

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., CHIRALPAC AD™).

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common ratio is 90:10 (v/v).

  • Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIRALPAC AD™ (or a similar cellulose (B213188) or amylose-based chiral column).

    • Mobile Phase: n-hexane/isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample onto the column. The (S) and (R) enantiomers will separate and elute at different times. The enantiomeric excess is calculated from the integrated areas of the two peaks. For this compound, the (S) isomer typically has a shorter retention time than the (R) isomer on a CHIRALPAC AD™ column.[1]

NMR Spectroscopy with Chiral Solvating Agents

This method involves the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals in the ¹H or ¹³C NMR spectrum.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).

Procedure:

  • Sample Preparation: Dissolve the this compound derivative in the deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Chiral Spectrum: Acquire another ¹H NMR spectrum. The presence of the CSA should induce a chemical shift difference between the signals of the (S) and (R) enantiomers.

  • Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals gives the enantiomeric ratio, from which the % ee can be calculated.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer.

Instrumentation:

  • Polarimeter.

Reagents:

  • Spectroscopic grade solvent (e.g., chloroform).

Procedure:

  • Sample Preparation: Accurately weigh a sample of the this compound derivative and dissolve it in a known volume of the solvent. A typical concentration for this compound is 2.2 g in 100 mL of chloroform.[3]

  • Measurement: Fill the polarimeter cell with the solution and measure the optical rotation.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

  • Calculation of Optical Purity: The optical purity is calculated as: Optical Purity (%) = ([α]observed / [α]pure) × 100 The reported specific rotation for pure this compound is between +7° and +13° (c=2.2 in CHCl₃).[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the optical purity of a chiral compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Optical Purity Assessment cluster_results Data Analysis & Reporting start Synthesized Chiral Compound (this compound derivative) purification Purification (e.g., Recrystallization, Chromatography) start->purification hplc Chiral HPLC purification->hplc Direct Separation nmr NMR with CSA purification->nmr Diastereomeric Complexation polarimetry Polarimetry purification->polarimetry Optical Rotation data_analysis Calculate % ee hplc->data_analysis Peak Integration nmr->data_analysis Signal Integration polarimetry->data_analysis Specific Rotation Comparison report Report Optical Purity data_analysis->report

Workflow for assessing the optical purity of chiral compounds.

This guide provides a foundational understanding of the methods available for assessing the optical purity of this compound and its derivatives. The choice of method will ultimately be guided by the specific requirements of the research and the resources available. For routine quality control and high-accuracy measurements, chiral HPLC is often the preferred method. NMR spectroscopy offers a valuable orthogonal technique, especially for structural confirmation, while polarimetry serves as a rapid screening tool.

References

Efficacy comparison of different deprotection methods for phthalimides

Author: BenchChem Technical Support Team. Date: December 2025

The phthalimide (B116566) group is a robust and widely used protecting group for primary amines in organic synthesis, notably in the Gabriel synthesis of primary amines and in peptide chemistry. The selection of an appropriate deprotection method is crucial to ensure high yield and preservation of other functional groups within the molecule. This guide provides an objective comparison of the efficacy of various deprotection methods for phthalimides, supported by experimental data and detailed protocols.

Overview of Common Deprotection Strategies

Several methods exist for the cleavage of the phthalimide group to release the free amine. The choice of method depends on the substrate's sensitivity to acidic, basic, or reductive conditions. The most common strategies include:

  • Hydrazinolysis (Ing-Manske Procedure): This is the classical and most frequently used method.

  • Reductive Deprotection: A milder alternative that avoids harsh basic or acidic conditions. The use of sodium borohydride (B1222165) is a prominent example.

  • Amine-based Deprotection: Utilizes primary amines like methylamine (B109427) or ethylenediamine (B42938) to cleave the phthalimide.

  • Basic and Acidic Hydrolysis: These are the original methods but are often harsh and less selective.

Quantitative Comparison of Deprotection Methods

The following table summarizes the efficacy of different deprotection methods based on reported yields for various substrates. It is important to note that reaction conditions and substrates vary between studies, which can influence the observed yields.

Deprotection MethodReagents and ConditionsSubstrateYield (%)Reference
Hydrazinolysis Hydrazine (B178648) hydrate (B1144303), Ethanol, RefluxN-Benzylphthalimide80-90[1]
Hydrazine hydrate, Ethanol, RefluxPhthalimidoglycine~90[1]
Aqueous Hydrazine, THF, rt, 4hPhthalimid protected PEG70-85[2]
Sodium Borohydride 1. NaBH₄, 2-propanol/H₂O, rt, 24h2. Acetic acid, 80°C, 2hN-Benzylphthalimide95[3]
1. NaBH₄, 2-propanol/H₂O, rt, 24h2. Acetic acid, 80°C, 2hN-(4-Carboxybutyl)phthalimide97[3]
1. NaBH₄, 2-propanol/H₂O, rt, 24h2. Acetic acid, 80°C, 2hN-Phthaloyl-L-leucine methyl ester94[3]
1. NaBH₄, 2-propanol/H₂O, rt, 24h2. Acetic acid, 80°C, 2hN-Phthaloyl-L-tryptophan96[3]
Methylamine 40% Aqueous Methylamine, rt, 48hPhthaloylglycine97
33% Methylamine in Ethanol, rt, few hoursN-ArylphthalimideHigh
Ethylenediamine Ethylenediamine, Isopropanol, rtResin-bound PhthalimideQuantitative[4]
AMA NH₄OH/MeNH₂, 65°C, 10 minPhthalimidyl-amino CPGHigh[5]

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Hydrazinolysis (Ing-Manske Procedure)

This method is widely applicable but can be complicated by the precipitation of the phthalhydrazide (B32825) byproduct.[6]

Procedure:

  • Dissolve the N-alkylphthalimide (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1-2 equivalents).

  • Reflux the mixture for 1-3 hours. During this time, a voluminous white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add an excess of dilute hydrochloric acid.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with a strong base (e.g., NaOH or KOH) and extract the desired amine with an organic solvent.

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the primary amine.

Sodium Borohydride Deprotection

This two-stage, one-flask method is exceptionally mild and particularly advantageous for substrates prone to racemization.[3]

Procedure:

  • To a stirred solution of the N-substituted phthalimide (1 equivalent) in a 6:1 mixture of 2-propanol and water, add sodium borohydride (5 equivalents) in portions at room temperature.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully add glacial acetic acid to the reaction mixture until the pH is approximately 5.

  • Heat the mixture to 80°C for 2 hours to induce lactonization and release of the amine.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting primary amine can be isolated by standard workup procedures, such as extraction or ion-exchange chromatography. The phthalide (B148349) byproduct is readily removed by extraction.[3]

Methylamine Deprotection

Aqueous or alcoholic solutions of methylamine offer a convenient alternative to hydrazine.

Procedure:

  • Dissolve the phthalimide derivative in a 40% aqueous solution of methylamine or a 33% solution of methylamine in ethanol.

  • Stir the reaction mixture at room temperature for several hours (typically 2-48 hours), monitoring the progress by TLC.

  • Upon completion, evaporate the solvent and the excess methylamine under reduced pressure.

  • The resulting N,N'-dimethylphthalamide byproduct is generally soluble in water, allowing for extraction of the desired amine with an organic solvent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the deprotection mechanisms and a general workflow for comparing their efficacy.

Deprotection_Mechanisms cluster_hydrazine Hydrazinolysis cluster_nabh4 Sodium Borohydride Method cluster_methylamine Methylamine Method Phth_H N-Alkylphthalimide Int1_H Intermediate Phth_H->Int1_H + N2H4 Amine_H Primary Amine Int1_H->Amine_H Byprod_H Phthalhydrazide Int1_H->Byprod_H Phth_N N-Alkylphthalimide Int1_N o-Hydroxymethyl Benzamide Phth_N->Int1_N + NaBH4 Amine_N Primary Amine Int1_N->Amine_N + H+ Byprod_N Phthalide Int1_N->Byprod_N Phth_M N-Alkylphthalimide Int1_M Intermediate Phth_M->Int1_M + CH3NH2 Amine_M Primary Amine Int1_M->Amine_M Byprod_M N,N'-Dimethyl- phthalamide Int1_M->Byprod_M

Caption: Reaction pathways for different phthalimide deprotection methods.

Workflow cluster_workflow Efficacy Comparison Workflow Start Select Substrate (N-Alkylphthalimide) Method1 Method 1: Hydrazinolysis Start->Method1 Method2 Method 2: NaBH4 Reduction Start->Method2 Method3 Method 3: Methylamine Start->Method3 Analysis Reaction Monitoring (TLC) and Workup Method1->Analysis Method2->Analysis Method3->Analysis Data Isolate Product and Determine Yield (%) Analysis->Data Compare Compare Yields, Reaction Times, and Purity Data->Compare

Caption: Experimental workflow for comparing phthalimide deprotection methods.

Concluding Remarks

The choice of deprotection method for phthalimides is highly dependent on the nature of the substrate.

  • Hydrazinolysis remains a robust and widely used method, particularly for substrates that can withstand refluxing conditions. However, the formation of a phthalhydrazide precipitate can complicate product isolation.[6]

  • The sodium borohydride method offers a significant advantage in its mild and near-neutral reaction conditions, making it the method of choice for sensitive substrates, especially those containing chiral centers susceptible to racemization.[3] The byproduct, phthalide, is also more easily removed by extraction than phthalhydrazide.[3]

  • Methylamine and ethylenediamine are effective alternatives to hydrazine, often providing cleaner reactions and simpler workups. The AMA reagent, a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine, has shown particular promise for rapid deprotection, especially in solid-phase synthesis.[5]

For researchers and professionals in drug development, the sodium borohydride method and the use of primary amines like methylamine or ethylenediamine represent modern, milder alternatives to the traditional Ing-Manske procedure, offering improved compatibility with complex and sensitive molecules.

References

A Comparative Guide to Chiral Synthons for the Asymmetric Synthesis of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of β-amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These chiral molecules are integral structural motifs in a wide array of pharmaceuticals, natural products, and are pivotal as chiral ligands and auxiliaries in asymmetric catalysis. The stereochemistry of β-amino alcohols profoundly influences their biological activity, making the development of efficient and highly selective synthetic routes a critical endeavor. This guide provides an objective comparison of alternative chiral synthons and methodologies for the preparation of β-amino alcohols, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their synthetic challenges.

Introduction to Synthetic Strategies

The preparation of enantiomerically pure β-amino alcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These approaches range from classical methods utilizing the chiral pool to modern catalytic and biocatalytic transformations. The choice of a particular synthon or method depends on factors such as the availability of starting materials, desired stereochemistry, scalability, and economic viability.

This guide will delve into the following prominent methods:

  • Reduction of α-Amino Acids and Derivatives: A direct and often straightforward approach leveraging the readily available chiral pool of amino acids.

  • Nucleophilic Ring-Opening of Chiral Epoxides: A versatile and stereospecific method for accessing a wide range of β-amino alcohols.

  • Asymmetric Hydrogenation of Prochiral Ketones: A powerful and atom-economical method that delivers high enantioselectivities.

  • Sharpless Asymmetric Aminohydroxylation: A direct method for the conversion of alkenes to β-amino alcohols.

  • Asymmetric Aldol and Mannich-type Reactions (including Henry Reaction): Classic carbon-carbon bond-forming reactions that establish the β-amino alcohol framework.

  • Biocatalytic Reductive Amination: An increasingly popular method that utilizes enzymes to achieve exceptional stereoselectivity under mild conditions.

  • Radical C-H Amination: An emerging and innovative strategy for the direct functionalization of C-H bonds.

The following diagram illustrates the general synthetic pathways to β-amino alcohols from these diverse chiral synthons.

G cluster_start Starting Materials cluster_product Product α-Amino Acids α-Amino Acids β-Amino Alcohols β-Amino Alcohols α-Amino Acids->β-Amino Alcohols Reduction Epoxides Epoxides Epoxides->β-Amino Alcohols Ring-Opening α-Amino Ketones α-Amino Ketones α-Amino Ketones->β-Amino Alcohols Asymmetric Hydrogenation Alkenes Alkenes Alkenes->β-Amino Alcohols Asymmetric Aminohydroxylation Aldehydes / Imines Aldehydes / Imines Aldehydes / Imines->β-Amino Alcohols Aldol/Mannich/Henry Reactions α-Hydroxy Ketones α-Hydroxy Ketones α-Hydroxy Ketones->β-Amino Alcohols Biocatalytic Reductive Amination Alcohols Alcohols Alcohols->β-Amino Alcohols Radical C-H Amination

Caption: General synthetic routes to β-amino alcohols.

Comparative Data of Synthetic Methods

The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their performance in terms of yield and stereoselectivity.

Table 1: Reduction of α-Amino Acids and Derivatives
Starting MaterialReducing AgentProductYield (%)ee (%)Reference
L-ValineLiAlH₄L-Valinol73-75>99[1]
L-PhenylalanineLi/AlCl₃L-Phenylalaninol91.4>99[1]
Various Amino AcidsNaBH₄/I₂Corresponding Amino Alcohols80-98>99[1]
N-Boc-L-AlanineCDI, NaBH₄N-Boc-L-Alaninol95>99[2]
Table 2: Nucleophilic Ring-Opening of Epoxides
EpoxideAmineCatalyst/ConditionsProductYield (%)ee (%)Reference
Styrene (B11656) OxideAniline (B41778)Graphite (B72142) Oxide, solvent-free, rt, 15 min2-Phenyl-2-(phenylamino)ethanol86N/A[3]
Styrene OxideAnilineCyanuric Chloride (2 mol%), solvent-free, rt, 15 min2-Phenyl-2-(phenylamino)ethanol98N/A[4]
Cyclohexene OxideAnilineLiBr, rt, 1-5 htrans-2-(Phenylamino)cyclohexanolHighN/A[5]
meso-Stilbene OxideAnilineSc(OTf)₃, Chiral Bipyridine, H₂O(1R,2R)-1,2-Diphenyl-2-(phenylamino)ethanol9596[6]
Table 3: Asymmetric Hydrogenation of α-Amino Ketones
SubstrateCatalyst/LigandProductYield (%)ee (%)drReference
2-Aminoacetophenone[RuCl₂(p-cymene)]₂ / (-)-Ephedrine HCl(1R,2S)-2-Amino-1-phenylethanol9975N/A[7]
N-Boc-2-aminoacetophenoneIr-f-AmphbinolN-Boc-(1R,2S)-2-amino-1-phenylethanol>99>9997:3[8]
α-(Phthalimido)acetophenonePd(OAc)₂ / (R,R)-f-spiroPhos(R)-N-(2-hydroxy-2-phenylethyl)phthalimide9998N/A[7]
Table 4: Sharpless Asymmetric Aminohydroxylation of Alkenes
AlkeneLigandProductYield (%)ee (%)Regioisomeric RatioReference
Styrene(DHQ)₂PHAL2-Amino-1-phenylethanol derivative7190-9310:1[9]
p-Methoxystyrene(DHQ)₂AQN, pH 7.5-7.72-Amino-1-(4-methoxyphenyl)ethanol derivative81981:19[10]
β-Methylstyrene(DHQ)₂PHALOxazolidinone derivative7190-93N/A[9]
Table 5: Asymmetric Henry (Nitroaldol) Reaction
AldehydeNitroalkaneCatalyst/LigandProduct (β-Nitro Alcohol)Yield (%)ee (%)Reference
BenzaldehydeNitromethaneCu(OAc)₂ / Chiral Bis(β-amino alcohol)(R)-1-Phenyl-2-nitroethanol>9994.6[11]
2-NaphthaldehydeNitromethaneCu(OAc)₂ / Chiral Bis(β-amino alcohol)(R)-1-(Naphthalen-2-yl)-2-nitroethanol9893.2[11]
Benzofuran-2-carbaldehydeNitromethaneCu(II) / Chiral β-amino alcohol(S)-1-(Benzofuran-2-yl)-2-nitroethanolHighup to 98[12]
Table 6: Biocatalytic Reductive Amination of α-Hydroxy Ketones
SubstrateBiocatalystProductConversion (%)ee (%)Reference
1-Hydroxy-2-butanoneEngineered Amine Dehydrogenase (SpAmDH variant)(S)-1-Aminobutan-2-ol91-99>99[13]
2-Hydroxyacetophenone (B1195853)Engineered Amine Dehydrogenase (MVTA)(S)-2-Amino-1-phenylethanol80-99>99[14]
1-Methoxypropan-2-oneAmine Dehydrogenase (MsmeAmDH)(S)-1-Methoxypropan-2-amineHigh>99[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: Reduction of an α-Amino Acid with NaBH₄/I₂

Synthesis of L-Valinol from L-Valine [16]

To a stirred suspension of L-valine (1.17 g, 10 mmol) in dry THF (50 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (B1222165) (0.76 g, 20 mmol) is added portionwise. The mixture is stirred for 15 minutes, and then a solution of iodine (2.54 g, 10 mmol) in dry THF (20 mL) is added dropwise over 30 minutes. The reaction mixture is then brought to reflux and maintained for 18 hours. After cooling to room temperature, the reaction is quenched by the dropwise addition of methanol (B129727) (15 mL). The resulting solution is concentrated under reduced pressure. The residue is dissolved in 20% aqueous KOH (12 mL) and stirred for 6 hours at room temperature. The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford L-valinol.

Protocol 2: Ring-Opening of Styrene Oxide with Aniline Catalyzed by Graphite Oxide

Synthesis of 2-Phenyl-2-(phenylamino)ethanol [3]

In a round-bottom flask, styrene oxide (1 mmol) and aniline (1 mmol) are mixed. To this mixture, graphite oxide (10 mg) is added. The reaction mixture is stirred at room temperature for 15 minutes. The progress of the reaction can be monitored by TLC or GC/MS. Upon completion, the catalyst is removed by filtration, and the crude product is purified by column chromatography on silica (B1680970) gel to give 2-phenyl-2-(phenylamino)ethanol.

Protocol 3: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Synthesis of Optically Active β-Amino Alcohols [17]

A mixture of the α-amino ketone hydrochloride (1 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), and the chiral amino alcohol ligand (e.g., (1S,2R)-(-)-ephedrine, 0.02 mmol) is placed in a reaction vessel. A 5:2 mixture of formic acid and triethylamine (B128534) (1.5 mL) is added, and the resulting solution is stirred at a specified temperature (e.g., 28 °C) for a designated time (e.g., 24 hours). After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

Protocol 4: Sharpless Asymmetric Aminohydroxylation

One-Pot Synthesis of a Chiral Oxazolidin-2-one from β-Methylstyrene [9]

To a stirred mixture of (DHQ)₂PHAL (0.055 mmol) and K₂OsO₂(OH)₄ (0.05 mmol) in n-propanol/water (1:1, 5 mL) at room temperature is added benzyl (B1604629) carbamate (B1207046) (5.0 mmol). The mixture is stirred until a clear solution is obtained. The solution is cooled to 0 °C, and β-methylstyrene (5.0 mmol) is added, followed by the portionwise addition of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (2.5 mmol). The reaction is stirred at 0 °C for 18 hours. Potassium hydroxide (B78521) (1.0 g) is then added, and the mixture is warmed to room temperature and stirred for an additional 2 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by chromatography to yield the corresponding oxazolidin-2-one.

Protocol 5: Biocatalytic Reductive Amination of an α-Hydroxy Ketone

Synthesis of (S)-2-Amino-1-phenylethanol [14]

A reaction mixture containing 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, 100 mM glucose, glucose dehydrogenase (GDH) cell-free extract (2 mg/mL), and the engineered amine dehydrogenase (e.g., MVTA) is prepared. The reaction is initiated by the addition of 2-hydroxyacetophenone (e.g., 20 mM). The mixture is incubated at 30 °C with shaking (e.g., 1000 rpm) for 24 hours. The conversion is monitored by HPLC. After the reaction, the product can be extracted and purified.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using Graphviz, illustrate key conceptual workflows in the synthesis of β-amino alcohols.

G cluster_workflow General Workflow for Catalytic Asymmetric Synthesis Prochiral Substrate Prochiral Substrate Reaction Mixture Reaction Mixture Prochiral Substrate->Reaction Mixture Chiral Catalyst/Ligand Chiral Catalyst/Ligand Chiral Catalyst/Ligand->Reaction Mixture Reagent Reagent Reagent->Reaction Mixture Purification Purification Reaction Mixture->Purification Chiral Product Chiral Product Purification->Chiral Product G cluster_biocatalysis Biocatalytic Reductive Amination Cycle α-Hydroxy Ketone α-Hydroxy Ketone Amine Dehydrogenase Amine Dehydrogenase α-Hydroxy Ketone->Amine Dehydrogenase NAD+ NAD+ Amine Dehydrogenase->NAD+ β-Amino Alcohol β-Amino Alcohol Amine Dehydrogenase->β-Amino Alcohol NH3 NH3 NH3->Amine Dehydrogenase NADH NADH NADH->Amine Dehydrogenase Cofactor Regeneration Cofactor Regeneration NAD+->Cofactor Regeneration e.g., GDH/Glucose Cofactor Regeneration->NADH e.g., GDH/Glucose

References

Spectroscopic analysis to confirm the structure of epoxide reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and structural confirmation of reaction products are paramount. When epoxides, highly reactive three-membered cyclic ethers, undergo ring-opening reactions to form products such as diols, a robust analytical workflow is essential to verify the transformation. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively identify and characterize epoxide reaction products.

This guide presents a detailed comparison of the spectroscopic signatures of epoxides versus their corresponding diol products, supported by experimental data and protocols.

Spectroscopic Techniques at a Glance: A Comparative Overview

The transformation of an epoxide to a diol brings about significant changes in the chemical environment of the atoms involved. These changes are readily detected by NMR, IR, and MS, each providing unique and complementary information to confirm the product's structure.

Spectroscopic_Workflow cluster_reaction Chemical Reaction cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Epoxide Epoxide Starting Material Reaction Ring-Opening Reaction (e.g., Hydrolysis) Epoxide->Reaction Product Reaction Product (e.g., Diol) Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, DEPT) Product->NMR Elucidates Connectivity & Stereochemistry IR FTIR Spectroscopy Product->IR Identifies Functional Groups MS Mass Spectrometry (GC-MS, LC-MS) Product->MS Determines Molecular Weight & Fragmentation Confirmation Confirmed Product Structure NMR->Confirmation IR->Confirmation MS->Confirmation

Figure 1: Workflow for Spectroscopic Confirmation of Epoxide Reaction Products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of epoxide reaction products, providing detailed information about the molecular framework.

¹H NMR Spectroscopy

The opening of the epoxide ring results in a dramatic change in the chemical shifts of the protons attached to the carbons involved. Protons on an epoxide ring typically resonate in a distinct upfield region due to ring strain and the electronegativity of the oxygen atom.[1][2][3] Upon conversion to a diol, these protons shift downfield and new signals for the hydroxyl protons appear.

Table 1: Comparative ¹H NMR Data for Epoxide vs. Diol

FeatureEpoxideDiol (from Epoxide Ring Opening)Key Observations
Epoxide Protons (H-C-O) ~2.5 - 3.5 ppm[4]~3.4 - 4.0 ppmSignificant downfield shift upon ring opening.
Hydroxyl Protons (-OH) AbsentBroad singlet, ~1.5 - 5.0 ppm (variable)Appearance of a new, exchangeable proton signal.
Coupling Constants (J) Can provide stereochemical information (cis/trans).Can provide stereochemical information.Changes in coupling patterns reflect new dihedral angles.
¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon signals of the epoxide ring are also characteristic and undergo a predictable shift upon reaction.

Table 2: Comparative ¹³C NMR Data for Epoxide vs. Diol

FeatureEpoxideDiol (from Epoxide Ring Opening)Key Observations
Epoxide Carbons (C-O) ~40 - 60 ppm[4]~65 - 85 ppmSignificant downfield shift due to the change in hybridization and release of ring strain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key change in an epoxide-to-diol reaction is the disappearance of the epoxide ring vibrations and the appearance of a strong hydroxyl group absorption.

Table 3: Comparative FTIR Data for Epoxide vs. Diol

Functional GroupEpoxide Characteristic Peaks (cm⁻¹)Diol Characteristic Peaks (cm⁻¹)Key Observations
Epoxide Ring ~1250 (ring breathing), ~950-810 (asymmetric C-O-C stretch), ~880-750 (symmetric C-O-C stretch)[5][6][7]AbsentDisappearance of characteristic epoxide ring vibrations.
Hydroxyl Group (-OH) AbsentBroad, strong absorption ~3200 - 3600 cm⁻¹[5][7]Appearance of a prominent hydroxyl stretching band.
C-O Stretch PresentStrong absorption ~1000 - 1200 cm⁻¹C-O stretching in the diol is typically more intense.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product and offers structural information through fragmentation patterns. The conversion of an epoxide to a diol will result in a predictable increase in molecular weight.

Table 4: Comparative Mass Spectrometry Data for Epoxide vs. Diol

FeatureEpoxideDiol (from Epoxide Ring Opening)Key Observations
Molecular Ion (M⁺) [M]⁺[M+18]⁺ (for hydrolysis)Increase in molecular weight corresponding to the addition of the nucleophile (e.g., H₂O).
Fragmentation Characteristic cleavage of the epoxide ring.Fragmentation often involves the loss of water (M-18) and cleavage adjacent to the hydroxyl groups.Different fragmentation patterns provide structural confirmation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. To confirm the presence of hydroxyl protons, a D₂O shake can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.[8]

  • ¹³C NMR Acquisition : Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended) : For complex structures, acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.[8]

NMR_Protocol start Start: Purified Product dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent start->dissolve h1_nmr Acquire ¹H NMR Spectrum dissolve->h1_nmr d2o_shake D₂O Shake (optional, for -OH confirmation) h1_nmr->d2o_shake c13_nmr Acquire ¹³C NMR Spectrum d2o_shake->c13_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC) (optional, for complex structures) c13_nmr->two_d_nmr end End: Spectral Data two_d_nmr->end

Figure 2: Experimental Workflow for NMR Analysis.

Protocol 2: FTIR Sample Preparation and Analysis
  • Sample Preparation (Neat Liquid) : If the product is a liquid, place a small drop between two KBr or NaCl plates.

  • Sample Preparation (Solid) : If the product is a solid, prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol oil and placing the paste between salt plates.[9][10]

  • ATR-FTIR (Attenuated Total Reflectance) : For both liquids and solids, a small amount of the sample can be placed directly on the ATR crystal. This is a rapid and convenient method.[11]

  • Data Acquisition : Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer (or the pure solvent/salt plates) should be taken and subtracted from the sample spectrum.

Protocol 3: GC-MS Sample Preparation and Analysis
  • Sample Preparation : Prepare a dilute solution of the reaction mixture or purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection : Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography : The sample is vaporized and separated on a capillary column. A typical temperature program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all components.[12]

  • Mass Spectrometry : As components elute from the GC column, they are ionized (commonly by electron impact, EI) and the mass-to-charge ratio of the resulting ions is detected.[12][13]

  • Data Analysis : Analyze the resulting chromatogram to identify the retention times of the components and the corresponding mass spectra to determine their molecular weights and fragmentation patterns.

Analysis_Comparison cluster_info Information Gained NMR {NMR Spectroscopy | {¹H & ¹³C Chemical Shifts | Coupling Constants} | {Provides detailed structural framework and stereochemistry}} IR {FTIR Spectroscopy | {Vibrational Frequencies (cm⁻¹)} | {Identifies presence/absence of key functional groups (epoxide vs. -OH)}} MS {Mass Spectrometry | {Mass-to-Charge Ratio (m/z) | Fragmentation Pattern} | {Determines molecular weight and provides clues to the structure}}

Figure 3: Comparison of Information Provided by Each Spectroscopic Technique.

By employing a combination of these spectroscopic techniques, researchers can confidently confirm the structure of epoxide reaction products, ensuring the integrity and success of their synthetic endeavors. The complementary nature of NMR, IR, and MS provides a comprehensive and unambiguous structural assignment.

References

Safety Operating Guide

Safe Disposal of (S)-N-Glycidylphthalimide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Glycidylphthalimide is a chemical compound utilized in various research and development applications, including the synthesis of specialty polymers and resins.[1] Due to its hazardous nature, including causing serious eye damage and being suspected of causing genetic defects, proper disposal is crucial to ensure the safety of laboratory personnel and the protection of the environment.[2] This guide provides detailed, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][4]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and consult a physician.[2][3][4]

  • Avoid Dust Formation: this compound is a solid, and care should be taken to avoid creating dust during handling and disposal preparation.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValue
CAS Number 161596-47-0
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol [2]
Appearance White or off-white crystalline powder[1]
Melting Point 100 - 104 °C[1]
Solubility Practically insoluble in water; Soluble in ethyl acetate (B1210297) and N,N-Dimethylformamide.[5]
Hazard Class (Transport) Environmentally hazardous substance, solid, n.o.s.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[5][6] The primary recommended method of disposal is through a licensed chemical waste disposal service.[3]

Step 1: Waste Classification and Segregation
  • Hazardous Waste Determination: Based on its Safety Data Sheet (SDS), this compound is classified as hazardous waste due to its potential to cause serious eye damage and genetic defects.[2] It is also considered an environmentally hazardous substance.[3]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4][6] It should be collected in a dedicated waste container.[4]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a chemically compatible, leak-proof container for collecting the waste.[4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid chemical waste.

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings (e.g., "Causes Serious Eye Damage," "Suspected of Causing Genetic Defects").[2]

    • The date when the waste was first added to the container.

Step 3: On-site Storage
  • Secure Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[2]

  • Ventilation: The storage area should be cool, dry, and well-ventilated.[2][3]

  • Containment: Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak.

Step 4: Professional Disposal
  • Contact EHS: Arrange for professional disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4] These services are equipped to handle and transport hazardous waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][7]

  • Prohibited Disposal Methods:

    • DO NOT discharge this compound or its containers to sewer systems or drains.[2][3]

    • DO NOT dispose of this chemical in regular trash.

    • DO NOT contaminate water, foodstuffs, or animal feed with this chemical.[3]

Step 5: Disposal of Empty Containers
  • Decontamination: Empty containers that held this compound must be decontaminated. They can be triple-rinsed with a suitable solvent (such as ethyl acetate).[3] The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: Once properly decontaminated, the container can be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Do not mix with other chemicals ppe->segregate container Place in a Labeled, Chemically Compatible Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings container->labeling decon Decontaminate Empty Container (Triple Rinse) container->decon If container is empty storage Store Securely in a Designated, Ventilated Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end dispose_container Dispose of Decontaminated Container (Recycle or Landfill per regulations) decon->dispose_container

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Glycidylphthalimide
Reactant of Route 2
Reactant of Route 2
(S)-N-Glycidylphthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.